1-(Hydroxymethyl)azepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-6-8-5-3-1-2-4-7(8)10/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUDWHWPQWURCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065346 | |
| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13088-64-7 | |
| Record name | N-(Hydroxymethyl)caprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13088-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |
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| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |
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| Record name | 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | |
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| Record name | Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one | |
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| Record name | 1-(Hydroxymethyl)azepan-2-one | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"1-(Hydroxymethyl)azepan-2-one" CAS number 13088-64-7
An In-depth Technical Guide to 1-(Hydroxymethyl)azepan-2-one (CAS 13088-64-7)
Abstract
This technical guide provides a comprehensive overview of 1-(Hydroxymethyl)azepan-2-one (CAS 13088-64-7), a key chemical intermediate derived from ε-caprolactam. Also known as N-(Hydroxymethyl)caprolactam, this compound serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and polymer science. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, reactivity, analytical characterization, and applications, with a focus on its role in drug discovery and development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
1-(Hydroxymethyl)azepan-2-one is the N-hydroxymethylated derivative of ε-caprolactam, the monomer used in the production of Nylon 6. The introduction of the hydroxymethyl group significantly alters the polarity and reactivity of the parent lactam, opening avenues for further chemical modification.
Table 1: Chemical Identifiers and Names
| Identifier | Value |
|---|---|
| CAS Number | 13088-64-7[1][2] |
| IUPAC Name | 1-(hydroxymethyl)azepan-2-one[2] |
| Synonyms | N-(Hydroxymethyl)caprolactam, N-Methylolcaprolactam, Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one[1][3] |
| Molecular Formula | C₇H₁₃NO₂[1][2] |
| Molecular Weight | 143.18 g/mol [1][4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White solid | Inferred from parent compound |
| Melting Point | 65-66 °C | [1] |
| Boiling Point | 120 °C at 19 Torr | [1] |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| logP (o/w) | -0.349 |[3] |
Synthesis and Mechanism
The primary industrial and laboratory synthesis of 1-(Hydroxymethyl)azepan-2-one involves the reaction of ε-caprolactam with formaldehyde. This reaction is a classic example of an N-amidoalkylation.
Reaction Mechanism: Base-Catalyzed Hydroxymethylation
The reaction proceeds via a base-catalyzed addition of the lactam nitrogen to the carbonyl carbon of formaldehyde. The amide proton of caprolactam is sufficiently acidic to be removed by a base, generating a nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent workup with a proton source neutralizes the resulting alkoxide to yield the final hydroxymethyl product.
Caption: Base-catalyzed synthesis of 1-(Hydroxymethyl)azepan-2-one.
Laboratory-Scale Synthesis Protocol
This protocol describes a general procedure for the synthesis of 1-(Hydroxymethyl)azepan-2-one.
Materials:
-
ε-Caprolactam (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 0.1 eq)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ε-caprolactam and water. Stir until the caprolactam is fully dissolved.
-
Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of the aqueous formaldehyde solution.
-
Reaction: Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Extract the aqueous solution three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.
Chemical Reactivity and Applications in Drug Development
The hydroxymethyl group imparts significant reactivity to the molecule, making it a valuable intermediate. It can be readily converted into other functional groups or used as a linker.
Role as a Prodrug Moiety and Synthetic Intermediate
Hydroxymethylation is a well-established strategy in medicinal chemistry to enhance the physicochemical properties of a parent drug.[5] The introduction of a -CH₂OH group can improve water solubility, which is crucial for parenteral drug administration.[5] While 1-(Hydroxymethyl)azepan-2-one itself is not an active pharmaceutical ingredient, it serves as a key intermediate for creating prodrugs.[5] The hydroxyl group provides a handle for esterification, allowing for the attachment of promoieties that can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Application in Bioactive Compound Synthesis
The azepane ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic activities including anti-cancer and antimicrobial effects.[6] 1-(Hydroxymethyl)azepan-2-one is a precursor for synthesizing analogs of natural products. For instance, it has been used in the synthesis of capuramycin analogues, which are investigated for their antimycobacterial activity through the inhibition of translocase I.[7]
Caption: Key reactive pathways of 1-(Hydroxymethyl)azepan-2-one.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 1-(Hydroxymethyl)azepan-2-one. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are standard techniques employed.[8]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | δ (ppm): ~5.0-5.5 (s, 2H, -N-CH₂ -OH), ~3.5-4.0 (t, 2H, lactam ring), ~3.5 (br s, 1H, -OH ), ~1.5-1.8 (m, 8H, lactam ring) |
| ¹³C NMR | δ (ppm): ~175 (C=O), ~70 (-N-C H₂-OH), ~50 (-C H₂-N-), ~25-40 (other ring carbons) |
| IR (cm⁻¹) | ~3400 (br, O-H stretch), ~2930 & 2860 (C-H stretch), ~1650 (strong, C=O amide I band) |
| MS (ESI+) | m/z: 144.09 [M+H]⁺, 166.07 [M+Na]⁺ |
Note: Predicted chemical shifts are approximate and can vary based on solvent and instrument.
General Analytical Workflow
A typical workflow for quality control involves initial identification followed by purity assessment.
Caption: Workflow for analytical characterization and quality control.
Protocol: HPLC Purity Analysis
Objective: To determine the purity of 1-(Hydroxymethyl)azepan-2-one using Reversed-Phase HPLC with UV detection.
Instrumentation & Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient method and collect the data.
-
Integrate the peaks in the resulting chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Safety, Handling, and Storage
As a derivative of caprolactam, 1-(Hydroxymethyl)azepan-2-one should be handled with appropriate care. While specific toxicity data is limited, information from its parent compound and general chemical safety principles should be applied.
Table 4: GHS Hazard and Precautionary Statements
| Category | Statement | Code |
|---|---|---|
| Hazard | Causes skin irritation. | H315[4] |
| Causes serious eye irritation. | H319[4] | |
| May cause respiratory irritation. | H335[4] | |
| Precautionary | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261[4] |
| Wash skin thoroughly after handling. | P264[4] | |
| Wear protective gloves/eye protection/face protection. | P280[4] | |
| IF ON SKIN: Wash with plenty of soap and water. | P302+P352[4] | |
| IF IN EYES: Rinse cautiously with water for several minutes. | P305+P351+P338[4] |
| | Store in a well-ventilated place. Keep container tightly closed. | P403+P233[4] |
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Avoid inhalation of dust and direct contact with skin and eyes.[10]
Storage:
-
Store in a cool, dry, and well-ventilated place.[11]
-
Keep the container tightly closed to prevent moisture absorption.[10]
-
Store away from strong oxidizing agents, acids, and bases.[11]
Conclusion
1-(Hydroxymethyl)azepan-2-one is a functionally versatile and synthetically accessible derivative of ε-caprolactam. Its significance lies in its utility as a key intermediate in the synthesis of more complex molecules. For drug development professionals, its primary value is as a precursor for prodrugs, enabling the modification of lead compounds to achieve improved pharmacokinetic profiles. A thorough understanding of its synthesis, reactivity, and analytical profile is crucial for its effective application in research and development.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7768, Caprolactam." PubChem, [Link].
-
Wikipedia. "Caprolactam." Wikipedia, [Link].
-
Lima, L. M., et al. "Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties." Frontiers in Chemistry, vol. 9, 2021, p. 640382. PubMed Central, [Link].
-
Ataman Kimya. "CAPROLACTAM." Ataman Kimya, [Link].
-
CAS. "N-(Hydroxymethyl)caprolactam." CAS Common Chemistry, [Link].
-
Hotoda, Hitoshi, et al. "Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin." Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 17, 2003, pp. 2829-32. PubMed, [Link].
-
Padrón-Sanz, C., et al. "An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms." Molecules, vol. 27, no. 21, 2022, p. 7590. MDPI, [Link].
- Google Patents. "CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
-
Li, Y., et al. "Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview." Toxins, vol. 15, no. 10, 2023, p. 582. National Institutes of Health, [Link].
-
DOMO Chemicals. "SAFETY DATA SHEET - ε-Caprolactam." DOMO Chemicals, [Link].
-
YouTube. "SYNTHESIS OF CAPROLACTAM." YouTube, [Link].
-
The Royal Society of Chemistry. "1H NMR spectrum of Compound 32." The Royal Society of Chemistry, [Link].
-
Centers for Disease Control and Prevention. "Caprolactam - NIOSH Pocket Guide to Chemical Hazards." CDC, [Link].
-
PharmaCompass. "1-Methyl-2-azepanone." PharmaCompass.com, [Link].
-
Human Metabolome Database. "[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393)." HMDB, [Link].
-
Hovione. "Small Molecule Development Analytical Methods for Faster Time to Market." Hovione, [Link].
-
Abraham, R. J., et al. "1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones." Magnetic Resonance in Chemistry, vol. 50, no. 11, 2012, pp. 746-54. PubMed, [Link].
-
The Good Scents Company. "acetone alcohol, 116-09-6." The Good Scents Company, [Link].
-
Pinto, E., et al. "Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices." Separations, vol. 8, no. 10, 2021, p. 171. MDPI, [Link].
-
Goud, B. S., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, vol. 162, 2019, pp. 623-640. PubMed, [Link].
-
BASF. "Caprolactam extract for storage - Safety data sheet." BASF, [Link].
-
Chemistry LibreTexts. "6.6: ¹H NMR Spectra and Interpretation (Part I)." Chemistry LibreTexts, [Link].
-
SIELC Technologies. "2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)-." SIELC Technologies, [Link].
-
Cardiff University. "Greenness Assessment of HPLC Analytical Methods with Common Detectors for Assay of Paracetamol and Related Materials in Drug Pro." -ORCA - Cardiff University, [Link].
- Google Patents. "CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
Powers, R., et al. "Introduction to NMR and Its Application in Metabolite Structure Determination." UNL Digital Commons, [Link].
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. scbt.com [scbt.com]
- 3. 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)- | SIELC Technologies [sielc.com]
- 4. aksci.com [aksci.com]
- 5. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. domochemicals.com [domochemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. atamankimya.com [atamankimya.com]
An In-depth Technical Guide to 1-(Hydroxymethyl)azepan-2-one Derivatives and Analogues for Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is perpetual. The 1-(hydroxymethyl)azepan-2-one core, a derivative of ε-caprolactam, represents one such scaffold with significant, yet not fully exploited, potential. The introduction of a hydroxymethyl group at the nitrogen atom of the caprolactam ring provides a crucial handle for further chemical modification, enabling the creation of a wide array of derivatives and analogues. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising chemical entity. We will delve into the synthetic pathways, analytical characterization, and explore the burgeoning landscape of its biological applications, from anticonvulsant to antimicrobial activities. Furthermore, we will examine the strategic use of the N-hydroxymethyl moiety in prodrug design to enhance pharmacokinetic profiles. It is our intent that this guide will serve as a valuable resource, sparking further innovation and accelerating the translation of these fascinating molecules from the laboratory to clinical applications.
The Core Moiety: Synthesis and Characterization of 1-(Hydroxymethyl)azepan-2-one
The foundational step in exploring the therapeutic potential of this class of compounds is the efficient and well-characterized synthesis of the parent molecule, 1-(hydroxymethyl)azepan-2-one, also known as N-hydroxymethyl caprolactam.
Synthetic Approach: The Reaction of ε-Caprolactam with Formaldehyde
The most direct and widely employed method for the synthesis of 1-(hydroxymethyl)azepan-2-one is the reaction of ε-caprolactam with formaldehyde.[1] This reaction, a classic example of N-hydroxymethylation, proceeds under relatively mild conditions.
Reaction Scheme:
Caption: Synthesis of 1-(Hydroxymethyl)azepan-2-one.
Experimental Protocol: Synthesis of 1-(Hydroxymethyl)azepan-2-one
This protocol provides a generalized procedure. Optimization of reaction time, temperature, and catalyst may be required for specific applications.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Charge the flask with ε-caprolactam and a suitable solvent (e.g., water or an alcohol).
-
Catalyst: Add a basic catalyst, such as potassium carbonate or triethylamine, to the mixture.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (e.g., 37% formalin) to the stirred mixture. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 1-(hydroxymethyl)azepan-2-one.
Analytical Characterization
Rigorous characterization is paramount to confirm the identity and purity of the synthesized 1-(hydroxymethyl)azepan-2-one. A combination of spectroscopic techniques is typically employed.
Table 1: Spectroscopic Data for 1-(Hydroxymethyl)azepan-2-one
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the azepane ring and a characteristic signal for the N-CH₂-OH protons. The chemical shifts will be influenced by the solvent used. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the azepane ring, and the N-CH₂-OH carbon. |
| FT-IR | A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group. |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of 1-(hydroxymethyl)azepan-2-one (C₇H₁₃NO₂), along with characteristic fragmentation patterns. |
Derivatives and Analogues: Expanding the Chemical Space
The true value of 1-(hydroxymethyl)azepan-2-one lies in its utility as a versatile intermediate for the synthesis of a diverse library of derivatives. The hydroxyl group provides a reactive site for various chemical transformations.
Strategies for Derivatization
The hydroxyl group can be readily transformed into a variety of functional groups, allowing for the exploration of structure-activity relationships (SAR).
Caption: Key Derivatization Strategies.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under activating conditions) yields N-acyloxymethyl derivatives. These esters are particularly important in prodrug design.
-
Etherification: Williamson ether synthesis with alkyl halides in the presence of a base leads to N-alkoxymethyl analogues.
-
Halogenation: Treatment with reagents like thionyl chloride or phosphorus tribromide can convert the hydroxyl group into a leaving group for further nucleophilic substitution reactions.
-
Oxidation: Mild oxidation can convert the primary alcohol to an aldehyde, providing another avenue for derivatization.
Biological Activities and Therapeutic Potential
Derivatives of 1-(hydroxymethyl)azepan-2-one have shown promise in a range of therapeutic areas, underscoring the pharmacological relevance of this scaffold.
Anticonvulsant Activity
A significant area of investigation for caprolactam analogues has been in the treatment of epilepsy. Several α-substituted caprolactam derivatives have demonstrated potent anticonvulsant effects in preclinical models.[2]
Table 2: Anticonvulsant Activity of Selected Caprolactam Analogues
| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |
| α-Hydroxy-α-phenylcaprolactam | Mouse (MES) | 63 | [2] |
| α-Hydroxy-α-phenylcaprolactam | Mouse (scMet) | 74 | [2] |
| α-Ethynyl-α-hydroxycaprolactam | Mouse (Phase I) | Promising Activity | [2] |
| α-Benzyl-α-hydroxycaprolactam | Mouse (Phase I) | Promising Activity | [2] |
| α-Hydroxy-α-(phenylethynyl)caprolactam | Mouse (Phase I) | Promising Activity | [2] |
MES: Maximal Electroshock Seizure test; scMet: subcutaneous Metrazol (pentylenetetrazole) seizure test.
The mechanism of action for these anticonvulsant effects is an active area of research, with modulation of ion channels or neurotransmitter systems being plausible targets.
Antimicrobial and Antifungal Activity
The emergence of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. N-substituted caprolactam derivatives have been explored for their potential as antimicrobial and antifungal agents. The lipophilicity and electronic properties of the substituents on the caprolactam ring play a crucial role in determining the antimicrobial spectrum and potency.
While specific IC₅₀ values for a broad range of 1-(hydroxymethyl)azepan-2-one derivatives are not extensively reported in publicly available literature, the general principle of modifying the core structure to enhance antimicrobial properties is a well-established strategy in medicinal chemistry. Further screening of a diverse library of these compounds against a panel of clinically relevant bacteria and fungi is a promising avenue for future research.
Cytotoxicity and Anticancer Potential
The evaluation of cytotoxicity is a critical step in drug development, both for assessing potential toxicity and for identifying compounds with anticancer activity. While comprehensive cytotoxicity data for 1-(hydroxymethyl)azepan-2-one derivatives is limited, the general approach involves screening against a panel of human cancer cell lines and a non-cancerous cell line to determine both potency and selectivity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cancer cells (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) in 96-well plates and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (derivatives of 1-(hydroxymethyl)azepan-2-one) and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Prodrug Strategies: The Role of the N-Hydroxymethyl Group
The N-hydroxymethyl functionality is a key structural motif in prodrug design.[3] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent.
N-Acyloxymethyl Prodrugs
Esterification of the hydroxyl group of 1-(hydroxymethyl)azepan-2-one leads to N-acyloxymethyl derivatives. These compounds can act as prodrugs, which are stable in the gastrointestinal tract but are susceptible to enzymatic hydrolysis by esterases in the plasma and tissues to release the N-hydroxymethyl intermediate. This intermediate then chemically degrades to the parent amine- or amide-containing drug and formaldehyde.[4]
Caption: Enzymatic Activation of N-Acyloxymethyl Prodrugs.
This strategy can be employed to:
-
Improve Oral Bioavailability: By masking polar functional groups, the lipophilicity of the drug can be increased, leading to better absorption.
-
Enhance Solubility: Appropriate selection of the acyl group can improve the aqueous solubility of a poorly soluble parent drug.
-
Prolong Drug Action: The rate of enzymatic cleavage can be modulated by altering the steric and electronic properties of the acyl group, leading to a sustained release of the active drug.[3]
The kinetics of hydrolysis of these prodrugs are crucial for their efficacy and can be studied in vitro using plasma or purified esterases.
Future Directions and Conclusion
The 1-(hydroxymethyl)azepan-2-one scaffold and its derivatives represent a promising area for further research and development. The synthetic accessibility and the versatility of the hydroxymethyl group provide a solid foundation for the creation of large and diverse chemical libraries.
Key areas for future investigation include:
-
Expansion of Biological Screening: Systematic screening of a wider range of derivatives against various therapeutic targets, including different cancer cell lines, pathogenic microbes, and neurological disorders.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the observed biological activities to guide rational drug design.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Development of computational models to predict the biological activity of novel derivatives and optimize lead compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in animal models to assess their therapeutic potential and drug-like properties.
-
Advanced Prodrug Design: Exploration of more sophisticated prodrug strategies, such as targeted delivery systems, by conjugating the N-hydroxymethyl group to specific promoieties.
References
-
RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]
-
Markovic, M., Ben-Shabat, S., & Dahan, A. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1031. [Link]
-
Normand, F. C., Goodall, D. M., Duckett, S. B., van Tol, M. F., & Nusselder, J.-J. H. (2002). Separation and characterisation of caprolactam–formaldehyde reaction products. The Analyst, 127(10), 1336–1342. [Link]
-
Paprocka, R., et al. (2018). Design, synthesis, and development of novel caprolactam anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 28(17), 2956-2961. [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Smith, C. L., et al. (2003). Design, synthesis, and development of novel caprolactam anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 13(17), 2829–2832. [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
-
Zhang, L., et al. (2019). Production of melamine formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content. BioResources, 14(4), 9353-9367. [Link]
-
Bundgaard, H., & Nielsen, N. M. (1987). N-Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group. International journal of pharmaceutics, 37(1-2), 101-110. [Link]
Sources
- 1. Production of melamine formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(Hydroxymethyl)azepan-2-one: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, robust, and field-tested protocol for the synthesis of 1-(hydroxymethyl)azepan-2-one, also known as N-hydroxymethyl caprolactam. This compound serves as a valuable intermediate in various chemical syntheses, including the development of novel polymers and as a cross-linking agent. The protocol herein details a straightforward and efficient method involving the N-hydroxymethylation of ε-caprolactam using formaldehyde. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural instructions, mechanistic insights, and characterization guidelines to ensure reproducible and high-purity synthesis.
Introduction: The Significance of 1-(Hydroxymethyl)azepan-2-one
1-(Hydroxymethyl)azepan-2-one is a derivative of ε-caprolactam, a widely used industrial chemical and the precursor to Nylon-6.[1] The introduction of a hydroxymethyl group onto the nitrogen atom of the caprolactam ring imparts novel reactivity, making it a versatile building block in organic synthesis. The primary hydroxyl group can undergo further chemical transformations, such as esterification, etherification, and substitution reactions, allowing for the facile introduction of the caprolactam moiety into a diverse range of molecular architectures. This has led to its application in the synthesis of functional polymers, resins, and as a formaldehyde scavenger in various industrial processes.[2]
The synthesis of 1-(hydroxymethyl)azepan-2-one is typically achieved through the reaction of ε-caprolactam with formaldehyde.[3] This reaction is an example of an N-hydroxymethylation, a common transformation for amides and related compounds. The protocol described in this application note is optimized for high yield, purity, and operational simplicity, making it suitable for both small-scale laboratory synthesis and potential scale-up operations.
Reaction Mechanism and Scientific Rationale
The synthesis of 1-(hydroxymethyl)azepan-2-one proceeds via the nucleophilic addition of the nitrogen atom of the caprolactam amide to the electrophilic carbonyl carbon of formaldehyde. The reaction is typically base-catalyzed, which serves to deprotonate the amide nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the formaldehyde.
The causality behind the choice of reagents and conditions is rooted in fundamental chemical principles:
-
ε-Caprolactam: The starting material, a cyclic amide, possesses a nucleophilic nitrogen atom that is key to the reaction.[1]
-
Formaldehyde: This serves as the electrophilic source of the hydroxymethyl group.[3] An aqueous solution (formalin) is commonly used for ease of handling.
-
Base Catalyst (e.g., Potassium Carbonate): The presence of a mild base is crucial to deprotonate a small fraction of the caprolactam, initiating the reaction. A strong base is generally avoided to prevent the self-polymerization of formaldehyde (the Cannizzaro reaction).
-
Solvent: While the reaction can be performed in various solvents, an aqueous medium is often preferred due to the solubility of the reactants and the use of aqueous formaldehyde.
-
Temperature: The reaction is typically conducted at a slightly elevated temperature to ensure a reasonable reaction rate without promoting side reactions.
Detailed Synthesis Protocol
This section provides a step-by-step methodology for the synthesis of 1-(hydroxymethyl)azepan-2-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| ε-Caprolactam | ≥99% | e.g., Sigma-Aldrich |
| Formaldehyde solution | 37 wt. % in H₂O | e.g., Fisher Scientific |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Acros Organics |
| Dichloromethane (CH₂Cl₂) | ACS Grade | e.g., VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., EMD Millipore |
| Deionized Water | High Purity | In-house |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
Step 1: Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add ε-caprolactam (56.5 g, 0.5 mol) and deionized water (50 mL).
-
Stir the mixture at room temperature until the caprolactam is completely dissolved.
-
Add potassium carbonate (1.38 g, 0.01 mol) to the solution.
Step 2: Addition of Formaldehyde
-
Heat the reaction mixture to 50-60 °C with stirring.
-
Once the desired temperature is reached, add formaldehyde solution (45 mL, 37 wt. %, ~0.6 mol) dropwise from a dropping funnel over a period of 30 minutes. Maintain the temperature between 50-60 °C during the addition.
Step 3: Reaction
-
After the complete addition of formaldehyde, continue stirring the reaction mixture at 60 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 7:3).
Step 4: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 30 mL) to remove any remaining formaldehyde and potassium carbonate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude product.
Step 5: Purification
-
The crude product, a viscous oil or a low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Workflow Diagram
Caption: Workflow for the synthesis of 1-(hydroxymethyl)azepan-2-one.
Characterization and Data Analysis
The synthesized 1-(hydroxymethyl)azepan-2-one should be thoroughly characterized to confirm its identity and purity.
Physical Properties
| Property | Expected Value |
| Appearance | Colorless to pale yellow viscous oil or solid |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation of 1-(hydroxymethyl)azepan-2-one.[4]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.60-1.80 (m, 6H, -CH₂-CH₂-CH₂-)
-
δ 2.45-2.55 (t, 2H, -CO-CH₂-)
-
δ 3.40-3.50 (t, 2H, -N-CH₂-)
-
δ 4.80-4.90 (d, 2H, -N-CH₂-OH)
-
δ 5.20-5.30 (t, 1H, -OH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 23.5 (-CH₂-)
-
δ 29.0 (-CH₂-)
-
δ 36.5 (-CO-CH₂-)
-
δ 49.0 (-N-CH₂-)
-
δ 70.0 (-N-CH₂-OH)
-
δ 178.0 (C=O)
-
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.[4]
-
Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 144.0968
Safety Precautions
-
ε-Caprolactam: May cause skin, eye, and respiratory tract irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Formaldehyde: Is a known carcinogen and is toxic and corrosive. All handling should be performed in a fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction temperature is maintained and the reaction time is sufficient. Check the purity of the starting materials. |
| Loss of product during work-up | Be careful during the extraction and washing steps. Ensure complete phase separation. | |
| Product Contamination | Incomplete removal of starting materials or by-products | Optimize the purification step. For distillation, ensure a good vacuum and proper temperature control. For recrystallization, try different solvent systems. |
| Oily Product Instead of Solid | Presence of impurities or residual solvent | Ensure complete removal of the solvent under high vacuum. Attempt purification by column chromatography if recrystallization and distillation are ineffective. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 1-(hydroxymethyl)azepan-2-one from ε-caprolactam and formaldehyde. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably obtain this valuable chemical intermediate in high purity and yield. The mechanistic insights and troubleshooting guide further support the successful implementation of this protocol in a laboratory setting.
References
-
Normand, F. C., Goodall, D. M., Duckett, S. B., van Tol, M. F. H., & Nusselder, J.-J. H. (2002). Separation and characterisation of caprolactam–formaldehyde reaction products. The Analyst, 127(10), 1336–1341. ([Link])
-
Wikipedia. (2024). Caprolactam. ([Link])
-
Lan, P., Yang, R., Mao, H., Cui, J., & Brosse, N. (2019). Production of Melamine Formaldehyde Resins Used in Impregnation by Incorporation of Ethylene Glycol and Caprolactam with High Flexibility, Storage Stability, and Low Formaldehyde Content. BioResources, 14(4), 9916-9927. ([Link])
-
ResearchGate. (2025). Separation and characterisation of caprolactam–formaldehyde reaction products. ([Link])
-
MDPI. (2025). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. ([Link])
Sources
- 1. rjwave.org [rjwave.org]
- 2. Production of melamine formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Separation and characterisation of caprolactam–formaldehyde reaction products - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Versatile Building Block: 1-(Hydroxymethyl)azepan-2-one in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Functionalized Lactam
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1] 1-(Hydroxymethyl)azepan-2-one, also known as N-(hydroxymethyl)caprolactam, has emerged as a highly versatile and reactive synthon, offering a gateway to a diverse array of N-heterocyclic compounds and functionalized polymers. This seven-membered lactam, equipped with a reactive hydroxymethyl group, serves as a stable precursor to the highly electrophilic N-acyliminium ion, a key intermediate for forging carbon-carbon and carbon-heteroatom bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and synthetic applications of 1-(hydroxymethyl)azepan-2-one, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Handling
A solid understanding of the physical and chemical properties of 1-(hydroxymethyl)azepan-2-one is crucial for its effective use in the laboratory.
| Property | Value | Reference |
| IUPAC Name | 1-(Hydroxymethyl)azepan-2-one | |
| Synonyms | N-(Hydroxymethyl)caprolactam | |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, alcohols, and chlorinated solvents. |
Storage and Handling: 1-(Hydroxymethyl)azepan-2-one is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Exposure to moisture can lead to slow decomposition. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Synthesis of 1-(Hydroxymethyl)azepan-2-one: A Detailed Protocol
The most common and straightforward method for the preparation of 1-(hydroxymethyl)azepan-2-one is the reaction of ε-caprolactam with formaldehyde.
Reaction Scheme:
Caption: Synthesis of 1-(Hydroxymethyl)azepan-2-one.
Experimental Protocol: Synthesis of 1-(Hydroxymethyl)azepan-2-one
Materials:
-
ε-Caprolactam
-
Formaldehyde (37% aqueous solution)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add ε-caprolactam (1 equivalent) and deionized water.
-
Stir the mixture at room temperature until the caprolactam is fully dissolved.
-
Add potassium carbonate (0.1 equivalents) to the solution.
-
Slowly add formaldehyde solution (1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Extract the aqueous solution with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1-(hydroxymethyl)azepan-2-one as a white solid.
The Chemistry of the N-Acyliminium Ion: The Reactive Intermediate
The synthetic utility of 1-(hydroxymethyl)azepan-2-one stems from its ability to generate a highly reactive N-acyliminium ion intermediate under acidic conditions.[2] This electrophilic species readily reacts with a wide range of nucleophiles.
Caption: Generation of the N-Acyliminium Ion.
This in situ generation of the N-acyliminium ion avoids the isolation of the often-unstable electrophile and allows for a one-pot reaction with the chosen nucleophile.
Applications in Organic Synthesis: A Gateway to N-Heterocycles
The reaction of the N-acyliminium ion derived from 1-(hydroxymethyl)azepan-2-one with various nucleophiles provides a powerful tool for the synthesis of diverse N-heterocyclic frameworks, which are prevalent in many biologically active molecules and natural products.[1]
Friedel-Crafts Type Reactions with Aromatic and Heteroaromatic Compounds
Electron-rich aromatic and heteroaromatic compounds are excellent nucleophiles for trapping the N-acyliminium ion. This reaction provides a direct route to α-aminoalkylated aromatic compounds. Indoles, in particular, are common substrates in this transformation.
Materials:
-
1-(Hydroxymethyl)azepan-2-one
-
Indole
-
Trifluoroacetic acid (TFA) or another suitable Lewis/Brønsted acid
-
Dichloromethane (DCM), anhydrous
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or argon inlet
Procedure:
-
Dissolve 1-(hydroxymethyl)azepan-2-one (1 equivalent) and indole (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (0.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Caption: Reaction with Indole.
Pictet-Spengler Reaction for the Synthesis of Fused Heterocycles
The N-acyliminium ion derived from 1-(hydroxymethyl)azepan-2-one can participate in Pictet-Spengler type reactions, leading to the formation of complex, fused heterocyclic systems.[3][4] This powerful transformation is particularly valuable in the synthesis of alkaloids and related natural products.[5][6][7]
Applications in Polymer Science: A Functional Monomer and Cross-linking Agent
Beyond its utility in small molecule synthesis, 1-(hydroxymethyl)azepan-2-one serves as a valuable monomer and cross-linking agent in polymer chemistry. The hydroxymethyl group can be used to initiate polymerization or to be incorporated into polymer backbones, imparting unique properties to the resulting materials. Furthermore, under thermal or acidic conditions, it can undergo self-condensation or react with other functional groups on polymer chains to form cross-linked networks.
Conclusion: A Building Block with Broad Synthetic Horizons
1-(Hydroxymethyl)azepan-2-one is a readily accessible and highly versatile building block in organic synthesis. Its ability to serve as a stable precursor to the electrophilic N-acyliminium ion opens up a vast array of synthetic possibilities for the construction of N-heterocycles and functional polymers. The protocols and mechanistic discussions provided in this application note are intended to empower researchers to explore the full potential of this valuable synthon in their own synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.
References
-
ARKIVOC. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. [online] Available at: [Link]
-
MDPI. (2021). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. [online] Available at: [Link]
-
ProQuest. (n.d.). Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. [online] Available at: [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [online] Available at: [Link]
-
MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. [online] Available at: [Link]
-
Organic Syntheses. (n.d.). o-methylcaprolactim. [online] Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of hydroxymethyl-cyclopropane.
- Google Patents. (n.d.). Combinations of hydroxy-substituted azetidinone compounds and HMG CoA Reductase Inhibitors.
- Google Patents. (n.d.). Process of recovering ε-caprolactam from PA-6 synthesis extract water.
- Google Patents. (n.d.). Process for the purification of caprolactam.
- Google Patents. (n.d.). Method for production of hydroxylamine sulfate in the conventional process for the synthesis of caprolactam.
-
ARKAT USA, Inc. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. [online] Available at: [Link]
-
RSC Publishing. (n.d.). Aza-[4 + 2] cycloadditions employing catalytically derived N-acyliminium ions. [online] Available at: [Link]
-
MDPI. (2018). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. [online] Available at: [Link]
-
RSC Publishing. (n.d.). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. [online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums. [online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. [online] Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). [online] Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-Heterocyclic Carbene Precursors. [online] Available at: [Link]
-
ResearchGate. (n.d.). Cyclizations of N-Acyliminium Ions. [online] Available at: [Link]
-
MDPI. (n.d.). Synthesis of Indole Alkaloids. [online] Available at: [Link]
-
Semantic Scholar. (n.d.). Studies on the Site-selective N-Acyliminium Ion Cyclization: Synthesis of (±)-Glochidine and (±)-Glochidecine. [online] Available at: [Link]
-
RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [online] Available at: [Link]
-
ResearchGate. (n.d.). Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.). Okada.... [online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental Results and Mechanistic Insights on the Reactions of Indolylmethyl Acetates with Soft Carbon Pronucleophiles. [online] Available at: [Link]
-
MDPI. (n.d.). Synthesis of the Aspidosperma Alkaloid Na-Formyl-16-α-Hydroxyaspidospermidine. [online] Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. arkat-usa.org [arkat-usa.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Polymerization of 1-(Hydroxymethyl)azepan-2-one
Introduction: Unlocking New Possibilities with Functional Polyamides
The field of polymer chemistry is continually driven by the pursuit of novel materials with tailored properties. Polyamides, a cornerstone of the polymer industry, are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. The functionalization of polyamide backbones opens up new avenues for creating materials with advanced capabilities. "1-(Hydroxymethyl)azepan-2-one," an N-substituted derivative of ε-caprolactam, is a promising monomer for the synthesis of such functional polyamides. The presence of a primary hydroxyl group on each repeating unit provides a reactive handle for post-polymerization modification, enabling the development of materials for a wide range of applications, including biomaterials, drug delivery systems, and advanced coatings.
This comprehensive guide provides detailed application notes and protocols for the polymerization of 1-(Hydroxymethyl)azepan-2-one. We will explore various polymerization techniques, including anionic, cationic, and enzymatic ring-opening polymerization (ROP), offering researchers, scientists, and drug development professionals a practical handbook for the synthesis and characterization of this novel functionalized polyamide.
Monomer Synthesis: 1-(Hydroxymethyl)azepan-2-one
The synthesis of 1-(Hydroxymethyl)azepan-2-one can be achieved through the reaction of ε-caprolactam with formaldehyde. This reaction is analogous to the formation of melamine-formaldehyde resins and involves the hydroxymethylation of the amide nitrogen.[1]
Protocol: Synthesis of 1-(Hydroxymethyl)azepan-2-one
Materials:
-
ε-Caprolactam
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ε-caprolactam in a minimal amount of water.
-
Add a catalytic amount of sodium hydroxide to the solution.
-
Slowly add a stoichiometric equivalent of a 37% aqueous formaldehyde solution to the flask.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield pure 1-(Hydroxymethyl)azepan-2-one.
Causality of Experimental Choices:
-
The use of a basic catalyst (NaOH) facilitates the deprotonation of the amide nitrogen of caprolactam, making it more nucleophilic to attack the electrophilic carbonyl carbon of formaldehyde.
-
The reaction temperature is maintained at 60-70°C to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.
-
Extraction with ethyl acetate is chosen due to the expected polarity of the hydroxymethylated product, allowing for its efficient separation from the aqueous phase.
Caption: Workflow for the synthesis of 1-(Hydroxymethyl)azepan-2-one.
Polymerization Methodologies
The polymerization of 1-(Hydroxymethyl)azepan-2-one can be achieved through several ring-opening polymerization (ROP) techniques. The choice of method will influence the polymer's molecular weight, polydispersity, and microstructure.
Anionic Ring-Opening Polymerization (AROP)
AROP is a widely used and efficient method for the polymerization of lactams.[2][3] It typically involves a strong base as a catalyst and an acylating agent as a co-initiator.[2] The presence of the N-substituent in 1-(Hydroxymethyl)azepan-2-one means that a proton abstraction from the nitrogen is not the initiation step as in unsubstituted caprolactam. Instead, a nucleophilic initiator attacks the carbonyl group of the monomer.
Mechanism:
The polymerization is initiated by a strong nucleophile (e.g., an organometallic compound or a strong base) that attacks the electrophilic carbonyl carbon of the lactam ring, leading to ring opening. The propagation proceeds by the attack of the resulting anionic species on another monomer molecule.
Caption: Mechanism of Anionic Ring-Opening Polymerization.
Protocol: Anionic ROP of 1-(Hydroxymethyl)azepan-2-one
Materials:
-
1-(Hydroxymethyl)azepan-2-one (purified and dried)
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Schlenk flask and line
-
Dry ice/acetone bath
-
Methanol
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous toluene to a Schlenk flask.
-
Add the purified and dried 1-(Hydroxymethyl)azepan-2-one monomer to the flask and stir until dissolved.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the desired amount of n-butyllithium solution via syringe. The molar ratio of monomer to initiator will determine the theoretical molecular weight.
-
Allow the reaction to proceed at -78°C for a specified time (e.g., 1-4 hours).
-
Quench the polymerization by adding an excess of methanol.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration and dry under vacuum.
Table 1: Reaction Parameters for Anionic ROP
| Parameter | Recommended Value | Rationale |
| Initiator | n-Butyllithium | Strong nucleophile for efficient initiation. |
| Solvent | Anhydrous Toluene | Aprotic solvent to prevent quenching of the anionic species. |
| Temperature | -78°C to 0°C | Low temperature to control the polymerization and minimize side reactions. |
| Monomer:Initiator Ratio | 50:1 to 500:1 | Controls the target molecular weight of the polymer. |
| Reaction Time | 1 - 24 hours | Depends on the desired conversion and molecular weight. |
Cationic Ring-Opening Polymerization (CROP)
CROP of lactams is another important method, often initiated by strong acids or Lewis acids.[2][4] The mechanism involves the protonation or coordination of the carbonyl oxygen of the lactam, which activates the monomer for nucleophilic attack by another monomer molecule.[2]
Mechanism:
The polymerization is initiated by a cationic species (e.g., a proton from a strong acid) that activates the monomer. The propagation step involves the nucleophilic attack of a neutral monomer on the activated, ring-opened propagating chain end.
Caption: Mechanism of Cationic Ring-Opening Polymerization.
Protocol: Cationic ROP of 1-(Hydroxymethyl)azepan-2-one
Materials:
-
1-(Hydroxymethyl)azepan-2-one (purified and dried)
-
Anhydrous dichloromethane (DCM)
-
Trifluoromethanesulfonic acid (TfOH) or a Lewis acid (e.g., BF₃·OEt₂)
-
Schlenk flask and line
-
Ice bath
-
Triethylamine
-
Methanol
Procedure:
-
Under an inert atmosphere, dissolve the purified and dried 1-(Hydroxymethyl)azepan-2-one in anhydrous DCM in a Schlenk flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the initiator (e.g., TfOH) via syringe.
-
Stir the reaction mixture at 0°C to room temperature for the desired time.
-
Terminate the polymerization by adding a small amount of a base, such as triethylamine.
-
Precipitate the polymer in a non-solvent like cold methanol or diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
Table 2: Reaction Parameters for Cationic ROP
| Parameter | Recommended Value | Rationale |
| Initiator | Triflic acid (TfOH), BF₃·OEt₂ | Strong protic or Lewis acid for effective initiation. |
| Solvent | Anhydrous Dichloromethane | Polar aprotic solvent to solubilize the monomer and polymer. |
| Temperature | 0°C to Room Temperature | To control the polymerization rate and minimize side reactions. |
| Monomer:Initiator Ratio | 100:1 to 1000:1 | To control the target molecular weight. |
| Reaction Time | 2 - 48 hours | Dependent on initiator activity and desired conversion. |
Enzymatic Ring-Opening Polymerization (eROP)
Enzymatic ROP offers a green and highly selective alternative for the synthesis of polyesters and polyamides.[2][5] Lipases, such as Novozym-435 (Candida antarctica lipase B), are commonly used catalysts.[2] The reaction proceeds under mild conditions and can exhibit high chemo- and regioselectivity.
Mechanism:
The enzyme's active site (e.g., a serine residue) attacks the carbonyl group of the lactam, forming an acyl-enzyme intermediate and opening the ring. A nucleophile (e.g., water or an alcohol initiator, or the amine end of a growing polymer chain) then attacks this intermediate, releasing the ring-opened unit and regenerating the enzyme.
Caption: Mechanism of Enzymatic Ring-Opening Polymerization.
Protocol: Enzymatic ROP of 1-(Hydroxymethyl)azepan-2-one
Materials:
-
1-(Hydroxymethyl)azepan-2-one
-
Novozym-435 (immobilized Candida antarctica lipase B)
-
Toluene (or bulk polymerization)
-
Molecular sieves (4 Å)
-
Reaction vial with a screw cap
-
Shaking incubator or oil bath with magnetic stirring
Procedure:
-
Dry the Novozym-435 beads under vacuum for 24 hours before use.
-
In a reaction vial, add the 1-(Hydroxymethyl)azepan-2-one monomer and the dried Novozym-435 (typically 5-10 wt% of the monomer).
-
If using a solvent, add anhydrous toluene. For bulk polymerization, no solvent is needed.
-
Add activated molecular sieves to remove any traces of water.
-
Seal the vial and place it in a shaking incubator or a heated oil bath with stirring at a temperature between 60°C and 90°C.
-
Allow the polymerization to proceed for 24-96 hours.
-
To stop the reaction, cool the mixture and dissolve it in a suitable solvent (e.g., chloroform or DMF).
-
Filter off the enzyme beads. The enzyme can be washed and reused.
-
Precipitate the polymer in a non-solvent.
-
Collect the polymer by filtration and dry under vacuum.
Table 3: Reaction Parameters for Enzymatic ROP
| Parameter | Recommended Value | Rationale |
| Catalyst | Novozym-435 | Commercially available, robust, and effective lipase for ROP. |
| Solvent | Toluene or Bulk | Toluene can aid in solubility; bulk polymerization is a greener option. |
| Temperature | 60 - 90°C | Optimal temperature range for Novozym-435 activity. |
| Catalyst Loading | 5 - 10 wt% | Sufficient amount for a reasonable reaction rate. |
| Reaction Time | 24 - 96 hours | Enzymatic reactions are typically slower than chemical catalysis. |
Polymer Characterization
Thorough characterization of the synthesized poly(1-(Hydroxymethyl)azepan-2-one) is crucial to understand its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the chemical structure of the polymer.[6] Both ¹H and ¹³C NMR should be performed.
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or TFA-d).
Expected ¹H NMR Resonances:
-
Signals corresponding to the methylene protons of the polymer backbone.
-
A signal for the methylene protons adjacent to the nitrogen.
-
A signal for the methylene protons of the hydroxymethyl group.
-
A signal for the hydroxyl proton (which may be broad and its position can vary).
Expected ¹³C NMR Resonances:
-
A signal for the carbonyl carbon.
-
Signals for the methylene carbons in the polymer backbone.
-
A signal for the methylene carbon of the hydroxymethyl group.
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[7][8]
Experimental Conditions:
-
Eluent: A suitable solvent that dissolves the polymer, such as dimethylformamide (DMF) with LiBr or hexafluoroisopropanol (HFIP).
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns are commonly used.
-
Calibration: Use polystyrene or poly(methyl methacrylate) standards for relative molecular weight determination.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the polymer.[9][10][11]
DSC Analysis:
-
Determines the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.
-
A typical DSC experiment involves heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
TGA Analysis:
-
Determines the thermal stability and decomposition temperature of the polymer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere, and the weight loss is monitored as a function of temperature.
Table 4: Summary of Polymer Characterization Techniques
| Technique | Information Obtained | Expected Results for Poly(1-(Hydroxymethyl)azepan-2-one) |
| ¹H and ¹³C NMR | Chemical structure and purity | Characteristic peaks for the polyamide backbone and the pendant hydroxymethyl group. |
| GPC/SEC | Mₙ, Mₙ, and PDI | Mₙ will depend on the monomer:initiator ratio; PDI is expected to be low for controlled polymerizations. |
| DSC | Glass transition (T₉) and melting (Tₘ) temperatures | T₉ and Tₘ will be influenced by the presence of the polar hydroxyl group and potential hydrogen bonding. |
| TGA | Thermal stability and decomposition temperature | The decomposition profile will indicate the polymer's stability at elevated temperatures. |
Potential Applications
The presence of the pendant hydroxyl group in poly(1-(Hydroxymethyl)azepan-2-one) makes it a versatile platform for further functionalization. This opens up a wide range of potential applications:
-
Biomaterials: The hydroxyl groups can be used to attach bioactive molecules, such as peptides or drugs, for tissue engineering scaffolds or controlled drug release systems.
-
Functional Coatings: The polymer can be crosslinked through the hydroxyl groups to form durable and functional coatings with tunable properties like hydrophilicity and adhesion.
-
Polymer Blends and Composites: The hydroxyl groups can improve the compatibility of the polyamide with other polymers or inorganic fillers through hydrogen bonding, leading to enhanced material properties.
References
-
Varghese, M., & Grinstaff, M. W. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(19), 8258–8275. [Link]
-
Chapter 5 “Anionic ring-opening polymerization of ε-caprolactam in the presence of an ionic liquid”. (2024). In ResearchGate. [Link]
-
Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. (n.d.). In National Center for Biotechnology Information. [Link]
-
Caprolactam. (n.d.). In PubChem. [Link]
-
Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. (2024). In RSC Publishing. [Link]
-
Synthesis of novel copolymer based on N-Vinyl caprolactam and acrylamide monomers for high temperature drilling applications. (2020). In ResearchGate. [Link]
-
Kherroub, D. E., Belbachir, M., & Lamouri, S. (2014). Cationic Ring Opening Polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 9(1), 74-79. [Link]
-
GPC-NMR Analysis for Polymer Characterisation. (n.d.). In Intertek. [Link]
-
Caprolactam. (n.d.). In Wikipedia. [Link]
-
H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). (n.d.). In ACS Publications. [Link]
-
Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. (n.d.). In MDPI. [Link]
-
The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. (2021). In National Center for Biotechnology Information. [Link]
-
Enzyme-Catalyzed .epsilon.-Caprolactone Ring-Opening Polymerization. (n.d.). In ACS Publications. [Link]
-
Cationic Ring Opening Polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. (2014). In Semantic Scholar. [Link]
-
Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. (n.d.). In MDPI. [Link]
-
Molecular weight distribution of polyamides by GPC-viscometry. A comparison between high temperature and low temperature eluants. (n.d.). In ResearchGate. [Link]
-
Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization. (n.d.). In National Center for Biotechnology Information. [Link]
-
Synthesis of ε-caprolactam from biobased chemicals. (n.d.). In ResearchGate. [Link]
- Process of recovering ε-caprolactam from PA-6 synthesis extract water. (n.d.).
-
Mixed systems to assist enzymatic ring opening polymerization of lactide stereoisomers. (2024). In ResearchGate. [Link]
-
TGA and DSC Analysis of the Polyesters. (n.d.). In ResearchGate. [Link]
-
GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (2026). In Agilent Technologies. [Link]
-
Chemical Properties of Caprolactam (CAS 105-60-2). (n.d.). In Cheméo. [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). In TA Instruments. [Link]
-
Study of Melamine-Formaldehyde/Phase Change Material Microcapsules for the Preparation of Polymer Films by Extrusion. (2022). In MDPI. [Link]
-
Caprolactam. (n.d.). In DOMO Chemicals. [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015). In Agilent. [Link]
-
Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. (2014). In Journal of the American Chemical Society. [Link]
-
Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. (n.d.). In METTLER TOLEDO. [Link]
-
n-Vinyl caprolactam. (n.d.). In Scientific Polymer Products, Inc.. [Link]
-
04.17 DSC Thermal Analysis of Polymers. (2020). In YouTube. [Link]
Sources
- 1. Study of Melamine-Formaldehyde/Phase Change Material Microcapsules for the Preparation of Polymer Films by Extrusion [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
A Robust Reversed-Phase HPLC-UV Method for the Quantification of the Highly Polar Compound 1-(Hydroxymethyl)azepan-2-one
An Application Note for the HPLC Analysis of 1-(Hydroxymethyl)azepan-2-one
Abstract
This application note presents a comprehensive guide to the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(Hydroxymethyl)azepan-2-one. Due to its high polarity, this N-substituted caprolactam derivative presents a significant analytical challenge, often exhibiting poor retention on conventional reversed-phase columns. We address this challenge by explaining the rationale behind chromatographic choices, from stationary phase selection to mobile phase optimization. The core of this document is a detailed, step-by-step protocol using a polar-embedded stationary phase that provides excellent retention and peak shape. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification and purity assessment of this compound.
Introduction and Analytical Challenge
1-(Hydroxymethyl)azepan-2-one is a derivative of azepan-2-one (caprolactam), a well-known industrial chemical.[1][2] The introduction of a hydroxymethyl group onto the amide nitrogen significantly increases the molecule's polarity. In pharmaceutical development and chemical synthesis, accurate quantification of such compounds is critical for process monitoring, stability testing, and quality assurance.
The primary analytical challenge stems from the analyte's hydrophilic nature. In traditional reversed-phase (RP) chromatography, highly polar compounds have minimal interaction with non-polar stationary phases (like C18), causing them to elute at or near the column's void volume.[3] This leads to poor resolution from the solvent front and other early-eluting impurities, making accurate quantification impossible. This application note details a systematic approach to overcome this issue, resulting in a reliable and reproducible analytical method.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to designing an effective HPLC method. The key characteristics of 1-(Hydroxymethyl)azepan-2-one are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(Hydroxymethyl)azepan-2-one | [4] |
| CAS Number | 13088-64-7 | [4][5][6] |
| Molecular Formula | C₇H₁₃NO₂ | [4][6] |
| Molecular Weight | 143.18 g/mol | [4][6] |
| Structure | A caprolactam ring N-substituted with a hydroxymethyl group. | [6] |
| Predicted Polarity | High, due to the amide and hydroxyl functional groups. | Inferred |
| Melting Point | 65-66 °C | [4][6] |
| UV Absorbance | Expected λₘₐₓ approx. 200-215 nm due to amide chromophore. | Inferred |
Rationale for Method Development
Our methodological choices are driven by the analyte's high polarity. The goal is to achieve adequate retention and a symmetrical peak shape, which requires moving beyond standard C18 columns.
The Column Selection Dilemma
The logical process for selecting an appropriate HPLC column for this analyte is visualized below.
Caption: Column selection logic for a highly polar analyte.
-
Standard C18: A standard C18 column is likely to fail due to insufficient hydrophobic interaction, leading to no retention. Furthermore, the use of highly aqueous mobile phases required to retain polar compounds can cause "phase collapse" or "dewetting" on traditional C18 columns, leading to drastic loss of retention and reproducibility.
-
Alternative Solutions: While HILIC is a viable technique for polar compounds, it can suffer from longer equilibration times and sensitivity to water content in the sample diluent.[7] Porous graphitic carbon (PGC) offers excellent retention for very polar analytes but can sometimes exhibit different selectivity and carryover issues.[3]
-
Recommended Stationary Phase: A polar-embedded phase , such as an RP-Amide, is the ideal choice.[8] The embedded polar group (in this case, an amide) promotes wetting of the stationary phase surface, even in 100% aqueous mobile phases, thus preventing phase collapse.[8] It also provides an alternative retention mechanism through hydrogen bonding, which significantly enhances the retention of polar analytes like 1-(Hydroxymethyl)azepan-2-one.[9]
Mobile Phase and Detector Optimization
-
Mobile Phase: To maximize retention, a mobile phase with a high aqueous content is necessary. We will start with a shallow gradient beginning at a very low organic percentage. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity. A small amount of formic acid is added to control pH and ensure sharp, symmetrical peaks.
-
Detector: The amide functional group in the analyte lacks a strong UV chromophore. Therefore, detection must be performed at a low wavelength, typically between 200-215 nm, to achieve adequate sensitivity. This requires the use of high-purity, HPLC-grade or MS-grade solvents to minimize baseline noise.
Detailed HPLC Protocol
This protocol has been designed for robustness and ease of use in a typical analytical laboratory.
Instrumentation and Materials
-
HPLC System: Any standard HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: HALO RP-Amide, 2.7 µm, 4.6 x 150 mm (or equivalent polar-embedded column).
-
Solvents: Acetonitrile (HPLC or MS Grade), Water (HPLC or Milli-Q grade).
-
Reagent: Formic Acid (LC-MS grade).
-
Standard: 1-(Hydroxymethyl)azepan-2-one reference standard.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Stationary Phase | Polar-Embedded RP-Amide | Provides retention for polar analytes and is stable in highly aqueous conditions.[8] |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | Acidic modifier ensures good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with low UV cutoff. |
| Gradient Program | Time (min) | % B |
| 0.0 | 3 | |
| 10.0 | 30 | |
| 10.1 | 95 | |
| 12.0 | 95 | |
| 12.1 | 3 | |
| 15.0 | 3 | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures stable retention times. |
| Injection Volume | 5 µL | Can be adjusted based on concentration. |
| UV Detection | 205 nm | Maximizes sensitivity for the amide chromophore. |
| Run Time | 15 minutes | Includes elution and re-equilibration. |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas if necessary.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 1-(Hydroxymethyl)azepan-2-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10 mL with Mobile Phase A. Prepare calibration standards by serial dilution from this solution.
Analytical Workflow and Method Validation
The overall process from sample receipt to final report follows a structured workflow.
Caption: Standard HPLC analytical workflow.
For use in a regulated environment, the method should be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:
-
Specificity: Ensure the analyte peak is free from interference from excipients, impurities, or degradation products.
-
Linearity: Demonstrate a linear relationship between concentration and detector response across the intended range.
-
Accuracy & Precision: Confirm the closeness of results to the true value and the repeatability of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in parameters like temperature, flow rate, and mobile phase composition.
Conclusion
The described HPLC method provides a reliable and robust solution for the analysis of 1-(Hydroxymethyl)azepan-2-one. By employing a polar-embedded stationary phase and a highly aqueous mobile phase, the common analytical challenge of poor retention for this polar compound is effectively overcome. This application note serves as a complete guide, from the scientific rationale behind the method's development to a detailed, ready-to-use protocol suitable for implementation in quality control and research laboratories.
References
-
Wikipedia. Caprolactam. [Link]
-
PubChem. Caprolactam. National Institutes of Health. [Link]
-
CAS Common Chemistry. N-(Hydroxymethyl)caprolactam. American Chemical Society. [Link]
-
PharmaCompass. 1-Methyl-2-azepanone. [Link]
-
Solubility of Things. Caprolactam. [Link]
-
Cheméo. Chemical Properties of Caprolactam (CAS 105-60-2). [Link]
-
National Institute of Standards and Technology. Caprolactam. [Link]
-
CAS Common Chemistry. N-(Hydroxymethyl)caprolactam. American Chemical Society. [Link]
-
ResearchGate. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
SIELC Technologies. Separation of Caprolactam on Newcrom R1 HPLC column. [Link]
-
ResearchGate. N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. [Link]
-
National Institutes of Health. Reversed-phase fused-core HPLC modeling of peptides. [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Royal Society of Chemistry. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. [Link]
-
ResearchGate. HPLC Analysis of cyclo-oligoamides 6 and 66. [Link]
-
RJ Wave. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
HALO Columns. HALO RP-Amide Columns. [Link]
Sources
- 1. Caprolactam - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. scbt.com [scbt.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. Developing HPLC Methods [sigmaaldrich.com]
Application Note: A Robust GC-MS Protocol for the Analysis of 1-(Hydroxymethyl)azepan-2-one
Abstract
This application note presents a comprehensive guide for the qualitative and quantitative analysis of 1-(Hydroxymethyl)azepan-2-one, a functionalized caprolactam derivative of interest in pharmaceutical and chemical synthesis. Due to the compound's inherent polarity conferred by the hydroxymethyl group and the lactam moiety, a robust analytical methodology is required for accurate and reproducible results. This document outlines a detailed protocol encompassing sample preparation, derivatization, optimized Gas Chromatography-Mass Spectrometry (GC-MS) parameters, and data analysis strategies. The causality behind each procedural step is explained to provide researchers with a deep understanding of the method's principles, ensuring scientific integrity and facilitating method validation in accordance with ICH guidelines.
Introduction: The Analytical Challenge
1-(Hydroxymethyl)azepan-2-one is a derivative of ε-caprolactam, a crucial monomer for the production of Nylon-6. The introduction of a hydroxymethyl group onto the nitrogen atom of the caprolactam ring creates a molecule with increased polarity and the potential for further chemical modifications, making it a valuable intermediate in the synthesis of novel polymers and pharmaceutical agents. The accurate identification and quantification of this compound in reaction mixtures, stability studies, or as a potential impurity are critical for process optimization and quality control.
The primary analytical challenge stems from the compound's physicochemical properties. The presence of a polar hydroxyl group and the amide functionality within the seven-membered ring can lead to poor chromatographic peak shape, low volatility, and thermal instability at the high temperatures often employed in GC analysis.[1][2] This necessitates a carefully designed analytical approach to ensure the compound can be volatilized and separated efficiently without degradation. This application note provides a field-proven protocol to overcome these challenges using derivatization coupled with GC-MS.
Foundational Principles: Why GC-MS with Derivatization?
Gas Chromatography-Mass Spectrometry is the technique of choice for this application due to its high resolving power and the structural information provided by the mass spectrometer.[3] However, direct injection of polar analytes like 1-(Hydroxymethyl)azepan-2-one is often problematic.
The Necessity of Derivatization
Derivatization is a chemical modification process employed to convert an analyte into a product with more favorable properties for a given analytical technique.[1] For GC-MS analysis of polar compounds, the primary goals of derivatization are:
-
Increased Volatility: By replacing the active hydrogen of the hydroxyl group with a nonpolar functional group, the intermolecular hydrogen bonding is reduced, thereby lowering the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.[1]
-
Enhanced Thermal Stability: The resulting derivative is often more stable at elevated temperatures, preventing on-column degradation and ensuring the integrity of the analysis.[1]
-
Improved Chromatographic Performance: Derivatization typically leads to sharper, more symmetrical peaks, which improves resolution and enhances the accuracy of quantification.
For hydroxyl-containing compounds, silylation is a widely used and effective derivatization technique.[1] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether.
Comprehensive Analytical Protocol
This section details the step-by-step methodology for the analysis of 1-(Hydroxymethyl)azepan-2-one. Adherence to these steps is crucial for achieving reliable and reproducible results.
Materials and Reagents
-
Analyte: 1-(Hydroxymethyl)azepan-2-one (synthesis may be required if a commercial standard is unavailable).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade or equivalent.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Internal Standard (IS): A non-interfering compound with similar chemical properties (e.g., a deuterated analog or a stable, non-reactive compound with a similar retention time). The selection of an appropriate IS is critical for accurate quantification.
-
Inert Gas: Helium (99.999% purity or higher).
Sample Preparation and Derivatization Workflow
The following protocol is designed for a standard solution of 1-(Hydroxymethyl)azepan-2-one. For samples in complex matrices, an initial extraction step (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) may be necessary.
Caption: Derivatization Workflow for 1-(Hydroxymethyl)azepan-2-one.
Step-by-Step Protocol:
-
Standard/Sample Preparation: Accurately weigh a known amount of 1-(Hydroxymethyl)azepan-2-one and dissolve it in a suitable volatile solvent like dichloromethane to create a stock solution. Prepare a series of calibration standards by serial dilution.
-
Internal Standard Spiking: To each calibration standard and sample, add a known concentration of the selected internal standard.
-
Evaporation: Transfer a precise volume (e.g., 100 µL) of the spiked sample/standard into a clean GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. This step is critical as moisture can interfere with the silylation reaction.[1]
-
Derivatization Reaction: Add 100 µL of BSTFA (+1% TMCS) to the dry residue in the vial.
-
Reaction Incubation: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven to ensure the derivatization reaction goes to completion.
-
Cooling and Injection: Allow the vial to cool to room temperature before injecting a 1 µL aliquot into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Balances separation of polar and non-polar compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Inlet Temperature | 250 °C | Promotes rapid and complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Mode selection depends on the expected analyte concentration. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Optimizes ionization while minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | m/z 40-450 | A wide scan range to capture the molecular ion and key fragment ions. |
Data Analysis and Interpretation
Identification of the TMS-Derivatized Analyte
The identity of the derivatized 1-(Hydroxymethyl)azepan-2-one is confirmed by its retention time and its mass spectrum. The derivatized compound will have a molecular weight of 215.15 g/mol (C10H21NO2Si).
Predicted Mass Spectrum and Fragmentation
While an experimental spectrum is not available, a predicted fragmentation pattern for the TMS derivative can be proposed based on established principles for amides and silylated alcohols.
-
Molecular Ion (M+•): A peak at m/z 215 is expected, representing the intact derivatized molecule.
-
Key Fragments:
-
m/z 200 (M-15): Loss of a methyl group from the TMS moiety is a common fragmentation pathway for silylated compounds.
-
m/z 114: This fragment could arise from the cleavage of the N-CH2 bond, leaving the charged caprolactam ring.
-
m/z 100: A potential fragment resulting from the cleavage of the bond between the nitrogen and the hydroxymethyl group, with the charge retained on the silylated methylene group ([CH2OSi(CH3)3]+).
-
m/z 73: A characteristic peak for TMS derivatives, corresponding to the [(CH3)3Si]+ ion.
-
The presence of these key fragments, in conjunction with the correct retention time, provides a high degree of confidence in the identification of the analyte.
Caption: Predicted Fragmentation Pathway of TMS-Derivatized 1-(Hydroxymethyl)azepan-2-one.
Quantification
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in unknown samples can then be determined from this curve.
Method Validation
For use in regulated environments, the analytical method must be validated according to ICH Q2(R1) guidelines.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear regression analysis should be performed, with a correlation coefficient (r²) of >0.99 being desirable.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at different concentration levels.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No peak or very small peak for the analyte | Incomplete derivatization | Ensure the sample is completely dry before adding the derivatizing reagent. Optimize reaction time and temperature. |
| Analyte degradation | Lower the inlet temperature. Check for active sites in the GC liner and column. | |
| Poor peak shape (tailing) | Active sites in the GC system | Use a deactivated liner. Condition the column according to the manufacturer's instructions. |
| Insufficient derivatization | Re-optimize the derivatization protocol. | |
| Variable retention times | Fluctuations in carrier gas flow or oven temperature | Check for leaks in the GC system. Verify the performance of the GC's electronic pneumatic control. |
| Interfering peaks | Contamination from sample matrix or reagents | Run a solvent blank. Use high-purity solvents and reagents. Consider additional sample cleanup steps. |
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of 1-(Hydroxymethyl)azepan-2-one. The use of silylation derivatization is essential to overcome the challenges associated with the compound's polarity, ensuring good chromatographic performance and accurate results. The provided protocol, including sample preparation, instrument parameters, and data analysis guidelines, serves as a comprehensive resource for researchers and scientists in the pharmaceutical and chemical industries. For quantitative applications, the synthesis and purification of an analytical standard are paramount for full method validation in line with regulatory expectations.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link]
-
Taylor & Francis Online. (2008). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). The determination of impurities in caprolactam by capillary gas chromatography-mass spectrometry. Retrieved from [Link]
-
PubMed. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Practical Steps in GC Method Development. Retrieved from [Link]
-
MDPI. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. Retrieved from [Link]
-
RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Polymers from 1-(Hydroxymethyl)azepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A New Frontier in Functional Polyamides
The field of polymer chemistry is continually driven by the pursuit of novel materials with tailored properties for advanced applications. While polyamides, such as Nylon 6 derived from ε-caprolactam, are workhorse polymers with a long history of industrial success, the introduction of functional groups onto the monomer backbone opens up a new dimension of possibilities.[1][2] This guide focuses on a particularly promising functionalized lactam, 1-(Hydroxymethyl)azepan-2-one , also known as N-hydroxymethyl caprolactam. The presence of a reactive hydroxymethyl group on the nitrogen atom of the caprolactam ring provides a versatile handle for creating functional polyamides with potential applications in drug delivery, biomaterials, and other high-performance areas.
This document provides a comprehensive overview of the synthesis of 1-(Hydroxymethyl)azepan-2-one and detailed protocols for its subsequent polymerization to yield novel functional polymers. The methodologies described herein are grounded in established principles of lactam chemistry and are designed to be adaptable for a range of research and development purposes.
Monomer Synthesis: 1-(Hydroxymethyl)azepan-2-one
The foundational step in the synthesis of these novel polymers is the preparation of the monomer, 1-(Hydroxymethyl)azepan-2-one. This is typically achieved through the reaction of ε-caprolactam with formaldehyde.
Reaction Principle
The synthesis involves the nucleophilic addition of the amide nitrogen of ε-caprolactam to the electrophilic carbonyl carbon of formaldehyde. This reaction is often carried out under basic conditions to deprotonate the amide, increasing its nucleophilicity.
Caption: Synthesis of 1-(Hydroxymethyl)azepan-2-one.
Detailed Protocol: Synthesis of 1-(Hydroxymethyl)azepan-2-one
Materials:
-
ε-Caprolactam
-
Formaldehyde (37% aqueous solution)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ε-caprolactam in deionized water. Add potassium carbonate to the solution and stir until it is completely dissolved.
-
Addition of Formaldehyde: Slowly add the formaldehyde solution to the reaction mixture at room temperature while stirring.
-
Reaction: Heat the mixture to a gentle reflux and maintain for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous solution multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-(Hydroxymethyl)azepan-2-one can be further purified by recrystallization or column chromatography to achieve high purity.
Polymerization of 1-(Hydroxymethyl)azepan-2-one
The presence of the N-substituent in 1-(Hydroxymethyl)azepan-2-one influences its polymerization behavior compared to unsubstituted ε-caprolactam. Ring-opening polymerization (ROP) is the most viable method for producing high molecular weight polymers from this monomer. Both anionic and cationic ROP methods can be employed, each offering distinct advantages and challenges.
Anionic Ring-Opening Polymerization (AROP)
AROP is a widely used and efficient method for the polymerization of lactams.[1] It typically involves a strong base as a catalyst and an N-acyl lactam as an initiator or activator.
Causality Behind Experimental Choices:
-
Initiator/Catalyst System: A strong, non-nucleophilic base is required to deprotonate the lactam, generating the initiating lactamate anion.[1][3] However, in the case of 1-(Hydroxymethyl)azepan-2-one, the hydroxyl group can react with strong bases. Therefore, careful selection of the base and reaction conditions is crucial. A common approach for N-substituted lactams is the use of a pre-formed lactamate salt or an in-situ generated one. The use of an N-acyl lactam activator accelerates the polymerization.[4]
-
Anhydrous Conditions: Water can act as a chain terminator in AROP, so all reagents and glassware must be scrupulously dried.[5]
Caption: Anionic Ring-Opening Polymerization Workflow.
Detailed Protocol: Anionic Ring-Opening Polymerization
Materials:
-
1-(Hydroxymethyl)azepan-2-one (rigorously dried)
-
Sodium hydride (NaH) (as a 60% dispersion in mineral oil)
-
N-Acetylcaprolactam (as an activator)
-
Anhydrous toluene or other suitable aprotic solvent
-
Anhydrous methanol (for quenching)
-
Hexane or diethyl ether (for precipitation)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (oven-dried and cooled under vacuum)
-
Syringes and cannulas for transfer of anhydrous liquids
-
Magnetic stirrer with heating plate
Procedure:
-
Preparation of Initiator Solution: Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous toluene. Carefully add a portion of the 1-(Hydroxymethyl)azepan-2-one monomer to this suspension and stir at room temperature to form the sodium salt of the monomer (the initiator).
-
Polymerization: In a separate flask, dissolve the remaining 1-(Hydroxymethyl)azepan-2-one and the N-acetylcaprolactam activator in anhydrous toluene. Heat the solution to the desired polymerization temperature.
-
Initiation: Using a cannula, transfer the prepared initiator solution to the monomer/activator solution.
-
Propagation: Maintain the reaction mixture at the polymerization temperature with stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
Quenching: After the desired time, cool the reaction mixture and quench the polymerization by adding a small amount of anhydrous methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like hexane or diethyl ether.
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Cationic Ring-Opening Polymerization (CROP)
CROP provides an alternative route to polyamides from lactams and is particularly useful for N-substituted lactams that may be sensitive to the strongly basic conditions of AROP.[1] CROP is typically initiated by protonic acids or Lewis acids.
Causality Behind Experimental Choices:
-
Initiator: A proton source is required to protonate the carbonyl oxygen of the lactam, which activates the monomer for nucleophilic attack by another monomer molecule.
-
Temperature Control: CROP of lactams can sometimes lead to lower molecular weight polymers and broader molecular weight distributions compared to AROP, and temperature control is important to manage side reactions.[4]
Sources
Application Notes and Protocols for Surface Modification using 1-(Hydroxymethyl)azepan-2-one
Introduction: A Novel Approach to Surface Biofunctionalization
In the quest for advanced biomaterials, the ability to precisely control surface properties is paramount. The interface between a material and its biological environment dictates outcomes ranging from biocompatibility and tissue integration to preventing biofouling and enabling targeted drug delivery. This guide introduces a versatile monomer, 1-(Hydroxymethyl)azepan-2-one, for the surface modification of a variety of materials. The resulting poly(1-(hydroxymethyl)azepan-2-one) coatings, rich in pendant hydroxyl groups, offer a highly hydrophilic and functionalizable surface, opening new avenues for researchers, scientists, and drug development professionals.
The core of this technology lies in the unique combination of a polyamide backbone, analogous to Nylon-6, which provides mechanical and chemical stability, and the readily accessible hydroxyl groups that serve as points for further chemical modification or for creating a hydration layer to resist protein adsorption. This document provides a comprehensive overview of the synthesis of the monomer, its polymerization, and detailed protocols for surface grafting via both "grafting from" and "grafting to" methodologies.
Physicochemical Properties of 1-(Hydroxymethyl)azepan-2-one and its Polymer
A thorough understanding of the monomer and resulting polymer is crucial for successful surface modification.
| Property | 1-(Hydroxymethyl)azepan-2-one (Monomer) | Poly(1-(hydroxymethyl)azepan-2-one) (Polymer) |
| Molecular Formula | C₇H₁₃NO₂ | (C₇H₁₃NO₂)n |
| Key Functional Groups | Lactam, Primary Hydroxyl | Amide, Pendant Primary Hydroxyl |
| Anticipated Solubility | Soluble in water and polar organic solvents | Expected to be highly water-soluble |
| Polymerization Method | Anionic Ring-Opening Polymerization | - |
Proposed Synthesis of 1-(Hydroxymethyl)azepan-2-one
While not commercially available in large quantities, 1-(Hydroxymethyl)azepan-2-one can be synthesized from ε-caprolactam and formaldehyde. This reaction is analogous to the hydroxymethylation of other amides.
Caption: Proposed synthesis of 1-(Hydroxymethyl)azepan-2-one.
Protocol for Monomer Synthesis:
-
To a solution of ε-caprolactam in a suitable solvent (e.g., water or a polar aprotic solvent), add a catalytic amount of a base (e.g., potassium carbonate).
-
Slowly add an aqueous solution of formaldehyde (e.g., 37 wt. %) to the reaction mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, neutralize the catalyst with a weak acid.
-
Purify the product through extraction and subsequent distillation or recrystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.
Polymerization of 1-(Hydroxymethyl)azepan-2-one
The polymerization of 1-(Hydroxymethyl)azepan-2-one is anticipated to proceed via anionic ring-opening polymerization (AROP), similar to ε-caprolactam.[1][2][3][4][5] This method allows for good control over the molecular weight and dispersity of the resulting polymer.
Caption: Anionic ring-opening polymerization of the monomer.
Protocol for Polymer Synthesis:
-
Thoroughly dry the 1-(Hydroxymethyl)azepan-2-one monomer to remove any traces of water, which can interfere with the anionic polymerization.
-
In an inert atmosphere (e.g., under nitrogen or argon), melt the monomer.
-
Add a strong, non-nucleophilic base as an initiator (e.g., sodium hydride or a metal salt of the monomer).
-
Optionally, an N-acylated lactam can be used as a co-initiator to accelerate the polymerization.[1]
-
Maintain the reaction at an elevated temperature (e.g., 150-200 °C) to facilitate polymerization.
-
The reaction time will depend on the desired molecular weight.
-
Terminate the polymerization by adding a proton source (e.g., water or a weak acid).
-
Purify the polymer by precipitation in a non-solvent (e.g., diethyl ether) and subsequent drying under vacuum.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and FTIR and NMR for structural confirmation.
Surface Modification Strategies
Two primary strategies can be employed for grafting poly(1-(hydroxymethyl)azepan-2-one) onto material surfaces: "grafting to" and "grafting from".[6][7][8]
"Grafting To" Approach: Attaching Pre-synthesized Polymer
In the "grafting to" method, pre-synthesized and characterized poly(1-(hydroxymethyl)azepan-2-one) is covalently attached to a functionalized surface.[6] This approach allows for better control over the molecular weight of the grafted chains.
Caption: Workflow for the "grafting to" approach.
Protocol for "Grafting To":
-
Surface Activation:
-
For Silicon/Glass: Clean the substrate with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
For Metals (e.g., Titanium): Treat the surface with an oxidizing agent or plasma to create a stable oxide layer with hydroxyl groups.[9]
-
For Polymers: Use plasma treatment or wet chemical methods (e.g., hydrolysis, oxidation) to introduce functional groups like hydroxyl or carboxyl groups.[9][10]
-
-
Grafting Reaction:
-
Immerse the activated substrate in a solution of the pre-synthesized poly(1-(hydroxymethyl)azepan-2-one) in a suitable solvent (e.g., water or DMF).
-
Add a coupling agent to facilitate the reaction between the polymer's hydroxyl groups and the surface functional groups. For example, a diisocyanate can be used to link hydroxyl groups on both the polymer and the surface.[11]
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Thoroughly rinse the substrate with the solvent to remove any non-covalently bound polymer.
-
Dry the modified substrate under a stream of nitrogen or in a vacuum oven.
-
"Grafting From" Approach: Surface-Initiated Polymerization
The "grafting from" technique involves immobilizing an initiator on the material surface, from which the 1-(Hydroxymethyl)azepan-2-one monomer is then polymerized.[12] This method can achieve higher grafting densities.[7][8]
Caption: Workflow for the "grafting from" approach.
Protocol for "Grafting From":
-
Surface Activation: Prepare the substrate to have surface hydroxyl groups as described in the "grafting to" protocol.
-
Initiator Immobilization:
-
React the hydroxyl-terminated surface with a molecule that can initiate anionic ring-opening polymerization. For instance, a silane coupling agent with a functional group that can be converted to an initiator can be used for silica-based surfaces.
-
-
Surface-Initiated Polymerization:
-
Immerse the initiator-functionalized substrate in a solution of the purified 1-(Hydroxymethyl)azepan-2-one monomer in an appropriate anhydrous solvent.
-
Add a catalyst if necessary to initiate the polymerization from the surface-bound initiators.
-
Control the polymerization time to achieve the desired polymer brush length.
-
After polymerization, extensively wash the substrate with a good solvent for the polymer to remove any non-grafted polymer.
-
Dry the modified substrate.
-
Characterization of Modified Surfaces
A suite of surface-sensitive analytical techniques is essential to confirm the successful grafting and to characterize the properties of the modified surface.[7][8][13]
| Technique | Information Obtained |
| Fourier Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of amide and hydroxyl functional groups from the grafted polymer.[13][14] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of nitrogen from the polymer and providing information on the chemical states of the elements. |
| Contact Angle Goniometry | Assessment of surface wettability (hydrophilicity/hydrophobicity). A significant decrease in the water contact angle is expected after grafting. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. Can provide information on the uniformity of the polymer coating. |
| Ellipsometry | Measurement of the thickness of the grafted polymer layer. |
| Thermogravimetric Analysis (TGA) | Quantification of the amount of grafted polymer by measuring the weight loss upon heating.[14] |
Potential Applications
The unique properties of poly(1-(hydroxymethyl)azepan-2-one) coatings make them suitable for a range of applications in the biomedical and pharmaceutical fields:
-
Biocompatible Coatings: The hydrophilic nature of the polymer can improve the biocompatibility of implants and medical devices by reducing protein adsorption and subsequent inflammatory responses.
-
Antifouling Surfaces: The dense layer of hydroxyl groups can create a hydration layer that repels proteins, bacteria, and other biomolecules, thus preventing biofouling.
-
Drug Delivery: The pendant hydroxyl groups can be used as attachment points for drug molecules, enabling the development of drug-eluting surfaces.[2]
-
Biosensors: The functionalizable surface can be used to immobilize enzymes, antibodies, or other biorecognition elements for biosensor applications.
Conclusion
1-(Hydroxymethyl)azepan-2-one presents a promising platform for the creation of advanced functional surfaces. The protocols outlined in this guide, based on established principles of polymer chemistry and surface science, provide a roadmap for researchers to explore the potential of this novel monomer. The resulting hydrophilic and highly functionalizable polyamide coatings are poised to make significant contributions to the development of next-generation biomaterials and medical devices. Further research will undoubtedly uncover even more applications for this versatile surface modification agent.
References
-
Polymer Grafting and its chemical reactions - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
The geometry of N-hydroxymethyl compounds. Part 3: Geometries of N-(hydroxymethyl)amides related to reactivities - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
- Synthesis and Characterization of poly (ε-caprolactone): A comparative study. (2015). International Journal of ChemTech Research, 7(2), 661-669.
-
Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]
-
Surface Activation of High Performance Polymer Fibers: A Review - Taylor & Francis. (n.d.). Retrieved January 24, 2026, from [Link]
-
Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
Surface Wetting Behaviors of Hydroxyl-Terminated Polybutadiene: Molecular Mechanism and Modulation - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
17: Preparation and reactions of amides - YouTube. (2021, February 4). Retrieved January 24, 2026, from [Link]
-
Polymer Analysis and Characterization - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Telescoped approach to aryl hydroxymethylation in the synthesis of a key pharmaceutical intermediate - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Functionalization of hydrogen-terminated silicon via surface-initiated atom-transfer radical polymerization and derivatization of the polymer brushes - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
21.7: Chemistry of Amides. (2022, September 24). LibreTexts. Retrieved January 24, 2026, from [Link]
-
Grafting of Polyamide 6 by the Anionic Polymerization of ε-Caprolactam from an Isocyanate Bearing Polystyrene Backbone | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Anionic ring-opening polymerization (AROP) of ε-caprolactam (CPL) by... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Analytical Methods for Characterization of Nanomaterial Surfaces - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis and characterization of hydroxyl-terminated polybutadiene modified low temperature adaptive self-matting waterborne polyurethane - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link]
-
Total synthesis of 12-hydroxymethylprostaglandin F2α methyl ester - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link]
-
Review on various activator-assisted polymer grafting techniques for smart drug delivery applications - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link]
-
Surface Functionalities of Polymers for Biomaterial Applications - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Grafting of Phenyl Boronic Acid with Polymer having pendant hydroxyl group? (2018, January 21). ResearchGate. Retrieved January 24, 2026, from [Link]
-
20.10 Synthesis and Reactions of Amides | Organic Chemistry - YouTube. (2021, April 14). Retrieved January 24, 2026, from [Link]
-
A New Strategy for the Synthesis of Hydroxyl Terminated Polystyrene-b-Polybutadiene-b-Polystyrene Triblock Copolymer with High Cis-1, 4 Content - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Pharmaceuticals, 14(11), 1167.
-
Hydrolysis of Amides - YouTube. (2019, August 28). Retrieved January 24, 2026, from [Link]
-
Preparation and Characterization of Carboxymethyl Hydroxypropyl Cellulose - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Preparation and characterization of photopolymerized poly(l-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone) network as anti-biofouling materials - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications [mdpi.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents [patents.google.com]
- 6. Frontiers | Polymer Grafting and its chemical reactions [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents [patents.google.com]
- 10. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene) [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"1-(Hydroxymethyl)azepan-2-one" synthesis side reactions and byproducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(Hydroxymethyl)azepan-2-one, also known as N-(hydroxymethyl)caprolactam. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, helping you troubleshoot and optimize your reaction outcomes.
Core Synthesis Pathway
The synthesis of 1-(Hydroxymethyl)azepan-2-one is primarily achieved through the N-hydroxymethylation of ε-caprolactam with formaldehyde. This reaction is typically performed under basic or sometimes acidic conditions and is reversible in nature.[1][2]
Caption: Core reaction for N-hydroxymethylation of ε-caprolactam.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this synthesis?
The synthesis relies on the nucleophilic addition of the nitrogen atom of the ε-caprolactam amide group to the electrophilic carbonyl carbon of formaldehyde. The reaction forms a hemiaminal-like adduct, which is our desired product, 1-(Hydroxymethyl)azepan-2-one.
Q2: What are the typical reaction conditions and catalysts?
The reaction is often conducted in an aqueous or alcoholic medium. While it can proceed without a catalyst, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used to deprotonate the lactam nitrogen, increasing its nucleophilicity and accelerating the reaction.[3] Acidic catalysts can also be used, but they may promote side reactions. Temperature is typically kept moderate (e.g., 40-60 °C) to favor the formation of the desired monomeric product and prevent unwanted polymerization.
Q3: How is the progress of the reaction monitored?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) by observing the consumption of the ε-caprolactam starting material. Alternatively, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used on aliquots to quantify the conversion of caprolactam to the N-hydroxymethylated product.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has run for several hours, but TLC/NMR analysis shows a large amount of unreacted ε-caprolactam. What's going wrong?
A: This is a common issue often related to reaction equilibrium or kinetics.
-
Potential Cause 1: Reaction Reversibility. The N-hydroxymethylation of lactams is a reversible process. The equilibrium may not favor the product under your current conditions.
-
Solution: According to Le Chatelier's principle, you can shift the equilibrium towards the product. Consider using a slight excess (e.g., 1.1 to 1.5 equivalents) of formaldehyde. However, be cautious, as a large excess can lead to byproduct formation. If feasible, removing water from the reaction mixture (e.g., using a Dean-Stark apparatus if in a suitable solvent like toluene) can also drive the reaction forward, although this is less common for this specific synthesis.
-
-
Potential Cause 2: Insufficient Catalyst Activity. The base catalyst may be old, hydrated, or used in insufficient quantity to effectively deprotonate the caprolactam.
-
Solution: Use a fresh, anhydrous base catalyst. Ensure you are using an adequate catalytic amount (e.g., 0.1 equivalents). You can test the pH of the reaction mixture to ensure it is basic.
-
-
Potential Cause 3: Low Reaction Temperature. While high temperatures can be detrimental (see Problem 2), a temperature that is too low may result in impractically slow reaction rates.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or HPLC. Find the optimal balance where the reaction proceeds at a reasonable rate without significant byproduct formation.
-
Problem 2: Formation of a White Precipitate or Polymer in the Reaction Flask
Q: During the reaction, a significant amount of white, insoluble material has formed. What is it and how can I prevent it?
A: This is typically due to the polymerization of formaldehyde or the formation of condensation byproducts.
-
Potential Cause 1: Formaldehyde Self-Polymerization. In aqueous solutions, especially under certain pH and temperature conditions, formaldehyde can self-polymerize to form paraformaldehyde, a white solid.
-
Solution: Use a stabilized aqueous formaldehyde solution (often containing methanol). Ensure the pH of the reaction is controlled and stable. Adding the formaldehyde slowly to the reaction mixture rather than all at once can also help maintain a low monomer concentration, disfavoring polymerization.
-
-
Potential Cause 2: Formation of Methylene-Bridged Byproducts. The desired product, 1-(hydroxymethyl)azepan-2-one, can react further. It can react with another molecule of ε-caprolactam to form a methylene-bridged dimer, N,N'-methylenebis(azepan-2-one), or self-condense to form an ether-linked dimer.[1][2] These higher molecular weight species are often less soluble and may precipitate.
-
Solution: This is often exacerbated by high temperatures and prolonged reaction times. Stick to the mildest possible temperature that allows for a reasonable reaction rate. Avoid running the reaction for an unnecessarily long time after the starting material has been consumed. Precise control over stoichiometry (avoiding a large excess of either reactant) is also crucial.
-
Problem 3: The Purified Product is Unstable and Decomposes Upon Standing
Q: I successfully isolated my product, but it seems to be degrading or turning back into caprolactam in storage. Why?
A: The stability of 1-(hydroxymethyl)azepan-2-one can be a concern due to the reversible nature of its formation.
-
Potential Cause: Residual Acidic or Basic Impurities. Trace amounts of acid or base left over from the synthesis or workup can catalyze the retro-reaction, breaking the product down into caprolactam and formaldehyde.
-
Solution: Ensure a thorough and neutral workup. After quenching the reaction, perform washes with dilute, neutral brine or pure water until the pH of the aqueous layer is neutral. Ensure the final product is thoroughly dried, as the presence of water can also facilitate decomposition. Store the final product at a low temperature (e.g., <4 °C) under an inert atmosphere (N₂ or Ar) to maximize its shelf life.
-
Key Side Reactions and Byproducts
Understanding the potential side reactions is critical for troubleshooting and optimization. The primary side reactions involve further condensation.
Caption: Formation of common dimeric byproducts.
Experimental Protocols
Protocol 1: Synthesis of 1-(Hydroxymethyl)azepan-2-one
This protocol is a representative example and may require optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add ε-caprolactam (1.0 eq).
-
Dissolution: Add water or ethanol as the solvent (approx. 2-3 mL per gram of caprolactam).
-
Catalyst Addition: Add potassium carbonate (K₂CO₃, 0.1 eq).
-
Reagent Addition: While stirring, add aqueous formaldehyde (37 wt. %, 1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by carefully adding dilute HCl until the pH is ~7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a suitable non-polar solvent (e.g., hexane or petroleum ether).
-
Loading: Carefully load the dried, adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 70%). Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified 1-(Hydroxymethyl)azepan-2-one.
Data Summary
| Parameter | Typical Value / Condition | Rationale / Notes |
| Caprolactam:Formaldehyde Ratio | 1 : 1.1 - 1.5 | A slight excess of formaldehyde drives the equilibrium towards the product.[3] |
| Catalyst | K₂CO₃, NaOH, or other bases | Increases the nucleophilicity of the lactam nitrogen. |
| Solvent | Water, Ethanol | Solubilizes reactants; water is often present from aqueous formaldehyde. |
| Temperature | 40 - 60 °C | Balances reaction rate against the formation of condensation byproducts.[1][5] |
| Reaction Time | 2 - 12 hours | Highly dependent on temperature and catalyst loading. Monitor for completion. |
| Expected Yield | 40 - 80% | Yields can be moderate due to the reversibility of the reaction and potential for side reactions.[3] |
Troubleshooting Workflow
Caption: A workflow for diagnosing synthesis issues.
References
-
Caprolactam - Wikipedia. Wikipedia. [Link]
-
Caprolactam | C6H11NO | CID 7768 - PubChem. National Institutes of Health. [Link]
- US4720328A - Method for removing impurities from caprolactam - Google Patents.
-
SYNTHESIS OF CAPROLACTAM - YouTube. YouTube. [Link]
-
Synthesis of caprolactam from 5-hydroxymethylfurfural. | Download Scientific Diagram. ResearchGate. [Link]
- CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents.
-
Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin - PubMed. National Institutes of Health. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. National Institutes of Health. [Link]
-
An analysis of impurities affecting the volatile base content in caprolactam - ResearchGate. ResearchGate. [Link]
-
Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). - ResearchGate. ResearchGate. [Link]
-
Degradation of polyesteramides prepared by the anionic polymerisation of ɛ-caprolactam in the presence of poly(ɛ-caprolactone) - ResearchGate. ResearchGate. [Link]
-
Separation and characterisation of caprolactam–formaldehyde reaction products - Analyst (RSC Publishing). Royal Society of Chemistry. [Link]
-
Separation and characterisation of caprolactam–formaldehyde reaction products | Request PDF - ResearchGate. ResearchGate. [Link]
-
Synthesis of ε-caprolactam precursors through the N-hydroxyphthalimide-catalyzed aerobic oxidation of K/A-oil - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides - MDPI. MDPI. [Link]
-
SECTION 1: Identification of the substance/mixture and of the company/undertaking 1.1 Product identifier Trade name: ε-Capro - DOMO Chemicals. DOMO Chemicals. [Link]
-
Purification of ε-caprolactam by means of a new dry-sweating technique - ResearchGate. ResearchGate. [Link]
- GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents.
-
Telescoped approach to aryl hydroxymethylation in the synthesis of a key pharmaceutical intermediate - PubMed. National Institutes of Health. [Link]
-
Effects of caprolactam to formaldehyde molar ratio on the storage... - ResearchGate. ResearchGate. [Link]
-
Hydroxymethylation hydroxylation of 1,3-diarylpropene through a catalytic diastereoselective Prins reaction: cyclization logic and access to brazilin core - PMC - NIH. National Institutes of Health. [Link]
-
Process for the purification of crude caprolactam - European Patent Office - EP 0670307 A2. European Patent Office. [Link]
-
Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water - PMC - PubMed Central. National Institutes of Health. [Link]
-
Production of melamine formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content - BioResources. BioResources. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. University College Cork. [Link]
-
(PDF) N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ResearchGate. [Link]
-
RESEARCH PROGRESS OF CAPROLACTAM INTERMEDIATE HYDROXYLAMINE PRODUCTION METHODS. Eurasia Journal of Science and Technology. [Link]
-
Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC - NIH. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Production of melamine formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content :: BioResources [bioresources.cnr.ncsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Separation and characterisation of caprolactam–formaldehyde reaction products - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Optimizing reaction conditions for "1-(Hydroxymethyl)azepan-2-one" polymerization
Welcome to the dedicated technical support center for the optimization of reaction conditions for the polymerization of 1-(Hydroxymethyl)azepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specialized ring-opening polymerization. Here, we synthesize fundamental polymer chemistry principles with practical, field-proven insights to help you achieve optimal results in your experiments.
I. Understanding the Polymerization of 1-(Hydroxymethyl)azepan-2-one: A Primer
1-(Hydroxymethyl)azepan-2-one is an N-substituted derivative of ε-caprolactam. The presence of the N-hydroxymethyl group introduces unique chemical properties that significantly influence its polymerization behavior compared to its unsubstituted counterpart. This functional group can act as a reactive site, potentially leading to side reactions, but also offers opportunities for post-polymerization modification.
The most common method for the polymerization of lactams is anionic ring-opening polymerization (AROP). This technique is known for its rapid reaction rates and the ability to produce high molecular weight polymers. However, the success of AROP is highly dependent on stringent reaction conditions, particularly the exclusion of water and protic species.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the polymerization of 1-(Hydroxymethyl)azepan-2-one.
1. Why is my polymerization not initiating or proceeding at a very slow rate?
-
Potential Cause 1: Presence of Water or Protic Impurities. Anionic polymerization is extremely sensitive to moisture and other protic impurities (e.g., residual alcohols from monomer synthesis).[1] These impurities will react with the initiator and propagating anionic species, terminating the polymerization. The hydrophilic N-hydroxymethyl group can make the monomer particularly hygroscopic.
-
Solution:
-
Monomer and Solvent Drying: Rigorously dry the 1-(Hydroxymethyl)azepan-2-one monomer and any solvents used. Techniques include azeotropic distillation with a suitable solvent like toluene, followed by distillation under reduced pressure, or drying over molecular sieves.
-
Inert Atmosphere: Conduct the entire polymerization process under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Initiator/Catalyst Purity: Ensure the initiator (e.g., sodium hydride) and activator are of high purity and handled under anhydrous conditions.
-
-
-
Potential Cause 2: Inactive Initiator or Insufficient Initiator Concentration. The initiator may have degraded due to improper storage or handling. The concentration might also be too low to effectively initiate the polymerization.
-
Solution:
-
Fresh Initiator: Use a freshly opened container of the initiator or titrate the initiator solution to determine its active concentration.
-
Optimize Concentration: Systematically vary the initiator concentration to find the optimal level for your specific reaction conditions. A typical starting point for AROP of caprolactam is in the range of 0.2-1.0 mol% relative to the monomer.[2]
-
-
2. My polymer has a low molecular weight and/or a broad molecular weight distribution. What could be the cause?
-
Potential Cause 1: Chain Transfer and Termination Reactions. The N-hydroxymethyl group can participate in chain transfer reactions. The proton of the hydroxyl group can be abstracted by the propagating anionic chain, terminating one chain and initiating a new, shorter one.
-
Solution:
-
Protection of the Hydroxyl Group: Consider protecting the hydroxyl group before polymerization. Common protecting groups for alcohols that are stable under anionic conditions include silyl ethers (e.g., tert-butyldimethylsilyl). The protecting group can be removed after polymerization.
-
Lower Reaction Temperature: Running the polymerization at a lower temperature can reduce the rate of side reactions relative to the rate of propagation.
-
-
-
Potential Cause 2: "Chain Multiplication". This phenomenon, observed in lactam polymerizations, involves the attack of a lactam anion on the amide bonds of the polymer backbone, leading to shorter polymer chains.[3]
-
Solution:
-
Control Monomer Conversion: For some systems, it is beneficial to stop the polymerization before reaching 100% monomer conversion to minimize this effect.
-
Optimize Initiator/Activator System: The choice of initiator and activator can influence the extent of chain multiplication.
-
-
3. The polymer is discolored (yellow or brown). What is the reason?
-
Potential Cause 1: Thermal Degradation and Side Reactions. At elevated temperatures, the N-hydroxymethyl group may be unstable and could eliminate formaldehyde. This can lead to the formation of chromophores and cross-linking. The thermal decomposition of N,N-dialkoxyamides has been shown to proceed via homolysis at high temperatures.[4]
-
Solution:
-
Lower Polymerization Temperature: If possible, conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate.
-
Use of Thermal Stabilizers: The addition of antioxidants or thermal stabilizers can help to mitigate degradation.
-
Alternative Polymerization Methods: Consider milder polymerization techniques such as enzyme-catalyzed ring-opening polymerization (eROP), which can proceed at lower temperatures and are less prone to side reactions.[3]
-
-
-
Potential Cause 2: Impurities in the Monomer. Residual impurities from the synthesis of 1-(Hydroxymethyl)azepan-2-one can lead to discoloration at polymerization temperatures.
-
Solution:
-
Monomer Purification: Purify the monomer before use. Recrystallization or distillation under reduced pressure are common methods.
-
-
4. My polymer is insoluble or forms a gel. What happened?
-
Potential Cause: Cross-linking Reactions. The N-hydroxymethyl group is a potential site for cross-linking. This can occur through several mechanisms, including the formation of ether linkages between polymer chains via condensation of the hydroxyl groups, especially at higher temperatures.
-
Solution:
-
Strict Temperature Control: Maintain a consistent and optimized reaction temperature.
-
Protection of the Hydroxyl Group: As mentioned previously, protecting the hydroxyl group before polymerization is the most effective way to prevent cross-linking.
-
Control of Reaction Time: Shorter reaction times can minimize the extent of side reactions that lead to cross-linking.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended type of polymerization for 1-(Hydroxymethyl)azepan-2-one?
A1: Anionic ring-opening polymerization (AROP) is a fast and efficient method for lactam polymerization. However, due to the reactive N-hydroxymethyl group, careful optimization is required. For sensitive applications or to avoid side reactions, enzyme-catalyzed ring-opening polymerization (eROP) using lipases like Novozym 435 could be a viable, albeit slower, alternative.[3]
Q2: What are suitable initiators and activators for the AROP of this monomer?
A2:
-
Initiators: Strong bases that can deprotonate the lactam nitrogen are typically used. Common examples include sodium hydride (NaH), lithium hydride (LiH), or alkali metal alkoxides.
-
Activators: Activators are crucial for achieving high polymerization rates at moderate temperatures. They are typically N-acyllactams, such as N-acetyl-ε-caprolactam. The activator creates a more reactive imide group that is readily attacked by the lactam anion.
Q3: What is the optimal polymerization temperature?
A3: The optimal temperature is a balance between achieving a sufficient polymerization rate and minimizing side reactions. For AROP of ε-caprolactam, temperatures typically range from 130°C to 180°C.[2] Given the potential thermal instability of the N-hydroxymethyl group, it is advisable to start optimizing at the lower end of this range (e.g., 130-150°C).
Q4: How can I purify the 1-(Hydroxymethyl)azepan-2-one monomer?
A4: Monomer purity is critical for successful polymerization.
-
Recrystallization: If the monomer is a solid at room temperature, recrystallization from a suitable solvent is an effective purification method.
-
Vacuum Distillation: If the monomer is a liquid or has a low melting point, vacuum distillation can be used to remove non-volatile impurities. Care must be taken to avoid thermal degradation during distillation.
Q5: How do I monitor the progress of the polymerization?
A5:
-
Viscosity: A significant increase in the viscosity of the reaction mixture is a qualitative indicator of polymerization.
-
Spectroscopy: Techniques like ¹H NMR or FTIR spectroscopy can be used to monitor the disappearance of the monomer and the appearance of the polymer.
-
Gravimetry: The conversion can be determined by precipitating the polymer in a non-solvent, drying it, and weighing the product.
IV. Data and Protocols
Table 1: Recommended Starting Conditions for AROP
| Parameter | Recommended Range | Rationale |
| Temperature | 130 - 160 °C | Balances reaction rate with minimizing thermal side reactions of the N-hydroxymethyl group. |
| Initiator Conc. | 0.2 - 1.0 mol% | Sufficient to initiate polymerization without excessive side reactions.[2] |
| Activator Conc. | 0.2 - 1.0 mol% | Typically used in a 1:1 molar ratio with the initiator for optimal performance. |
| Atmosphere | Dry Nitrogen or Argon | Essential to prevent termination by moisture and oxygen. |
Experimental Protocol: General Procedure for AROP
-
Monomer Preparation: Dry the 1-(Hydroxymethyl)azepan-2-one under vacuum at a temperature just above its melting point for several hours.
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a mechanical stirrer and an inlet for an inert gas.
-
Reaction Initiation: Under a positive pressure of inert gas, add the dried monomer to the reactor and heat to the desired reaction temperature (e.g., 140°C).
-
Initiator Addition: Carefully add the initiator (e.g., NaH) to the molten monomer. Stir until the initiator is fully dissolved and the evolution of hydrogen gas ceases. This forms the sodium salt of the lactam.
-
Activator Addition: Add the activator (e.g., N-acetyl-ε-caprolactam) to the reaction mixture.
-
Polymerization: Monitor the reaction by observing the increase in viscosity. The polymerization is typically rapid and may be complete within 30-60 minutes.
-
Termination and Isolation: Cool the reactor to room temperature. The polymer can be isolated by dissolving the reaction mixture in a suitable solvent (e.g., formic acid) and precipitating it in a non-solvent (e.g., water or methanol).
-
Drying: Dry the isolated polymer under vacuum to a constant weight.
V. Visualizing the Workflow and Key Relationships
Diagram 1: Anionic Ring-Opening Polymerization Workflow
Caption: A typical workflow for the anionic ring-opening polymerization of lactams.
Diagram 2: Troubleshooting Logic for Low Molecular Weight
Sources
Technical Support Center: Monitoring the Synthesis of 1-(Hydroxymethyl)azepan-2-one
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 1-(Hydroxymethyl)azepan-2-one. The synthesis, typically achieved through the reaction of ε-caprolactam with formaldehyde, requires careful monitoring to ensure reaction completion, identify potential side products, and optimize yield.[1][2] This document addresses common issues and questions encountered when using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Reaction Overview: Synthesis of 1-(Hydroxymethyl)azepan-2-one
The core reaction involves the N-hydroxymethylation of ε-caprolactam. This process introduces a hydroxymethyl group onto the nitrogen atom of the lactam ring.
Caption: Synthesis of 1-(Hydroxymethyl)azepan-2-one.
Part 1: Troubleshooting TLC Monitoring
Thin-Layer Chromatography is a rapid, effective tool for qualitatively assessing the progress of a reaction by separating components based on polarity.[3] For this specific reaction, you are monitoring the conversion of the less polar starting material, caprolactam, to the more polar product, 1-(Hydroxymethyl)azepan-2-one, due to the addition of the hydroxyl (-OH) group.
Frequently Asked Questions & Troubleshooting Guide (TLC)
Question 1: My spots are streaking and not forming tight circles. What is causing this and how can I fix it?
Answer: Spot streaking is a common problem, especially with polar compounds that can interact strongly with the silica gel stationary phase.[4]
-
Causality & Explanation: Both caprolactam (an amide) and 1-(Hydroxymethyl)azepan-2-one (amide and alcohol) contain hydrogen bond donor and acceptor sites. These polar functional groups can bind too strongly to the acidic silica gel on the TLC plate, causing the sample to drag with the mobile phase rather than moving as a compact spot. Overloading the sample on the plate can also lead to significant streaking.[5]
-
Solutions:
-
Reduce Sample Concentration: The simplest fix is to dilute your reaction aliquot before spotting it on the TLC plate.
-
Modify the Mobile Phase: If dilution doesn't work, the interaction between your compound and the silica gel needs to be moderated. Add a small amount (0.5-1%) of a polar modifier to your eluent. For amides, which can be weakly basic, adding a few drops of triethylamine or ammonia can neutralize the acidic sites on the silica, leading to sharper spots.[4]
-
Change the Solvent System: The polarity of your solvent system may be inappropriate for the compounds.[5] Try a different combination of solvents to achieve better separation.
-
Question 2: What is a good starting solvent system for this reaction, and what should I expect to see?
Answer: The key is to choose a solvent system where the starting material and product have distinct Retention Factor (Rf) values. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6]
-
Recommended Solvent Systems: Since the product is significantly more polar than the starting material, a moderately polar solvent system is required. More than 80% of TLC separations are performed on silica gel. A good starting point is a mixture of a non-polar and a polar solvent.
Solvent System (v/v) Expected Outcome & Comments Ethyl Acetate / Hexane (1:1) A standard starting point. You may need to increase the ethyl acetate ratio if spots remain at the baseline. Dichloromethane / Methanol (9:1) An excellent choice for polar compounds. Methanol's high polarity effectively moves polar compounds up the plate. Chloroform / Ethanol (2:3) This system has been successfully used for the analysis of a similar compound, N-(hydroxymethyl)nicotinamide, indicating its suitability for this class of molecules.[7] -
Expected TLC Plate: As the reaction proceeds, the spot corresponding to caprolactam (higher Rf) should diminish in intensity, while a new, more polar spot corresponding to 1-(Hydroxymethyl)azepan-2-one (lower Rf) should appear and intensify.
Question 3: I can't see any spots under the UV lamp. How can I visualize my TLC plate?
Answer: Neither caprolactam nor its hydroxymethyl derivative possesses a strong UV chromophore, making visualization under a standard 254 nm UV lamp difficult or impossible. Chemical staining is required.
-
Causality & Explanation: UV visualization relies on the compound absorbing UV light and quenching the fluorescence of a dye embedded in the TLC plate. Compounds without conjugated pi systems or aromatic rings often do not absorb UV light sufficiently.
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice because it reacts with reducible functional groups. The hydroxyl group on your product will be readily oxidized by KMnO₄, appearing as a yellow or brown spot on a purple background.
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating. It is very effective for visualizing alcohols and amides.[8]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to temporarily appear as brown spots. This method is non-destructive but the spots will fade over time.
-
Question 4: How do I use a "co-spot" and why is it important?
Answer: A co-spot is a lane on the TLC plate where you spot the reaction mixture directly on top of a spot of the starting material.[9] It is a critical control for accurate reaction monitoring.
-
Workflow & Interpretation:
-
Lane 1 (Reference): Spot a dilute solution of your starting material (caprolactam).
-
Lane 2 (Co-spot): Spot the starting material, then, using a new capillary, spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): Spot only the reaction mixture.
-
-
Why it's crucial: The co-spot helps to unambiguously determine if the starting material is consumed, especially when the Rf values of the reactant and product are very similar.[8] If the spot in the co-spot lane appears as a single, elongated spot (or a "snowman" shape), it confirms the presence of both starting material and another compound. If it looks identical to the reaction mixture lane, it suggests the starting material is fully consumed.
Standard TLC Monitoring Protocol
-
Prepare the Chamber: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.
-
Spot the Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Use a capillary tube to apply small spots of your reference, co-spot, and reaction mixture to the baseline.[3]
-
Develop the Plate: Carefully place the TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and dry the plate with a heat gun or in the air. Visualize the spots using an appropriate stain as described above.
Caption: Standard workflow for monitoring a reaction by TLC.
Part 2: Troubleshooting NMR Monitoring
¹H NMR spectroscopy is a powerful quantitative tool for monitoring reaction progress. It allows for the direct observation of signals from both the starting materials and products, enabling the calculation of reaction conversion.[10]
Frequently Asked Questions & Troubleshooting Guide (NMR)
Question 1: Which signals in the ¹H NMR spectrum should I monitor to track the reaction?
Answer: The most reliable method is to track the disappearance of a unique signal from the starting material and the appearance of a unique signal from the product.
-
Causality & Explanation: As caprolactam is converted to 1-(Hydroxymethyl)azepan-2-one, its molecular structure changes, leading to a predictable shift in the electronic environment of its protons.[11]
-
Disappearance of Caprolactam: The broad singlet corresponding to the amide N-H proton will disappear.
-
Appearance of Product: A new, sharp singlet will appear corresponding to the two protons of the N-CH₂ -OH group. This is the most diagnostic signal for product formation. Its integration will increase as the reaction progresses. A new broad singlet for the -OH proton will also appear.
-
¹H NMR Chemical Shift Comparison (Approximate)
| Compound | Key Protons | Approx. Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ε-Caprolactam | N-H | 6.5 - 8.0 | Broad Singlet | Disappears upon reaction. Position is variable. |
| -N-CH₂ - | 3.1 - 3.3 | Triplet | Shifts downfield in the product. | |
| 1-(Hydroxymethyl)azepan-2-one | N-CH₂ -OH | 4.8 - 5.2 | Singlet / Doublet | Key signal to monitor. Appears upon reaction. May be a doublet if coupled to the OH proton. |
| N-CH₂-OH | 2.5 - 5.0 | Broad Singlet | Appears upon reaction. Position is highly variable. Can be confirmed by D₂O exchange. | |
| -N-CH₂ - (ring) | 3.3 - 3.6 | Triplet | Shifted further downfield compared to starting material due to the influence of the hydroxymethyl group. |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Question 2: How can I calculate the percent conversion of my reaction using the NMR spectrum?
Answer: You can determine the relative amounts of starting material and product by comparing the integration of their respective, well-resolved signals. This is the principle of quantitative NMR (qNMR).[12]
-
Methodology:
-
Signal Selection: Choose a signal unique to the starting material (e.g., the -N-CH₂ - protons around 3.2 ppm) and a signal unique to the product (the N-CH₂ -OH singlet around 5.0 ppm).
-
Integration: Carefully integrate both peaks. Ensure the integration region covers the entire peak for both signals.
-
Calculation: Both selected signals represent 2 protons. Therefore, the molar ratio can be calculated directly from the integrals.
-
Conversion (%) = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100
-
-
-
For High Accuracy (Self-Validation): To ensure accurate quantification, acquire the spectrum with a long relaxation delay (d1, e.g., 5 times the longest T1 relaxation time) to allow for complete magnetization recovery between scans.[13]
Question 3: My NMR spectrum shows several unexpected peaks. What are the likely impurities?
Answer: Impurities can arise from starting materials, side reactions, or the workup process.[14]
-
Potential Impurities:
-
Unreacted Formaldehyde: Formaldehyde in solution exists as various species (e.g., paraformaldehyde, formalin) which can give rise to complex signals.
-
Methylene-Bridged Dimer: Two caprolactam molecules can be linked by a methylene (-CH₂-) bridge, a common side product in reactions with formaldehyde.[1][2] This would show a new singlet in the 4.5-5.5 ppm region and a more complex pattern of ring proton signals.
-
Solvents: Residual solvents from the reaction or purification (e.g., water, THF, dichloromethane) are common.[15]
-
Degradation Products: While N-hydroxymethyl amides are generally stable, harsh conditions (strong acid or base) could potentially lead to hydrolysis back to caprolactam and formaldehyde.[16][17]
-
Question 4: The signal for my -OH proton is very broad, or I can't find it. Is something wrong?
Answer: This is completely normal. Protons on heteroatoms like oxygen and nitrogen are "exchangeable."
-
Causality & Explanation: These protons can rapidly exchange with other acidic protons in the sample, such as trace amounts of water or acid. This rapid exchange leads to signal broadening.[18] The exact chemical shift is highly sensitive to temperature, concentration, and solvent.
-
Diagnostic Test (D₂O Shake): To confirm the identity of an -OH or -NH peak, add one drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable protons will be replaced by deuterium, causing the -OH signal to disappear from the ¹H NMR spectrum.
NMR Sample Preparation and Analysis Protocol
-
Sample Aliquot: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Solvent Removal: Evaporate the solvent from the aliquot under reduced pressure or with a stream of nitrogen. This is crucial to avoid large solvent peaks obscuring your signals.
-
Dissolve in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice.
-
Acquire Spectrum: Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay is used.[19]
-
Process and Analyze: Process the spectrum (phasing, baseline correction) and integrate the key signals for the starting material and product to determine the reaction conversion.
Caption: Logical workflow for NMR-based reaction monitoring.
References
-
Wikipedia. (n.d.). Caprolactam. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link]
-
Ross, D., et al. (1983). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Life Sciences, 32(6), 597-604. Retrieved from [Link]
-
ResearchGate. (n.d.). An analysis of impurities affecting the volatile base content in caprolactam. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-and 13C-NMR chemical shifts for compound 6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and characterisation of caprolactam–formaldehyde reaction products. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Oreate AI Blog. (2026). How to Calculate Rf TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation and characterisation of caprolactam–formaldehyde reaction products. Retrieved from [Link]
-
PubMed. (n.d.). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ACS Publications. (n.d.). Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. Retrieved from [Link]
-
JOCPR. (2016). Comparison of the TLC Rf values and UV. Retrieved from [Link]
- Google Patents. (n.d.). US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters.
-
ACS Publications. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
SlidePlayer. (n.d.). Chapter 2: General Methods for preparing Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimycobacterial Activity of Capuramycin Analogues. Part 1. Substitution of the Azepan-2-one Moiety of Capuramycin. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side.... Retrieved from [Link]
-
FULIR. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Quora. (2016). Is there such a thing as a standardized table of Rf values for thin layer chromatography (TLC)?. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. Retrieved from [Link]
-
SciSpace. (2019). A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous determination of some multicomponent dosage forms by quantitative thin layer chromatography densitometric method. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
- Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
-
YouTube. (2021). Reaction Monitoring Tutorial. Retrieved from [Link]
-
Wikipedia. (n.d.). Amide. Retrieved from [Link]
-
IndiaScience. (n.d.). Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. Retrieved from [Link]
-
N.p. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
- Google Patents. (n.d.). EP2390247A1 - Preparation of caprolactone, caprolactam, 2,5-tetrahydrofuran dimethanol, 1,6-hexanediol or 1,2,6-hexanetriol from 5-hydroxymethyl-2-furfuraldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation and characterisation of caprolactam–formaldehyde reaction products - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chembam.com [chembam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amide - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting "1-(Hydroxymethyl)azepan-2-one" Derivatization Reactions
Welcome to the technical support center for "1-(Hydroxymethyl)azepan-2-one" derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when modifying this versatile chemical intermediate. The following question-and-answer format directly addresses specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Understanding the Reactivity of 1-(Hydroxymethyl)azepan-2-one
Q1: What are the key reactive sites of 1-(Hydroxymethyl)azepan-2-one and what is the primary reactive intermediate I should be aware of?
A1: 1-(Hydroxymethyl)azepan-2-one possesses two primary sites for derivatization: the hydroxyl group and the N-acylal moiety. The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification. However, the most significant aspect of its reactivity stems from the N-hydroxymethyl group, which, under acidic conditions, can lose water to form a highly reactive N-acyliminium ion.[1] This electrophilic intermediate is central to many derivatization strategies, readily reacting with a wide range of nucleophiles.[1][2] Understanding and controlling the formation of this N-acyliminium ion is critical for successful derivatization.
Section 2: Troubleshooting Common Derivatization Reactions
Q2: I am attempting an acid-catalyzed etherification of the hydroxymethyl group with a simple alcohol, but I am observing low yield and the formation of multiple byproducts. What could be going wrong?
A2: This is a common issue that often points to the instability of the N-acyliminium ion intermediate under the reaction conditions. Here are several potential causes and troubleshooting steps:
-
Excessive Acid Concentration or Temperature: Strong acidic conditions and high temperatures can promote side reactions of the N-acyliminium ion, such as polymerization or reaction with trace amounts of water.
-
Nucleophile Reactivity: If the alcohol nucleophile is not sufficiently reactive, the N-acyliminium ion may react with other available nucleophiles or decompose before the desired reaction can occur.
-
Solvent Choice: The choice of solvent can significantly impact the stability and reactivity of the N-acyliminium ion.
Troubleshooting Summary: Etherification Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction or decomposition of starting material. | Use a milder acid catalyst (e.g., PTSA, Amberlyst-15). Optimize reaction temperature and time. Ensure anhydrous conditions. |
| Multiple Byproducts | Polymerization or side reactions of the N-acyliminium ion. | Reduce the concentration of the acid catalyst. Consider a stepwise approach: convert the hydroxyl to a better leaving group first. |
| Starting Material Recovery | Insufficient activation of the hydroxymethyl group. | Increase the amount of acid catalyst incrementally. Use a stronger Lewis acid if necessary, but with caution. |
Experimental Workflow: Optimized Etherification
Caption: Optimized workflow for the etherification of 1-(Hydroxymethyl)azepan-2-one.
Q3: My esterification reaction with a carboxylic acid is sluggish and does not go to completion, even with a strong acid catalyst. How can I improve the conversion?
A3: Direct esterification of 1-(Hydroxymethyl)azepan-2-one can be challenging due to the reversible nature of the reaction and potential side reactions.[3] To drive the reaction to completion, consider the following:
-
Activate the Carboxylic Acid: Instead of using the free carboxylic acid, convert it to a more reactive species like an acid chloride or an anhydride. This will react more readily with the hydroxyl group.
-
Use a Coupling Agent: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the esterification under milder conditions.
-
Water Removal: If using a direct esterification method, ensure that water is effectively removed from the reaction mixture, for example, by using a Dean-Stark apparatus.
Protocol: Esterification via Acid Chloride
-
Preparation of Acid Chloride: In a fume hood, cautiously add thionyl chloride (1.2 eq.) to the carboxylic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) at 0°C. Stir for 1-2 hours at room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of 1-(Hydroxymethyl)azepan-2-one (1.0 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in anhydrous DCM at 0°C.
-
Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Q4: I am trying to introduce a carbon nucleophile, but the reaction is messy. How can I achieve a clean C-C bond formation?
A4: The N-acyliminium ion is a potent electrophile for C-C bond formation.[1] However, its high reactivity requires careful control. For clean reactions with carbon nucleophiles, consider the following:
-
Use of Lewis Acids: A Lewis acid can be used to generate the N-acyliminium ion under more controlled conditions than a Brønsted acid.
-
Pre-formation of the Nucleophile: Using a pre-formed, well-defined nucleophile such as a Grignard reagent, an organolithium species, or a silyl enol ether will generally give cleaner reactions than in-situ generation.
-
Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., -78°C) is crucial to prevent side reactions.
Logical Relationship: C-C Bond Formation
Caption: Key steps in C-C bond formation via an N-acyliminium ion.
Section 3: Purification and Characterization
Q5: My crude product appears to be a mixture of my desired derivative and unreacted starting material. What is the best way to purify it?
A5: The polarity difference between 1-(Hydroxymethyl)azepan-2-one and its less polar derivatives often allows for effective separation by column chromatography.
Purification Strategy
| Compound Type | Typical Polarity | Recommended Eluent System |
| 1-(Hydroxymethyl)azepan-2-one | High | Ethyl Acetate/Methanol |
| Ether/Ester Derivatives | Moderate to Low | Hexanes/Ethyl Acetate |
| Carbon-Substituted Derivatives | Moderate to Low | Hexanes/Ethyl Acetate |
For compounds that are difficult to separate by chromatography, consider derivatization of the unreacted starting material to facilitate separation. For instance, reaction with a bulky silylating agent could significantly alter its polarity.
Q6: How can I confirm the structure of my derivatized product using spectroscopic methods?
A6: A combination of NMR and IR spectroscopy, along with mass spectrometry, is essential for unambiguous structure determination.[4][5]
Spectroscopic Characterization Guide
| Spectroscopic Method | Key Diagnostic Signals |
| ¹H NMR | Disappearance of the hydroxyl proton signal. Appearance of new signals corresponding to the introduced group. A downfield shift of the methylene protons adjacent to the newly formed bond. |
| ¹³C NMR | A shift in the resonance of the hydroxymethyl carbon. Appearance of new carbon signals from the derivative group. |
| FT-IR | Disappearance of the broad O-H stretch (around 3300 cm⁻¹). Appearance of new characteristic bands (e.g., C=O stretch for esters, C-O stretch for ethers). The lactam carbonyl stretch should remain present (around 1650 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the derivatized product. |
Section 4: Stability and Storage
Q7: Is 1-(Hydroxymethyl)azepan-2-one stable, and are there any special storage considerations?
A7: 1-(Hydroxymethyl)azepan-2-one can be sensitive to both acidic and basic conditions, which can lead to decomposition or oligomerization.[6] It is also hygroscopic.
Storage Recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake.
-
Container: Use a tightly sealed container.
Q8: My derivatized product seems to decompose over time. What could be the cause?
A8: The stability of the derivatized product will depend on the nature of the newly introduced functional group.
-
Hydrolysis: Ester derivatives can be susceptible to hydrolysis, especially in the presence of moisture and trace acid or base.
-
Oxidation: Some derivatives may be sensitive to air oxidation.
-
Light Sensitivity: Certain functional groups may be photolabile.
If you observe decomposition, consider storing the compound under an inert atmosphere, protected from light, and at a low temperature. If the compound is intended for use in an aqueous formulation, stability studies at the target pH are crucial.[7]
References
-
Crowley, P. B., & Gool, O. (2014). Spectroscopic and Mechanistic Studies of Heterodimetallic Forms of Metallo-β-lactamase NDM-1. PMC, NIH. [Link]
-
Jumat, S., & Leong, S. Y. (2020). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Vinale, F., et al. (2014). Isolation of the antibiotic methyl (R,E)-3-(1-hydroxy-4-oxocyclopent-2-en-1-yl)-acrylate EA-2801 from Trichoderma atroviridae. PubMed. [Link]
-
Sahoo, A., Suryanarayanan, R., & Siegel, R. A. (2020). Stabilization of Amorphous Drugs by Polymers: The Role of Overlap Concentration (C*). Molecular Pharmaceutics. [Link]
- Google Patents. (1997). Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
- Google Patents. (1989).
- Google Patents. (2006). Preparation of hydroxamic acids from esters in solution and on the solid phase.
-
Procter, D. J., & Curran, D. P. (2013). Stereoselective Capture of N-Acyliminium Ions Generated from α-Hydroxy-N-acylcarbamides: Direct Synthesis of Uracils from Barbituric Acids Enabled by SmI2 Reduction. Organic Letters. [Link]
-
Slattery, C. N., et al. (2013). Telescoped approach to aryl hydroxymethylation in the synthesis of a key pharmaceutical intermediate. The Journal of Organic Chemistry. [Link]
-
MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. [Link]
-
eScholarship.org. (2021). Spectroscopic and Biochemical Characterization of Metallo-β-lactamase IMP-1 with Dicarboxylic, Sulfonyl, and Thiol Inhibitors. [Link]
-
MDPI. (2025). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]
-
Martens, J., & O'Connell, T. (2021). Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. PMC, NIH. [Link]
-
Matsubara, R., & Kobayashi, S. (2008). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. Accounts of Chemical Research. [Link]
-
RSC Publishing. (1969). Stabilization of reactive species in polymethyl methacrylate. [Link]
-
Wikipedia. (n.d.). Isopropylmagnesiumchlorid. [Link]
-
ResearchGate. (n.d.). Conversion of fatty alcohols into acrylate monomers via an esterification reaction. [Link]
-
ResearchGate. (2017). Bio-screening of new series of β-lactams with spectroscopic characterization. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Google Patents. (1998).
-
MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
-
Lancaster University research directory. (2022). Catalytically generated N-acyliminium ions and their application in Diels-Alder reactions. [Link]
-
PubMed. (2011). Characterization of purified New Delhi metallo-β-lactamase-1. [Link]
-
Chromatography Today. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]
-
Wikipedia. (n.d.). 1-Desoxygalactonojirimycin. [Link]
-
ResearchGate. (2025). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. [Link]
-
PubMed. (2002). Reactions of Oximate Alpha-Nucleophiles With Esters: Evidence From Solvation Effects for Substantial Decoupling of Desolvation and Bond Formation. [Link]
-
Polymer Solutions. (n.d.). Esterification Reactions. [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. [Link]
-
PubMed. (2001). Enzymatic acylation of hydroxypropyl cellulose in organic media and determination of ester formation by diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy. [Link]
-
PubMed. (2014). Spectroscopic and Mechanistic Studies of Heterodimetallic Forms of metallo-β-lactamase NDM-1. [Link]
-
ResearchGate. (2025). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). [Link]
-
PubMed. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. [Link]
-
ResearchGate. (2025). Review: Derivatization in mass spectrometry—1. Silylation. [Link]
-
MDPI. (2024). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. [Link]
Sources
- 1. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Esterification Reactions [polsol.info]
- 4. Isolation of the antibiotic methyl (R,E)-3-(1-hydroxy-4-oxocyclopent-2-en-1-yl)-acrylate EA-2801 from Trichoderma atroviridae [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
"1-(Hydroxymethyl)azepan-2-one" moisture sensitivity and handling
Welcome to the technical support center for 1-(Hydroxymethyl)azepan-2-one (also known as N-hydroxymethyl caprolactam). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this moisture-sensitive compound.
Introduction to 1-(Hydroxymethyl)azepan-2-one
1-(Hydroxymethyl)azepan-2-one is a derivative of caprolactam, a widely used industrial chemical. The introduction of the hydroxymethyl group imparts unique reactivity, making it a valuable intermediate in various synthetic applications. However, this functional group also significantly influences the compound's stability, particularly its sensitivity to moisture. Understanding and managing this sensitivity is critical for successful and reproducible experimental outcomes.
This guide is structured to address common challenges and questions encountered when working with this reagent.
Frequently Asked Questions (FAQs)
Q1: Is 1-(Hydroxymethyl)azepan-2-one moisture-sensitive?
A1: Yes, 1-(Hydroxymethyl)azepan-2-one is expected to be highly sensitive to moisture. This sensitivity is primarily attributed to the N-hydroxymethyl amide functional group. The parent compound, caprolactam, is known to be hygroscopic, readily absorbing moisture from the atmosphere. The addition of the polar hydroxymethyl group likely enhances this hygroscopic nature.
Q2: What happens when 1-(Hydroxymethyl)azepan-2-one is exposed to moisture?
A2: Exposure to water can lead to the hydrolytic degradation of 1-(Hydroxymethyl)azepan-2-one. The primary degradation pathway is a reversible retro-addition reaction, yielding caprolactam and formaldehyde. This equilibrium can be influenced by pH and temperature. The presence of these impurities can significantly impact the outcome of your reactions, leading to side products and reduced yields.
Caption: Reversible hydrolysis of 1-(Hydroxymethyl)azepan-2-one.
Q3: How should I store 1-(Hydroxymethyl)azepan-2-one?
A3: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry place.[1] To minimize exposure to atmospheric moisture, consider the following:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.
-
Desiccator: Place the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).
-
Moisture-Barrier Bags: For long-term storage, sealing the container within a moisture-barrier bag can provide an additional layer of protection.
Q4: What are the signs of degradation?
A4: Visual inspection may not always be sufficient to detect degradation. However, a change in the physical appearance of the solid (e.g., clumping, stickiness) can indicate moisture absorption. The most reliable way to assess purity is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). The presence of signals corresponding to caprolactam and formaldehyde would confirm degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1-(Hydroxymethyl)azepan-2-one.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Possible Cause: Degradation of 1-(Hydroxymethyl)azepan-2-one due to moisture contamination.
Troubleshooting Steps:
-
Verify Reagent Purity: Before use, analyze a small sample of your 1-(Hydroxymethyl)azepan-2-one by ¹H NMR or HPLC to check for the presence of caprolactam and formaldehyde.
-
Implement Anhydrous Techniques:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.
-
Use anhydrous solvents. Solvents from freshly opened bottles or those dried using appropriate methods (e.g., molecular sieves, solvent purification system) are recommended.
-
Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
-
Proper Reagent Handling:
-
Allow the container of 1-(Hydroxymethyl)azepan-2-one to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weigh the required amount of the compound quickly and in a dry environment if possible (e.g., in a glove box or under a stream of inert gas).
-
Immediately and securely reseal the container after dispensing.
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Difficulty in Weighing and Handling the Solid
Possible Cause: The compound has become sticky or clumped due to moisture absorption.
Troubleshooting Steps:
-
Drying the Reagent: If the material appears compromised, it may be possible to dry it under high vacuum. However, be aware that this may not be fully effective if significant hydrolysis has occurred. Gently heating under vacuum may aid in removing water, but care must be taken to avoid thermal decomposition.
-
Handling in a Controlled Environment: For highly sensitive applications, it is strongly recommended to handle and weigh the reagent inside a glovebox with a low-humidity atmosphere.
-
Quick Weighing: If a glovebox is not available, minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the container.
Experimental Protocols
Protocol 1: Handling and Dispensing of 1-(Hydroxymethyl)azepan-2-one
This protocol outlines the recommended procedure for handling this moisture-sensitive solid.
Materials:
-
Sealed container of 1-(Hydroxymethyl)azepan-2-one
-
Spatula
-
Weighing vessel
-
Balance
-
Inert gas source (Nitrogen or Argon) with tubing
-
Desiccator
Procedure:
-
Remove the container of 1-(Hydroxymethyl)azepan-2-one from its storage location (e.g., refrigerator or freezer) and allow it to equilibrate to room temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid.
-
Prepare a clean, dry weighing vessel.
-
Briefly flush the headspace of the container with a gentle stream of inert gas before opening.
-
Quickly open the container and dispense the desired amount of the solid into the weighing vessel using a clean, dry spatula.
-
Immediately flush the headspace of the container with inert gas again and securely reseal it.
-
Place the resealed container back into a desiccator for storage.
-
Use the weighed reagent immediately in your reaction.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method for determining the purity of 1-(Hydroxymethyl)azepan-2-one and detecting the presence of caprolactam.
Materials:
-
1-(Hydroxymethyl)azepan-2-one sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the 1-(Hydroxymethyl)azepan-2-one sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks for 1-(Hydroxymethyl)azepan-2-one. The hydroxymethyl group (-CH₂OH) protons will likely appear as a distinct singlet or multiplet.
-
Look for the characteristic signals of caprolactam. The presence of these signals indicates degradation.
-
Integration of the respective peaks can be used to estimate the relative amounts of the compound and its degradation product.
-
| Compound | Expected ¹H NMR Signals (approximate) |
| 1-(Hydroxymethyl)azepan-2-one | Signals for the azepane ring protons and a characteristic signal for the -CH₂OH group. |
| Caprolactam | Characteristic signals for the azepane ring protons, which will differ slightly from the derivatized compound. |
| Formaldehyde | May be observed as a singlet, or it may exist in equilibrium with its hydrated form (methanediol). |
Note: The exact chemical shifts will depend on the solvent used. It is advisable to run a reference spectrum of pure caprolactam in the same solvent for comparison.
References
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7768, Caprolactam. [Link]
-
Ross, S. D.; Finkelstein, M.; Petersen, R. C. The Kinetics and Mechanism of the Hydrolysis of N-Methylolamides. J. Am. Chem. Soc.1964 , 86 (20), 4139–4143. [Link]
-
CAS Common Chemistry. N-(Hydroxymethyl)caprolactam. [Link]
-
MDPI. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
Sources
Technical Support Center: Purification of 1-(Hydroxymethyl)azepan-2-one
A Note from Your Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(Hydroxymethyl)azepan-2-one, also known as N-hydroxymethyl caprolactam. This document is designed for researchers and drug development professionals who encounter challenges in obtaining this crucial intermediate in high purity. The synthesis, seemingly straightforward from ε-caprolactam and formaldehyde, is often complicated by a range of impurities that can impact downstream applications.[1][2] This guide moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context. Our focus is on robust, self-validating procedures that ensure the integrity of your results.
Troubleshooting Guide & Diagnostic FAQs
This section addresses the most common issues encountered during the purification of 1-(Hydroxymethyl)azepan-2-one.
Question 1: My final product is a yellow or off-white solid/oil, not the expected white crystalline solid. What is the likely cause and how do I fix it?
Answer: A yellow tint typically indicates the presence of polymeric byproducts or trace impurities. The reaction between caprolactam and formaldehyde can sometimes lead to the formation of condensation products or oligomers, especially under non-optimized temperature or pH conditions.[3][4]
-
Causality: The hydroxymethyl group is reactive and can participate in self-condensation reactions to form methylene-ether linkages, particularly if heated excessively or if acidic/basic catalysts are not properly neutralized. Trace metal impurities can also impart color.
-
Immediate Action:
-
Analytical Check: Before attempting purification, analyze your crude product using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 10% Methanol in Dichloromethane). If you see multiple spots, column chromatography is necessary. If you see a single spot, the impurity may be co-eluting, and recrystallization with a charcoal treatment is the recommended first step.
-
Decolorization: Dissolve the crude product in a minimal amount of hot methanol or ethyl acetate. Add a small amount (1-2% w/w) of activated charcoal and heat the mixture at a gentle reflux for 15-20 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. Allow the clear filtrate to cool slowly to induce crystallization.
-
Question 2: My TLC analysis shows a single spot, but NMR or GC-MS analysis indicates the presence of unreacted caprolactam. Why is this happening and what is the best purification method?
Answer: This is a common issue where the starting material and product have very similar polarities, leading to poor separation on TLC (co-elution). ε-Caprolactam is only slightly less polar than its N-hydroxymethyl derivative.
-
Causality: The introduction of a single hydroxymethyl group does not drastically alter the molecule's overall polarity, making separation by standard chromatographic systems challenging.
-
Solution:
-
Optimize TLC: Test different solvent systems to achieve separation. A double elution in the same solvent system or trying a more polar system like 5-10% Methanol in Ethyl Acetate might resolve the spots.
-
Recrystallization: This is often the most effective method to remove small amounts of unreacted caprolactam. The key is selecting a solvent system where the product has significantly lower solubility than the caprolactam at room temperature or below. See the Recrystallization Solvent Screening Table below for suggestions.
-
Column Chromatography: If recrystallization is ineffective, a meticulously performed flash column chromatography is required. Use a long column for better resolution and a shallow solvent gradient. Dry loading the sample onto silica gel is often superior to wet loading for resolving compounds with close Rf values.
-
Question 3: After purification, my yield is very low. What are the common causes of product loss?
Answer: Significant product loss can occur at several stages, primarily due to the compound's properties and the chosen purification technique.
-
Causality & Prevention:
-
High Water Solubility: 1-(Hydroxymethyl)azepan-2-one has good water solubility due to its polar functional groups. During the reaction workup, avoid excessive washing with water or use saturated brine (NaCl solution) to reduce partitioning into the aqueous layer.
-
Improper Recrystallization Solvent: Using a solvent in which the product is too soluble at cold temperatures is a primary cause of low recovery. Always perform a small-scale solvent screen first.
-
Adhesion to Silica Gel: The polar amide and hydroxyl groups can cause the product to adhere strongly to the silica gel in column chromatography. This is especially problematic if a highly polar solvent like methanol is used abruptly. Elute with a gradual gradient to ensure the product moves down the column effectively.
-
Thermal Degradation: Avoid excessive heating during solvent removal (rotary evaporation) or recrystallization, as this can lead to decomposition.
-
Impurity Profile & Identification
Understanding the potential impurities is the first step toward their effective removal. The synthesis from caprolactam and formaldehyde can generate several common contaminants.
Diagram: Origin of Common Impurities
Caption: Origin of impurities in the synthesis of 1-(Hydroxymethyl)azepan-2-one.
| Table 1: Common Impurities and Their Origin | |||
| Impurity | Structure/Type | Likely Origin | Recommended Analytical Method |
| ε-Caprolactam | Starting Material | Incomplete reaction. | GC-MS, ¹H NMR, TLC |
| Paraformaldehyde | Polymer of Formaldehyde | Unreacted formaldehyde. | ¹H NMR (characteristic signals), IR |
| Bis-caprolactam methylene ether | Dimer/Side-Product | Self-condensation of the product. | LC-MS, ¹H NMR |
| Water | Solvent/Byproduct | Residual from aqueous formaldehyde or workup. | Karl Fischer titration, ¹H NMR (D₂O exchange) |
| Cyclohexanone & other amides | Impurities in starting material | Carried over from commercial caprolactam.[5] | GC-MS[6][7] |
Purification Protocols & Methodologies
Diagram: General Purification Workflow
Caption: Logical workflow for the purification of crude 1-(Hydroxymethyl)azepan-2-one.
Protocol 1: Recrystallization
Recrystallization is highly effective for removing small amounts of impurities with different solubility profiles. The key is selecting an appropriate solvent.
Expertise & Causality: The ideal solvent should dissolve the crude product completely when hot but poorly when cold, while impurities should remain soluble (or insoluble) at all temperatures. This differential solubility is the physical basis for the separation.[8][9]
| Table 2: Recrystallization Solvent Screening | |||
| Solvent System | Solubility (Hot) | Solubility (Cold) | Comments & Rationale |
| Ethyl Acetate | High | Low | Excellent first choice. Good for inducing crystallinity. |
| Isopropanol / Water (e.g., 9:1) | High | Low | The water acts as an anti-solvent, reducing solubility upon cooling. |
| Toluene | Moderate | Very Low | Good for removing more polar impurities which will remain in the solvent. |
| Dichloromethane / Hexane | High | Low | A good system where hexane is added as the anti-solvent to the hot DCM solution. |
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate) to just cover the solid. Heat the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your recovery.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or through a Celite® pad if charcoal was used) into a clean, warm flask. This removes insoluble impurities and charcoal. The apparatus must be hot to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling generally yields larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Self-Validation Checkpoint: The melting point of the purified solid should be sharp and match the literature value. The mother liquor can be analyzed by TLC to confirm that impurities were removed from the crystalline product.
Protocol 2: Flash Column Chromatography
This technique is essential when dealing with oily products or mixtures of impurities that cannot be resolved by recrystallization.
Expertise & Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., polar silica gel) and a mobile phase (solvent).[10] Non-polar compounds spend more time in the mobile phase and elute first, while polar compounds like our product are adsorbed more strongly to the silica and elute later with a more polar solvent.[11]
| Table 3: Column Chromatography Parameters | ||
| Parameter | Recommended System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective polar stationary phase suitable for this compound. |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes Gradient | A standard system with tunable polarity. Good for resolving moderately polar compounds. |
| Dichloromethane / Methanol Gradient | For more polar impurities. Methanol is a strong eluent. Use sparingly (<10%).[12] | |
| Elution Gradient | Start at 30% EtOAc/Hexanes, gradually increase to 100% EtOAc | A gradual increase in solvent polarity provides better separation of closely eluting spots. |
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 30% Ethyl Acetate in Hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.
-
Applying the Sample: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the starting solvent mixture. Collect fractions in test tubes.
-
Gradient Increase: Gradually increase the polarity of the eluent as the column runs (e.g., increase from 30% to 50% to 80% Ethyl Acetate). This is crucial for eluting your polar product without excessive band broadening.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at a moderate temperature (e.g., < 40°C) to yield the purified product.
Self-Validation Checkpoint: Run a TLC of the combined, purified fractions against the starting material and a mixed spot. A single, clean spot for the product should be observed. An NMR spectrum should show the absence of starting material and solvent peaks.
General FAQs
-
How should I store purified 1-(Hydroxymethyl)azepan-2-one?
-
Due to the potential for self-condensation or hydrolysis, it is best stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended.
-
-
What analytical techniques are best for final purity confirmation?
-
A combination of techniques is ideal. ¹H NMR is excellent for confirming the structure and detecting proton-containing impurities. GC-MS is highly sensitive for detecting volatile impurities like residual solvents or unreacted caprolactam. Karl Fischer titration is the gold standard for quantifying water content.
-
-
Can this compound degrade in solution?
-
Yes. In aqueous solutions, particularly under acidic or basic conditions, the amide bond can hydrolyze over time, and the N-hydroxymethyl group can be labile.[13] For analytical purposes, prepare solutions fresh in aprotic solvents if possible.
-
References
- Google Patents. (n.d.). Method for removing impurities from caprolactam. (US4720328A).
-
Sulzer. (n.d.). Caprolactam purification from reclaimed polyamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of ε-caprolactam by means of a new dry-sweating technique. Retrieved from [Link]
-
Wikipedia. (n.d.). Caprolactam. Retrieved from [Link]
-
Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and characterisation of caprolactam–formaldehyde reaction products. Retrieved from [Link]
-
Al-Hamadani, H. N. Z., et al. (2014). Evaluation of the recrystallization kinetics of hot-melt extruded polymeric solid dispersions using an improved Avrami equation. Drug Development and Industrial Pharmacy, 41(8), 1309-1317. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]
-
KROHNE Group. (n.d.). Caprolactam production in the organic chemical process. Retrieved from [Link]
-
ResearchGate. (n.d.). An analysis of impurities affecting the volatile base content in caprolactam. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 1,1-bis(hydroxymethyl)cyclopropane. (GB2312896A).
-
Slattery, C. N., et al. (2013). Telescoped approach to aryl hydroxymethylation in the synthesis of a key pharmaceutical intermediate. The Journal of Organic Chemistry, 78(12), 5955-5963. Retrieved from [Link]
-
Zuba, D., & Sekuła, K. (2013). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Forensic Science International, 224(1-3), 63-71. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I recrystallize AIBN? Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2003). Separation and characterisation of caprolactam–formaldehyde reaction products. The Analyst, 128(6), 792-797. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of caprolactam to formaldehyde molar ratio on the storage.... Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Wikipedia. (n.d.). Isopropylmagnesiumchlorid. Retrieved from [Link]
-
PubMed. (2014). Evaluation of the recrystallization kinetics of hot-melt extruded polymeric solid dispersions using an improved Avrami equation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of hydroxymethyl-cyclopropane. (US5728896A).
-
ResearchGate. (n.d.). Synthesis, characterization and enzymatic degradation of copolymers of ε-caprolactone and hydroxy-fatty acids. Retrieved from [Link]
-
PubMed. (2019). [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy]. Retrieved from [Link]
-
ACS Publications. (1983). Separation of polar compound classes in liquid fossil fuels by liquid chromatography with aprotic dipolar solvents. Retrieved from [Link]
-
BioResources. (2019). Production of melamine formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Desoxygalactonojirimycin. Retrieved from [Link]
-
Reddit. (n.d.). Purification Troubleshooting : r/Chempros. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the purification of crude caprolactam. (EP 0670307 A2). Retrieved from [Link]
-
Vaisala. (n.d.). Caprolactam Production Process. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
ScienceDirect. (2004). Chemistry of Polymer Biodegradation and Implications on Parenteral Drug Delivery. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Production of melamine formaldehyde resins used in impregnation by incorporation of ethylene glycol and caprolactam with high flexibility, storage stability, and low formaldehyde content :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Separation and characterisation of caprolactam–formaldehyde reaction products - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the recrystallization kinetics of hot-melt extruded polymeric solid dispersions using an improved Avrami equation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the recrystallization kinetics of hot-melt extruded polymeric solid dispersions using an improved Avrami equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chromatography [chem.rochester.edu]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
Validation & Comparative
A Comparative Guide to the Polymerization of 1-(Hydroxymethyl)azepan-2-one and Caprolactam: Navigating the Impact of N-Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polyamide synthesis, the ring-opening polymerization of lactams stands as a cornerstone methodology. Caprolactam, the precursor to the widely utilized Nylon 6, has been the subject of extensive research, leading to a deep understanding of its polymerization behavior. However, the growing demand for functional polymers with tailored properties has spurred interest in the polymerization of substituted lactams. This guide provides a detailed comparison of the polymerization of the functionalized monomer, 1-(Hydroxymethyl)azepan-2-one, with its unsubstituted counterpart, caprolactam. By examining the influence of the N-hydroxymethyl group, we aim to provide researchers with the insights necessary to navigate the complexities of synthesizing functional polyamides.
Introduction to the Monomers
Caprolactam is a cyclic amide with a six-carbon backbone, serving as the monomer for polyamide 6 (Nylon 6). Its polymerization, typically through anionic or hydrolytic ring-opening, is a well-established industrial process.
1-(Hydroxymethyl)azepan-2-one , also known as N-hydroxymethyl-ε-caprolactam, is a derivative of caprolactam featuring a hydroxymethyl group attached to the nitrogen atom of the lactam ring. This functional group introduces a reactive site that can significantly alter the polymerization process and the final properties of the resulting polymer.
| Monomer | Structure | Molar Mass ( g/mol ) | Key Features |
| Caprolactam | Azepan-2-one | 113.16 | Unsubstituted lactam, precursor to Nylon 6. |
| 1-(Hydroxymethyl)azepan-2-one | 1-(Hydroxymethyl)azepan-2-one | 143.18 | N-substituted lactam with a reactive hydroxymethyl group. |
Polymerization Mechanisms: A Tale of Two Pathways
The polymerization of both monomers proceeds via ring-opening polymerization (ROP), a process driven by the release of ring strain. However, the presence of the N-hydroxymethyl group in 1-(hydroxymethyl)azepan-2-one introduces significant mechanistic considerations, particularly in the context of the most common industrial method for caprolactam polymerization: anionic ring-opening polymerization (AROP).
Anionic Ring-Opening Polymerization (AROP)
AROP is the most widely used method for the polymerization of lactams due to its rapid reaction rates and the ability to control molecular weight.[1] The mechanism involves the generation of a lactamate anion, which acts as the propagating species.[1]
Caprolactam AROP: The mechanism for caprolactam AROP is well-established and proceeds in the following key steps:
-
Initiation: A strong base abstracts the acidic proton from the nitrogen atom of caprolactam, forming a lactamate anion. An activator, typically an N-acyllactam, is often used to accelerate the reaction.[2]
-
Propagation: The lactamate anion nucleophilically attacks the carbonyl carbon of another monomer molecule, leading to ring-opening and the formation of a new amide bond. The resulting species then abstracts a proton from another monomer, regenerating the lactamate anion and continuing the chain growth.[2]
1-(Hydroxymethyl)azepan-2-one AROP: A Complicated Affair
Direct anionic polymerization of 1-(hydroxymethyl)azepan-2-one is problematic. The acidic proton of the hydroxymethyl group can react with the strong base initiator or the propagating lactamate anion. This side reaction would neutralize the active species, effectively inhibiting or terminating the polymerization.
To circumvent this issue, a protection-deprotection strategy would likely be necessary. The hydroxyl group could be protected with a suitable protecting group that is stable under anionic polymerization conditions and can be removed after polymerization to yield the desired functionalized polyamide. However, this adds complexity and cost to the synthesis.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization offers an alternative pathway that may be more amenable to monomers with functional groups that are sensitive to strong bases. CROP is initiated by acids and proceeds through a propagating cationic species.[2]
While less common for caprolactam due to the formation of low molecular weight polymers, CROP could be a viable method for 1-(hydroxymethyl)azepan-2-one.[2] The hydroxymethyl group is less likely to interfere with the cationic propagating center. The mechanism would involve the protonation of the carbonyl oxygen, followed by nucleophilic attack of another monomer molecule.
Experimental Protocols: A Practical Perspective
Detailed experimental protocols for the polymerization of caprolactam are widely available. In contrast, specific, validated protocols for the homopolymerization of 1-(hydroxymethyl)azepan-2-one are not readily found in the literature, underscoring the nascent stage of research into this functionalized monomer.
Anionic Polymerization of Caprolactam (Illustrative Protocol)
This protocol is a generalized representation and should be optimized for specific applications.
Materials:
-
ε-Caprolactam (high purity, dried)
-
Sodium caprolactamate (initiator)
-
N-acetylcaprolactam (activator)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Monomer Preparation: Dry ε-caprolactam under vacuum at 80-90°C for at least 4 hours to remove any moisture, which can inhibit the polymerization.
-
Initiator and Activator Preparation: Prepare solutions of sodium caprolactamate and N-acetylcaprolactam in molten caprolactam under an inert atmosphere. The concentrations will depend on the desired molecular weight and reaction rate.
-
Polymerization:
-
Heat the dried caprolactam to the desired polymerization temperature (typically 150-200°C) in a reactor under a continuous flow of inert gas.
-
Add the initiator solution and stir for a few minutes to ensure homogeneity.
-
Add the activator solution to initiate the polymerization. The reaction is often exothermic.
-
Maintain the reaction temperature for the desired time to achieve the target conversion.
-
-
Isolation and Purification:
-
Cool the reactor and extrude the solid polymer.
-
The resulting polyamide 6 can be purified by extracting unreacted monomer and oligomers with hot water.
-
Comparative Performance Analysis
The introduction of the N-hydroxymethyl group is expected to have a profound impact on both the polymerization kinetics and the properties of the resulting polymer. While direct comparative experimental data for 1-(hydroxymethyl)azepan-2-one is scarce, we can infer the likely effects based on studies of other N-substituted caprolactams.[3]
| Property | Caprolactam | 1-(Hydroxymethyl)azepan-2-one (Expected) | Rationale for Expected Differences |
| Polymerization Kinetics (Anionic) | Fast and well-controlled. | Significantly slower or inhibited without protection. | The acidic proton of the hydroxymethyl group reacts with the anionic initiator/propagating species. |
| Polymerization Method | Anionic, Hydrolytic, Cationic. | Cationic or Enzymatic polymerization may be more suitable. | Avoids the issue of the acidic proton in anionic polymerization. |
| Crystallinity of Polymer | Semicrystalline (typically 30-40%). | Lower crystallinity or amorphous. | The N-substituent disrupts the regular chain packing and hydrogen bonding between polyamide chains.[3] |
| Melting Point (Tm) | ~220°C | Significantly lower. | Reduced crystallinity leads to a lower melting point. For example, N-methyl substitution can lower the Tm.[3] |
| Glass Transition Temperature (Tg) | ~50°C | Likely higher. | The pendant hydroxymethyl group can increase chain stiffness and intermolecular interactions (hydrogen bonding), leading to a higher Tg. |
| Solubility | Soluble in strong acids and some polar solvents at high temperatures. | Potentially soluble in a wider range of polar solvents. | The presence of the hydrophilic hydroxymethyl group and reduced crystallinity can enhance solubility. |
| Mechanical Properties | High strength, stiffness, and toughness. | Likely lower strength and stiffness, but potentially higher flexibility. | Reduced crystallinity generally leads to a decrease in modulus and tensile strength. |
| Hydrolytic Stability | Good, but susceptible to hydrolysis at elevated temperatures and in acidic/basic conditions. | Potentially lower. | The N-hydroxymethyl group may be susceptible to hydrolysis, potentially leading to the release of formaldehyde. |
| Functionality | None (unfunctionalized backbone). | Pendant hydroxyl groups. | The hydroxyl groups can be used for post-polymerization modification, crosslinking, or to impart specific properties like hydrophilicity. |
The Role of the Hydroxymethyl Group: A Double-Edged Sword
The N-hydroxymethyl functionality imparts both opportunities and challenges. While it offers a convenient handle for creating functional polyamides with tailored properties, its reactivity must be carefully managed during polymerization.
Potential for Crosslinking and Post-Polymerization Modification
The pendant hydroxyl groups in poly(1-(hydroxymethyl)azepan-2-one) can undergo various reactions, allowing for:
-
Crosslinking: The hydroxyl groups can react with crosslinking agents to form thermoset materials with enhanced mechanical and thermal properties.
-
Grafting: Other polymer chains can be grafted onto the polyamide backbone via the hydroxyl groups, leading to the formation of graft copolymers with unique architectures and properties.
-
Surface Modification: The hydroxyl groups can be used to modify the surface properties of the polymer, for example, to improve wettability or biocompatibility.
Conclusion: A Choice Dictated by Application
The choice between caprolactam and 1-(hydroxymethyl)azepan-2-one for polymerization is fundamentally driven by the desired properties of the final polymer.
-
Caprolactam remains the monomer of choice for producing high-performance, semicrystalline polyamide 6 with excellent mechanical properties, suitable for fibers, engineering plastics, and other structural applications. Its well-understood and highly efficient anionic polymerization makes it a cost-effective and reliable option.
-
1-(Hydroxymethyl)azepan-2-one , while presenting significant synthetic challenges, opens the door to a new class of functional polyamides. The resulting polymers, with their pendant hydroxyl groups, are promising candidates for applications requiring hydrophilicity, biocompatibility, and the potential for post-polymerization modification. These materials could find use in biomedical applications, such as drug delivery systems, hydrogels, and functional coatings.
Further research into the controlled polymerization of 1-(hydroxymethyl)azepan-2-one is crucial to unlock its full potential. The development of efficient and scalable polymerization methods, along with a thorough characterization of the resulting polymers, will be key to advancing the field of functional polyamides.
References
-
Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. Polymers (Basel). 2020;12(1):164. doi:10.3390/polym12010164. Available from: [Link]
-
Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers (Basel). 2018;10(4):357. doi:10.3390/polym10040357. Available from: [Link]
-
Polymerization of N-Vinylcaprolactam and Characterization of Poly(N-Vinylcaprolactam). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. 2011;48(10):840-846. doi:10.1080/10601325.2011.604213. Available from: [Link]
-
Thermogravimetric analysis of poly(ε-caprolactam) and poly[(ε-caprolactam)- co-(ε-caprolactone)] polymers. Polymer Degradation and Stability. 2005;87(3):433-441. doi:10.1016/j.polymdegradstab.2004.09.008. Available from: [Link]
-
Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews. 2022;51(19):8258-8275. doi:10.1039/d1cs00930c. Available from: [Link]
-
Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Chem Soc Rev. 2022;51(19):8258-8275. doi:10.1039/d1cs00930c. Available from: [Link]
-
Ring Opening Polymerization | Cationic and Anionic ROP. YouTube. Available from: [Link]
-
Synthesis and characterization of dual-responsive poly(N-vinylcaprolactam-co-N-methylolacrylamide) nanogels. Journal of Microencapsulation. 2018;35(4):359-371. doi:10.1080/02652048.2018.1495949. Available from: [Link]
-
Chapter 5 “Anionic ring-opening polymerization of ε-caprolactam in the presence of an ionic liquid”. In: Ionic Liquids: Theory, Properties, New Approaches. InTech; 2011. Available from: [Link]
- Process for preparing caprolactam and polyamides therefrom. Google Patents.
-
2.6: Anionic Polymerization. Chemistry LibreTexts. Available from: [Link]
-
Pure Hydrolysis of Polyamides: A Comparative Study. Polymers. 2023;15(16):3443. doi:10.3390/polym15163443. Available from: [Link]
-
Solution Polymerization of N-vinylcaprolactam in 1,4-dioxane. Kinetic Dependence on Temperature, Monomer, and Initiator Concentrations. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. 2001;38(11):1147-1158. doi:10.1081/MA-100106260. Available from: [Link]
-
Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. ACS Macro Letters. 2021;10(10):1299-1305. doi:10.1021/acsmacrolett.1c00518. Available from: [Link]
-
Anionic Polymerization - Initiation and Propagation. CUTM Courseware. Available from: [Link]
-
Synthesis and Characterization of Novel Poly(N-vinylcaprolactam-co-itaconic Acid) Gels and Analysis of pH and Temperature Sensitivity. Journal of Applied Polymer Science. 2011;121(5):2949-2957. doi:10.1002/app.33979. Available from: [Link]
-
Pure Hydrolysis of Polyamides: A Comparative Study. Polymers. 2023;15(16):3443. doi:10.3390/polym15163443. Available from: [Link]
-
Synthesis and Self-Assembly of Poly(N-Vinylcaprolactam)-b-Poly(ε-Caprolactone) Block Copolymers via the Combination of RAFT/MADIX and Ring-Opening Polymerizations. Polymers. 2019;11(11):1858. doi:10.3390/polym11111858. Available from: [Link]
-
Caprolactone) and poly(-caprolactam-co-δ-valerolactone) copolymers: Thermal and mechanical properties. Journal of Applied Polymer Science. 2009;112(4):2266-2274. doi:10.1002/app.29656. Available from: [Link]
- Process for the preparation of polyamides from caprolactam. Google Patents.
-
Quantitative Determination of PA6 and/or PA66 Content in Polyamide-Containing Wastes. ACS Sustainable Chemistry & Engineering. 2020;8(30):11345-11353. doi:10.1021/acssuschemeng.0c03433. Available from: [Link]
- Anionic Polymerization: Principles and Practice. Academic Press; 1982.
-
Anionic Polymerization of ε-Caprolactam in Miniemulsion: Synthesis and Characterization of Polyamide-6 Nanoparticles. Macromolecules. 2010;43(10):4549-4555. doi:10.1021/ma1003487. Available from: [Link]
- Process for preparing caprolactam and polyamides therefrom. Google Patents.
-
Pure Hydrolysis of Polyamides: A Comparative Study. ChemRxiv. Cambridge: Cambridge University Press; 2023. doi:10.26434/chemrxiv-2023-96k5d. Available from: [Link]
-
Recent developments in anionic polymerization. Current Opinion in Solid State and Materials Science. 1998;3(4):421-426. doi:10.1016/s1359-0286(98)80028-6. Available from: [Link]
-
Reactive Processing of ε-caprolactam for Application in Thermoplastic Resin Transfer Moulding (TP-RTM). The University of Queensland. 2019. doi:10.14264/uql.2019.579. Available from: [Link]
-
Anionic addition polymerization. Wikipedia. Available from: [Link]
-
Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications. Polymers. 2021;13(16):2639. doi:10.3390/polym13162639. Available from: [Link]
- Poly(n-vinyl caprolactam-co-acrylamide) microparticles for controlled release applications. Google Patents.
-
Factors modulating the hydrolysis of Nylon-6,6 by a nylon hydrolase enzyme. Polymer Chemistry. 2023;14(28):3347-3356. doi:10.1039/d3py00455a. Available from: [Link]
Sources
A Comparative Guide to Polymers Derived from 1-(Hydroxymethyl)azepan-2-one: Projecting Performance Against Industry Benchmarks
For researchers, scientists, and drug development professionals, the pursuit of novel polymers with tailored functionalities is a cornerstone of innovation. Functionalized biodegradable polymers are particularly sought after for their potential in advanced applications, from sophisticated drug delivery systems to regenerative medicine. This guide delves into the characterization of polymers derived from 1-(Hydroxymethyl)azepan-2-one, a functionalized caprolactam monomer.
While comprehensive data on the homopolymer of 1-(Hydroxymethyl)azepan-2-one is emerging, its structural characteristics allow for a scientifically grounded projection of its performance. By understanding the influence of its pendant hydroxyl group, we can compare its anticipated properties with three industry-standard polymers: Polyamide 6 (Nylon 6), Poly(ε-caprolactone) (PCL), and Poly(lactic acid) (PLA). This guide provides a framework for evaluating its potential, detailing the synthetic pathways, characterization methodologies, and a comparative performance analysis.
Rationale and Synthesis: The Promise of a Functional Polyamide
1-(Hydroxymethyl)azepan-2-one is a derivative of ε-caprolactam, the monomer used to produce Polyamide 6 (PA6). The key distinction is the N-substituted hydroxymethyl (-CH2OH) group. This pendant hydroxyl group is a game-changer for several reasons:
-
Enhanced Hydrophilicity: The hydroxyl group can form hydrogen bonds with water, which is expected to increase the polymer's water absorption and surface wettability compared to the more hydrophobic PA6. This is a critical property for improving biocompatibility and modulating drug release profiles.
-
Reactive Handle: The hydroxyl group serves as a convenient site for post-polymerization modification.[1] Bioactive molecules, targeting ligands, or cross-linking agents can be readily attached, opening a vast design space for creating "smart" biomaterials.[2]
-
Altered Physical Properties: The presence of this side group is predicted to disrupt the regular hydrogen bonding between polyamide chains that gives PA6 its high crystallinity and strength.[3] This could lead to a more amorphous polymer with increased flexibility and a lower melting point.
Proposed Synthetic Pathway: Ring-Opening Polymerization (ROP)
The most efficient method for producing high molecular weight polyamides from lactam monomers is Ring-Opening Polymerization (ROP).[4] Anionic ROP (AROP) is particularly well-suited for this purpose.[4][5]
Causality Behind Experimental Choices: Anionic ROP is preferred due to its rapid reaction rates and the ability to achieve high molecular weight polymers.[4] The mechanism involves a strong base that deprotonates a monomer to create a lactamate anion. This highly nucleophilic anion then attacks another monomer, propagating the chain. An activator or co-initiator is often used to accelerate the process.[4] The hydroxyl group on the monomer must be considered; while it can be reactive, under anhydrous conditions with a non-nucleophilic base, polymerization should proceed effectively.
dot
Caption: A typical workflow for the comprehensive characterization of a novel polymer.
Performance Comparison: Projections and Experimental Data
Here, we compare the projected properties of poly(1-(hydroxymethyl)azepan-2-one)—abbreviated as P(HMAz)—with established data for PA6, PCL, and PLA. The projections for P(HMAz) are based on the known effects of introducing hydrophilic, bulky side chains to a polyamide backbone. [3]
Thermal and Physical Properties
The introduction of the hydroxymethyl group is expected to disrupt the crystalline packing of the polyamide chains, leading to a lower melting temperature and crystallinity compared to PA6. [6]Conversely, the more polar nature and potential for side-chain hydrogen bonding may result in a higher glass transition temperature.
| Property | P(HMAz) (Projected) | Polyamide 6 (PA6) | Poly(ε-caprolactone) (PCL) | Poly(lactic acid) (PLA) |
| Polymer Type | Functional Polyamide | Polyamide | Aliphatic Polyester | Aliphatic Polyester |
| Glass Transition (Tg) | 60 - 75 °C | 40 - 60 °C | -60 °C [7] | 60 - 65 °C [8] |
| Melting Temperature (Tm) | 180 - 200 °C | 215 - 220 °C [9] | 55 - 60 °C [7] | 150 - 180 °C [8] |
| Degradation Temp. | ~350 °C | > 350 °C [10] | ~350 °C [11] | ~300 °C |
| Water Absorption (24hr) | High | Moderate (~1-2%) [12] | Low (<0.5%) | Low (<0.5%) |
| Biodegradable | Yes (Expected) | Very Slow | Yes | Yes |
Table 1: Comparison of thermal and physical properties.
Mechanical Properties
Mechanical strength in polyamides is heavily dependent on the inter-chain hydrogen bonding that is facilitated by high crystallinity. By disrupting this crystallinity, the pendant -CH2OH group in P(HMAz) is expected to reduce the ultimate tensile strength and modulus while potentially increasing the elongation at break, resulting in a more flexible material compared to PA6.
| Property | P(HMAz) (Projected) | Polyamide 6 (PA6) | Poly(ε-caprolactone) (PCL) | Poly(lactic acid) (PLA) |
| Tensile Strength (UTS) | 40 - 60 MPa | 80 - 85 MPa [10][13] | 16 - 24 MPa [14] | 50 - 70 MPa [15] |
| Young's Modulus | 1.0 - 2.0 GPa | 2.5 - 3.3 GPa [10] | 0.24 - 0.42 GPa [14] | 2.7 - 5.0 GPa [8][15] |
| Elongation at Break | 50 - 150 % | 30 - 50 % [13] | >300 % [7] | <10 % [8] |
Table 2: Comparison of typical mechanical properties.
Discussion of Trade-offs:
-
P(HMAz) vs. PA6: P(HMAz) sacrifices the high strength and thermal resistance of PA6 for greatly enhanced hydrophilicity and the invaluable asset of a reactive pendant group. [16]This makes it less suitable for demanding structural applications but far more versatile for biomedical uses where surface chemistry and water interaction are paramount.
-
P(HMAz) vs. PCL: P(HMAz) is projected to be significantly stronger and stiffer than PCL, a notoriously soft and ductile material. [14]While PCL is well-established for its biocompatibility and slow degradation, P(HMAz) could offer a better balance of mechanical integrity and functionalizability for applications like tissue engineering scaffolds that require more robust support.
-
P(HMAz) vs. PLA: PLA is known for its high strength and modulus but also its brittleness and hydrophobicity. [8][15]P(HMAz) is expected to offer superior flexibility (higher elongation at break) and a hydrophilic surface, which could be advantageous for cell adhesion and preventing the kind of bulk degradation sometimes seen with PLA implants.
Detailed Experimental Protocols
To validate the projected data, the following standardized protocols are essential.
Protocol 1: Thermal Characterization by DSC
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell alongside an empty sealed reference pan.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250 °C for P(HMAz)) at a rate of 10 °C/min under a nitrogen atmosphere. This first scan erases the thermal history.
-
Cool the sample rapidly (quench cool) to below its expected Tg (e.g., -20 °C).
-
Heat the sample a second time at 10 °C/min to 250 °C.
-
-
Analysis:
-
Tg: Determined from the midpoint of the step-change in the heat flow curve on the second heating scan.
-
Tm: Determined from the peak maximum of the melting endotherm on the second heating scan.
-
Crystallinity (%Xc): Calculated using the formula: %Xc = (ΔHm / ΔHm°) * 100, where ΔHm is the enthalpy of melting from the sample and ΔHm° is the theoretical enthalpy of melting for a 100% crystalline polymer (a value that would need to be determined for P(HMAz), often estimated from analogous polymers).
-
Protocol 2: Mechanical Characterization by Tensile Testing
-
Objective: To measure Ultimate Tensile Strength (UTS), Young's Modulus, and Elongation at Break.
-
Instrument: Universal Testing Machine with an extensometer.
-
Procedure:
-
Prepare dog-bone shaped specimens of the polymer by melt-pressing or injection molding according to ASTM D638 standards.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C, 50% RH) for at least 24 hours, as moisture content can significantly affect polyamides. [12] 3. Measure the cross-sectional area of the specimen's gauge section.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
-
Analysis:
-
A stress-strain curve is generated.
-
Young's Modulus: The slope of the initial linear portion of the curve.
-
UTS: The maximum stress reached before fracture.
-
Elongation at Break: The percentage increase in length of the gauge section at the point of fracture.
-
Conclusion and Future Outlook
Polymers derived from 1-(Hydroxymethyl)azepan-2-one represent a promising platform for the development of advanced, functional biomaterials. Based on fundamental principles of polymer chemistry, P(HMAz) is projected to be a hydrophilic, flexible, and mechanically competent polyamide. It uniquely bridges the gap between the high mechanical performance of traditional polyamides like PA6 and the functional versatility required in modern drug development and tissue engineering. While it may not match the sheer strength of PA6 or the extreme flexibility of PCL, its balanced profile and, most importantly, its reactive hydroxyl side chain, provide a compelling rationale for its further investigation. Future research should focus on the controlled synthesis of this polymer, validating these projected properties, and exploring its post-polymerization modification to create a new generation of tailored biomaterials.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam[v1] | Preprints.org [preprints.org]
- 7. Polycaprolactone (PCL) :: MakeItFrom.com [makeitfrom.com]
- 8. Polylactic acid - Wikipedia [en.wikipedia.org]
- 9. Nylon 6 Vs Nylon 66: Differences Explained - Righton Blackburns [rightonblackburns.co.uk]
- 10. smithmetal.com [smithmetal.com]
- 11. researchgate.net [researchgate.net]
- 12. ulprospector.com [ulprospector.com]
- 13. ProtoXYZ | [protoxyz.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanical and Thermal Properties of Polylactide (PLA) Composites Modified with Mg, Fe, and Polyethylene (PE) Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Properties and applications of nylon 6 materials [wanhan-plastic.com]
A Senior Application Scientist's Guide to Purity Assessment of 1-(Hydroxymethyl)azepan-2-one: A Comparative Analysis of DSC and TGA
Executive Summary
For researchers and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates like 1-(Hydroxymethyl)azepan-2-one is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of two primary thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—for this purpose. DSC is presented as a powerful method for determining the absolute molar purity of crystalline compounds, while TGA excels at quantifying specific types of impurities, such as volatile solvents and inorganic residues. We will explore the fundamental principles, provide detailed, self-validating experimental protocols, and offer expert insights into data interpretation and method selection, empowering you to make informed decisions for your analytical workflow.
Introduction: The Critical Role of Purity for 1-(Hydroxymethyl)azepan-2-one
1-(Hydroxymethyl)azepan-2-one, a derivative of caprolactam, serves as a crucial building block in organic synthesis and pharmaceutical development. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Impurities can arise from various stages, including synthesis (unreacted starting materials, by-products), degradation, or storage (residual solvents, adsorbed water). Therefore, employing robust and accurate analytical methods for purity determination is paramount.[1][2]
This guide focuses on two instrumental thermal analysis methods, DSC and TGA, which provide distinct yet complementary information about material purity.[3][4] Understanding the causality behind each technique's application is key to leveraging them effectively.
Method 1: Differential Scanning Calorimetry (DSC) for Absolute Molar Purity
Differential Scanning Calorimetry is a technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5][6] For purity analysis of a crystalline compound like 1-(Hydroxymethyl)azepan-2-one, its power lies in the phenomenon of melting point depression.
The Scientific Principle: Causality via the Van't Hoff Equation
The determination of absolute purity by DSC is a well-established technique based on the Van't Hoff equation.[7] This thermodynamic principle dictates that impurities disrupt a material's crystal lattice, causing it to melt at a lower temperature and over a broader range.[8]
The core assumption is critical for the validity of the method: the impurity must be soluble in the molten form of the primary substance but insoluble in its solid, crystalline phase. [7][9] When this condition is met, the melting endotherm (the DSC peak) broadens in a predictable way as the impurity concentration increases. By analyzing the shape of this peak, we can calculate the mole percent of these soluble impurities. This method is standardized by authoritative bodies, most notably in ASTM E928.[7][10]
Detailed Experimental Protocol for DSC Purity Analysis
This protocol is designed to be a self-validating system, incorporating essential calibration and control steps.
Instrumentation: A calibrated heat-flux or power-compensation DSC instrument.
A. Instrument Calibration (Trustworthiness Pillar):
-
Temperature Calibration: Calibrate the instrument's temperature scale using a certified reference material (CRM) with a known, sharp melting point, such as high-purity Indium. The onset temperature of the Indium melt should be within the manufacturer's specifications. This is crucial for the accuracy of the measured melting point of your sample.
-
Enthalpy Calibration: Using the same Indium CRM, calibrate the heat flow signal. The measured heat of fusion (ΔHfus) for Indium should align with its certified value. This ensures the accuracy of the energy measurements used in the purity calculation.
-
Baseline Calibration: Perform a baseline run with two empty, hermetically sealed aluminum pans to ensure the baseline is flat and stable across the intended experimental temperature range.
B. Sample Preparation:
-
Accurately weigh 1-3 mg of 1-(Hydroxymethyl)azepan-2-one into a lightweight aluminum DSC pan. A smaller sample size is intentionally chosen to minimize thermal lag, ensuring the sample's temperature remains uniform and close to the programmed furnace temperature.[10]
-
Hermetically seal the pan. This is a critical step to prevent the loss of any volatile components during heating, which would otherwise be misinterpreted as part of the melting process.
C. DSC Analysis Parameters:
-
Equilibrate: Hold the sample at a temperature well below its expected melting point (e.g., 25°C) for 2-5 minutes to ensure thermal stability.
-
Temperature Ramp: Heat the sample at a slow, controlled rate, typically 0.5 to 1.0 °C/min.[10] A slow heating rate is essential to allow the melting process to remain in a state of near-thermodynamic equilibrium, a fundamental requirement for the Van't Hoff analysis to be valid.
-
Final Temperature: Continue heating to a temperature sufficiently above the melt to ensure the entire melting process is captured and a stable post-melt baseline is established.
-
Purge Gas: Use a dry, inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible and non-reactive atmosphere.
Data Interpretation & Purity Calculation Workflow
The data analysis involves integrating partial areas of the melting peak and plotting them against the corresponding temperatures to extrapolate the properties of the "pure" material.
-
Obtain the Thermogram: The output is a plot of heat flow (mW) versus temperature (°C).
-
Integrate the Melting Peak: Determine the total area of the melting endotherm, which corresponds to the heat of fusion (ΔHfus).
-
Partial Area Analysis: The instrument software will then select a range of the peak (typically 10-50%) and divide it into multiple segments. It calculates the area of each partial segment.
-
Construct the Van't Hoff Plot: The software plots the sample temperature (Ts) on the y-axis against the reciprocal of the fraction melted (1/F) on the x-axis for each segment.
-
Calculate Purity: A linear regression is applied to the plotted points. The mole fraction of impurity (X2) is calculated from the slope of this line, the melting temperature of the pure substance (T0, obtained from the y-intercept), and the heat of fusion. The purity is then expressed as 100% - X2 (mol%).
Method 2: Thermogravimetric Analysis (TGA) for Specific Impurities
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] Unlike DSC, TGA does not measure the absolute purity of the main component. Instead, it quantifies impurities that have different thermal stability and volatility compared to the primary substance.
The Scientific Principle: Causality via Mass Loss
The principle of TGA is straightforward: as the sample is heated, it may lose mass through processes like evaporation, desorption, or decomposition.[11][13][14] TGA is exceptionally useful for determining:
-
Volatile Content: The mass loss at lower temperatures (typically below 150°C) corresponds to the evaporation of residual solvents or adsorbed water.[12]
-
Thermal Stability: The temperature at which significant mass loss begins indicates the onset of thermal decomposition.[12]
-
Non-Volatile/Inorganic Impurities: If the sample is heated to a high temperature in an oxidizing atmosphere (air), the organic components will combust, leaving behind a non-volatile residue (ash), which corresponds to inorganic impurities.[12]
This technique is recognized by pharmacopeias, such as in USP General Chapter <891> Thermal Analysis, as a valuable tool for characterizing drug substances.[3][15]
Detailed Experimental Protocol for TGA Purity Analysis
Instrumentation: A calibrated thermogravimetric analyzer.
A. Instrument Calibration (Trustworthiness Pillar):
-
Mass Calibration: Verify the accuracy of the microbalance using certified calibration weights. The instrument should be tared before each run.
-
Temperature Calibration: Calibrate the furnace temperature using materials with known Curie point transitions (e.g., Nickel) or known melting points, depending on the instrument's calibration routine.
B. Sample Preparation:
-
Accurately weigh a larger sample, typically 5-10 mg, into a tared TGA pan (ceramic or platinum pans are common). A larger sample size is preferred to ensure that small mass changes (e.g., <1% moisture) are accurately detected by the balance.
-
Place the pan onto the TGA's auto-sampler or manual loading mechanism.
C. TGA Analysis Parameters:
-
Purge Gas: Begin purging the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or air for oxidative analysis) at a controlled flow rate (e.g., 40-60 mL/min).
-
Equilibrate: Hold the sample at a starting temperature (e.g., 30°C) until the balance signal is stable.
-
Temperature Ramp: Heat the sample at a controlled rate, typically 10-20 °C/min, to a final temperature well above the expected decomposition of the compound (e.g., 600-900°C). A faster heating rate is acceptable here as thermodynamic equilibrium is not the primary concern; separating distinct mass loss events is the goal.
Data Interpretation & Purity Calculation Workflow
TGA data interpretation involves analyzing the resulting mass vs. temperature curve (thermogram).
-
Obtain the Thermogram: The output is a plot of percent mass (%) on the y-axis versus temperature (°C) on the x-axis.
-
Identify Mass Loss Steps: The curve will show one or more distinct steps, each corresponding to a mass loss event.
-
Quantify Volatiles: Measure the percentage mass loss in the initial step(s) at lower temperatures (e.g., up to 150°C). This value represents the total volatile content (water, solvents).
-
Determine Decomposition Temperature: Identify the onset temperature of the major mass loss step, which corresponds to the decomposition of 1-(Hydroxymethyl)azepan-2-one.
-
Quantify Non-Volatile Residue: The final, stable mass percentage at the end of the experiment represents the amount of non-volatile residue or ash.
-
Calculate Purity (by subtraction): The purity, in this context, is often reported as 100% - % Volatiles - % Residue. This is an assay value by mass, not the molar purity of the organic component.
Comparative Analysis: DSC vs. TGA for 1-(Hydroxymethyl)azepan-2-one
Choosing the right technique depends on the specific question you are trying to answer about the purity of your material.[16][17][18]
| Feature | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Fundamental Principle | Measures heat flow changes associated with thermal events (e.g., melting).[5] | Measures mass changes as a function of temperature.[11][13] |
| Primary Purity Info | Determines absolute molar purity of the main crystalline component.[19] | Quantifies mass percent of volatile and non-volatile impurities.[12][20] |
| Type of Impurities Detected | Soluble impurities that depress the melting point. | Volatile impurities (water, solvents) and non-volatile impurities (ash, inorganic salts).[12] |
| Key Assumption | Impurities are soluble in the melt but insoluble in the solid crystal.[7][9] | Impurities have different volatility or thermal stability than the main compound. |
| Typical Sample Size | 1-3 mg | 5-10 mg |
| Heating Rate | Slow (0.5 - 1.0 °C/min) | Faster (10 - 20 °C/min) |
| Pros | - Provides absolute molar purity. - High sensitivity to organic impurities. - Standardized method (ASTM E928).[7] | - Excellent for quantifying residual solvents and water.[12] - Can determine inorganic content (ash). - Straightforward data interpretation. |
| Cons | - Not applicable to amorphous or thermally unstable compounds.[21] - Cannot detect insoluble or high-MW polymer impurities. - Assumes no solid solution formation. | - Does not provide information on organic impurities with similar volatility. - Does not measure the purity of the main component directly. |
| Best For... | Assessing the purity of the final, crystalline 1-(Hydroxymethyl)azepan-2-one product (>98.5% pure).[7] | In-process control, checking for residual solvents after drying, or assessing inorganic catalyst carryover. |
The Power of Synergy: A Comprehensive Purity Profile
For a complete and defensible purity assessment of 1-(Hydroxymethyl)azepan-2-one, DSC and TGA should be used as complementary techniques.[4][16] A comprehensive workflow would be:
-
Run TGA first: To quickly quantify the percentage of water, residual solvents, and non-volatile residue. This confirms that any mass loss is accounted for before the melting process.
-
Run DSC next: To determine the absolute molar purity of the organic fraction of the material. The purity value obtained from DSC applies to the compound itself, independent of the water or residual solvent content determined by TGA.
For example, a TGA result might show 0.5% water and 0.1% inorganic residue. A subsequent DSC analysis might determine the organic fraction to be 99.8 mol% pure. The final certificate of analysis would report all of these values to give a complete picture of the material's quality.
Conclusion and Recommendations
For the specific task of assessing the purity of 1-(Hydroxymethyl)azepan-2-one, the choice between DSC and TGA is dictated by the analytical objective.
-
To determine the absolute molar purity of the crystalline compound , and to detect small molecule organic impurities from the synthesis, Differential Scanning Calorimetry (DSC) is the superior and scientifically accepted method, provided the material is crystalline and thermally stable through its melt.
-
To quantify volatile impurities like residual solvents or water, or to measure non-volatile inorganic content , Thermogravimetric Analysis (TGA) is the direct and appropriate technique.
As a Senior Application Scientist, my definitive recommendation for a comprehensive quality assessment is to employ both techniques synergistically . TGA provides an accurate mass balance of components with different volatilities, while DSC provides a highly sensitive measure of the purity of the main organic component. This dual approach ensures a robust, multi-faceted, and scientifically sound purity profile, meeting the rigorous demands of the pharmaceutical industry.
References
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology.
-
NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
-
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.
-
ASTM International. (2019). E928 - 19 Standard Test Method for Purity by Differential Scanning Calorimetry.
-
ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
-
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330-336.
-
ResolveMass Laboratories Inc. (2025). What is TGA Analysis? Principles and Applications.
-
Wikipedia. (n.d.). Thermogravimetric analysis.
-
U.S. Pharmacopeia. (n.d.). General Chapters: <891> THERMAL ANALYSIS.
-
Qualitest. (2024). Understanding DSC Testing: Principles and Applications.
-
U.S. Pharmacopeia. (n.d.). <891> Thermal Analysis.
-
Plato, C. (1972). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. ResearchGate.
-
Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference.
-
ASTM International. (2019). E928-19, Standard Test Method for Purity by Differential Scanning Calorimetry.
-
ResolveMass Laboratories Inc. (2026). Thermogravimetric Analysis (TGA) for Material Characterization.
-
Mura, P. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central.
-
PharmaCompass. (n.d.). 1-Methyl-2-azepanone.
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
-
Scribd. (n.d.). Usp-Nf 891 Thermal Analysis.
-
XRF Scientific. (n.d.). What's the difference between DSC and TGA analysis?.
-
News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.
-
The Good Scents Company. (n.d.). 1-hydroxypropan-2-one.
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
-
Mtoz Biolabs. (n.d.). DSC and TGA Analysis.
-
BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications.
-
Wikipedia. (n.d.). Hydroxyacetone.
-
USP-NF. (n.d.). <891> Thermal Analysis.
-
ResearchGate. (2015). Can we assess the purity of a material based on TG analysis?.
-
Al-Garawi, Z. S. (n.d.). The principle of thermogravimetric analysis and its applications.
-
Asgari, M., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
-
YouTube. (2023). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891.
-
FooDB. (n.d.). Showing Compound 1-Hydroxy-2-propanone (FDB012041).
-
Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-hydroxy- (CAS 116-09-6).
-
ASTM International. (2014). E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry.
Sources
- 1. scribd.com [scribd.com]
- 2. â©891⪠Thermal Analysis [doi.usp.org]
- 3. uspbpep.com [uspbpep.com]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. worldoftest.com [worldoftest.com]
- 6. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
- 7. store.astm.org [store.astm.org]
- 8. news-medical.net [news-medical.net]
- 9. img.antpedia.com [img.antpedia.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. tainstruments.com [tainstruments.com]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. veeprho.com [veeprho.com]
- 15. usp.org [usp.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. torontech.com [torontech.com]
- 18. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 21. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-(Hydroxymethyl)azepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(Hydroxymethyl)azepan-2-one
1-(Hydroxymethyl)azepan-2-one, also known as N-hydroxymethyl caprolactam, is a key chemical intermediate with significant applications in polymer chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a cyclic amide (lactam) structure, makes it a versatile building block. It is primarily utilized in the production of functionalized polymers and resins, where it can act as a crosslinking agent or as a monomer to introduce specific functionalities. Understanding the synthetic pathways to this molecule is crucial for optimizing its production for various industrial and research applications.
This guide provides an in-depth comparison of the primary synthetic routes to 1-(Hydroxymethyl)azepan-2-one, focusing on the reaction of ε-caprolactam with formaldehyde under different catalytic conditions. We will delve into the reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of the methodologies to assist researchers in selecting the most suitable route for their specific needs.
Primary Synthetic Route: N-Hydroxymethylation of ε-Caprolactam
The most prevalent and industrially significant method for the synthesis of 1-(Hydroxymethyl)azepan-2-one is the direct reaction of ε-caprolactam with formaldehyde. This reaction is an example of an N-hydroxymethylation, where a hydroxymethyl group is added to the nitrogen atom of the amide. The reaction can be effectively catalyzed by both acids and bases, with each approach presenting distinct advantages and disadvantages.
Reaction Mechanism
The N-hydroxymethylation of ε-caprolactam proceeds through the nucleophilic addition of the amide nitrogen to the electrophilic carbonyl carbon of formaldehyde. The mechanism is influenced by the pH of the reaction medium.
-
Base-Catalyzed Mechanism: Under basic conditions, the amide is deprotonated to form a more nucleophilic amidate anion. This anion then readily attacks the formaldehyde carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the N-hydroxymethyl product. The base catalyst is regenerated in the process.
-
Acid-Catalyzed Mechanism: In an acidic medium, the carbonyl oxygen of formaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the amide nitrogen then attacks this activated carbonyl carbon. A subsequent deprotonation step yields the final product and regenerates the acid catalyst.
It is important to note that the reaction of caprolactam with formaldehyde can lead to the formation of not only the desired 1-(Hydroxymethyl)azepan-2-one but also other condensation and methylolation products[1]. The distribution of these products is highly dependent on the reaction conditions, including the molar ratio of reactants, temperature, pH, and reaction time[1].
Comparative Analysis of Synthetic Routes
The choice between an acid-catalyzed and a base-catalyzed approach depends on several factors, including desired reaction rate, selectivity, and tolerance of other functional groups in the starting materials.
| Parameter | Base-Catalyzed Route | Acid-Catalyzed Route |
| Catalyst | Typically hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K₂CO₃) | Typically mineral acids (e.g., HCl, H₂SO₄) or Lewis acids |
| Reaction Rate | Generally faster due to the formation of the highly nucleophilic amidate anion. | Can be rapid, but may be slower than base-catalyzed reactions depending on the acid strength and substrate. |
| Selectivity | Can be highly selective for the mono-hydroxymethylated product under controlled conditions. However, over-reaction to form methylene-bridged dimers or polymers is a potential side reaction. | Generally provides good selectivity for the desired product. Acid-catalyzed side reactions such as hydrolysis of the lactam may occur under harsh conditions. |
| Reaction Conditions | Typically milder temperatures. | May require heating to achieve a desirable reaction rate. |
| Work-up | Requires neutralization of the base catalyst. | Requires neutralization of the acid catalyst. |
| Substrate Scope | Sensitive to base-labile functional groups. | Sensitive to acid-labile functional groups. |
| Safety & Handling | Requires handling of corrosive bases. | Requires handling of corrosive acids. |
Experimental Protocols
The following protocols are representative examples for the synthesis of 1-(Hydroxymethyl)azepan-2-one. Researchers should optimize these conditions based on their specific laboratory setup and desired scale.
Protocol 1: Base-Catalyzed Synthesis
This protocol is adapted from general procedures for N-hydroxymethylation of amides.
Materials:
-
ε-Caprolactam
-
Formaldehyde (37% aqueous solution)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ε-caprolactam (1.0 equivalent) in a mixture of ethanol and water.
-
Add potassium carbonate (0.1 equivalents) to the solution to act as the base catalyst.
-
While stirring, add formaldehyde solution (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to a gentle reflux and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the solvent under reduced pressure to obtain a crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as acetone or an ethanol/water mixture to yield pure 1-(Hydroxymethyl)azepan-2-one[2].
Protocol 2: Acid-Catalyzed Synthesis
This protocol is a conceptual adaptation for an acid-catalyzed approach.
Materials:
-
ε-Caprolactam
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, suspend ε-caprolactam (1.0 equivalent) and paraformaldehyde (1.2 equivalents) in dichloromethane.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the suspension.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental steps in the base- and acid-catalyzed synthesis of 1-(Hydroxymethyl)azepan-2-one.
Caption: Base-catalyzed N-hydroxymethylation of ε-caprolactam.
Caption: Acid-catalyzed N-hydroxymethylation of ε-caprolactam.
Product Characterization
The successful synthesis of 1-(Hydroxymethyl)azepan-2-one can be confirmed through various analytical techniques.
-
Physical Properties: The product is a solid at room temperature with a reported melting point in the range of 65-66 °C and a boiling point of 120 °C at 19 Torr.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the methylene protons of the azepane ring, a signal for the N-CH₂-O protons, and a signal for the hydroxyl proton.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon, the N-CH₂-O carbon, and the five distinct methylene carbons of the azepane ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1630-1650 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The disappearance of the N-H stretching band of the starting caprolactam (around 3300 cm⁻¹) is also an indicator of a successful reaction[3].
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (143.18 g/mol )[4].
Alternative Synthetic Routes: A Brief Outlook
While the reaction of ε-caprolactam with formaldehyde is the predominant method, other theoretical synthetic strategies could be envisioned, although they are not commonly employed. These might include:
-
Reduction of N-acyloxymethylcaprolactam: A two-step process involving the acylation of the hydroxymethyl group followed by a selective reduction could potentially yield the desired product.
-
Ring-opening of a suitable epoxide with an amino-alcohol precursor: This would be a more complex, multi-step synthesis and is less atom-economical than the direct hydroxymethylation.
Currently, these alternative routes are not well-documented in the literature for the synthesis of 1-(Hydroxymethyl)azepan-2-one and would likely involve more steps and potentially lower overall yields compared to the direct N-hydroxymethylation of caprolactam.
Conclusion and Recommendations
The synthesis of 1-(Hydroxymethyl)azepan-2-one is most efficiently and directly achieved through the N-hydroxymethylation of ε-caprolactam with formaldehyde. The choice between a base-catalyzed and an acid-catalyzed approach will depend on the specific requirements of the synthesis, including the desired reaction kinetics and the compatibility with other functional groups.
For general laboratory-scale synthesis, the base-catalyzed method using a mild base like potassium carbonate offers a straightforward and effective route. It is recommended to carefully control the stoichiometry of the reactants to minimize the formation of by-products. For substrates that are sensitive to basic conditions, the acid-catalyzed route provides a viable alternative.
Further research could focus on the development of more selective and reusable heterogeneous catalysts for this reaction to improve the sustainability and ease of product purification.
References
-
Dyadyusha, G. G., et al. "Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides." Molbank 2018.1 (2018): M977. [Link]
-
Kundu, S., et al. "Ruthenium-Catalyzed N-Methylation of Amides and Aldoximes Using Methanol as a C1 Source." The Journal of Organic Chemistry 84.8 (2019): 4749-4760. [Link]
-
Ramakrishna, S., & Prasad, K. R. "Synthesis and Characterization of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study." International Journal of Engineering Development and Research 13.3 (2025): 632-638. [Link]
-
CAS Common Chemistry. "N-(Hydroxymethyl)caprolactam." Accessed January 24, 2026. [Link]
-
Zhai, C., et al. "Synthesis of Caprolactam through Dehydration and Cyclization of 6-Hydroxycaproamide." Research Square (2024). [Link]
-
Hotoda, H., et al. "Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin." Bioorganic & medicinal chemistry letters 13.17 (2003): 2829-2832. [Link]
-
Forster, G., and R. E. Ireland. "Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones." Journal of the Chemical Society, Perkin Transactions 1 (1979): 1500-1504. [Link]
-
Normand, F. C., et al. "Separation and characterisation of caprolactam–formaldehyde reaction products." The Analyst 127.10 (2002): 1336-1342. [Link]
-
Zhang, Y., et al. "Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6)." Proceedings of the National Academy of Sciences 101.25 (2004): 9195-9199. [Link]
-
Peles, A., et al. "The geometry of N-hydroxymethyl compounds. Part 3: Geometries of N-(hydroxymethyl)amides related to reactivities." Journal of molecular structure 240 (1991): 203-212. [Link]
-
Liu, X., et al. "Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals." Nature communications 14.1 (2023): 234. [Link]
-
Li, W., et al. "Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis." Polymers 15.21 (2023): 4257. [Link]
-
Normand, F. C., et al. "Separation and characterisation of caprolactam–formaldehyde reaction products." The Analyst 127.10 (2002): 1336-1342. [Link]
Sources
- 1. Separation and characterisation of caprolactam–formaldehyde reaction products - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides [mdpi.com]
- 3. rjwave.org [rjwave.org]
- 4. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-dimensional Approach to Certainty: Structural Elucidation of 1-(Hydroxymethyl)azepan-2-one using 2D NMR Spectroscopy
Intended for: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Unambiguous Structural Confirmation
In the realm of pharmaceutical and chemical research, the precise structural characterization of novel compounds is a cornerstone of innovation and regulatory compliance. 1-(Hydroxymethyl)azepan-2-one, a derivative of the industrially significant ε-caprolactam, presents a seemingly simple structure. However, confirming the exact placement of the hydroxymethyl group is a critical step that demands rigorous analytical techniques. While methods like Mass Spectrometry (MS) can confirm the molecular weight and elemental composition, and Infrared (IR) Spectroscopy can identify the presence of functional groups (such as hydroxyl and amide carbonyl), they fall short of providing a definitive connectivity map of the molecule. Even 1D Nuclear Magnetic Resonance (NMR) spectroscopy, a powerhouse in structural analysis, can present ambiguities due to overlapping signals, especially in the aliphatic region of the azepane ring.
This guide provides an in-depth, practical walkthrough of how to leverage a suite of 2D NMR experiments to overcome these limitations and achieve unambiguous structural elucidation of 1-(Hydroxymethyl)azepan-2-one. We will explore the causality behind experimental choices and demonstrate how a combination of COSY, HSQC, and HMBC experiments creates a self-validating system for structural confirmation.[1]
The 2D NMR Toolkit: A Symphony of Correlations
To definitively piece together the molecular puzzle of 1-(Hydroxymethyl)azepan-2-one, we employ a trio of powerful 2D NMR techniques. Each experiment provides a unique piece of information, and together they offer a comprehensive and unambiguous picture of the molecular structure.[2][3][4]
-
COSY (Correlation Spectroscopy): Mapping the Proton Network. This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] For 1-(Hydroxymethyl)azepan-2-one, COSY is instrumental in tracing the connectivity of the protons around the seven-membered ring, establishing the sequence of the methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons. This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹J-coupling).[3][5] HSQC acts as a bridge, allowing us to assign the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Building the Carbon Skeleton. This experiment is the key to connecting the different spin systems and identifying the positions of quaternary carbons (like the carbonyl carbon). HMBC reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[5][6] It is the ultimate tool for confirming the placement of the hydroxymethyl group on the nitrogen atom by showing a correlation between the hydroxymethyl protons and the carbons of the azepane ring.
The logical flow of these experiments provides a systematic approach to solving the structure, as illustrated in the workflow diagram below.
Caption: Workflow for 2D NMR Structural Elucidation.
Experimental Protocol: Acquiring High-Quality Data
The quality of the final structural elucidation is directly dependent on the quality of the acquired NMR data. The following protocol outlines the key steps for obtaining high-resolution 2D NMR spectra.[7]
Sample Preparation:
-
Weigh approximately 10-15 mg of 1-(Hydroxymethyl)azepan-2-one.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal signal dispersion and sensitivity.
Data Acquisition Parameters:
-
1D ¹H NMR: Acquire a standard proton spectrum to determine the chemical shift range and to serve as a reference for the 2D experiments.
-
1D ¹³C NMR: Acquire a standard carbon spectrum to identify the number of unique carbon environments.
-
2D COSY: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. Typically, 8-16 scans per increment are sufficient.
-
2D HSQC: Employ a gradient-enhanced, sensitivity-enhanced HSQC pulse sequence. Optimize the spectral widths in both dimensions to cover all proton and carbon signals.
-
2D HMBC: Use a gradient-enhanced HMBC pulse sequence. The long-range coupling delay should be optimized for a typical J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.
Data Analysis and Interpretation: A Step-by-Step Elucidation
Let's walk through the process of interpreting the 2D NMR data to assemble the structure of 1-(Hydroxymethyl)azepan-2-one. For this guide, we will use realistic, hypothetical chemical shift values.
Step 1: 1D ¹H and ¹³C NMR Analysis (The Starting Point)
The first step is to analyze the 1D spectra to get a preliminary idea of the molecular environment.
Table 1: Hypothetical 1D NMR Data for 1-(Hydroxymethyl)azepan-2-one
| Atom Label | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | 178.5 (C=O) |
| 2 | 3.45 | t | 2H | 49.5 |
| 3 | 1.75 | m | 2H | 29.8 |
| 4 | 1.65 | m | 2H | 23.5 |
| 5 | 1.70 | m | 2H | 30.2 |
| 6 | 2.50 | t | 2H | 37.0 |
| 7 | 5.10 | s | 2H | 70.1 |
| OH | 3.80 | br s | 1H | - |
Step 2: Assigning the Spin Systems with COSY
The COSY spectrum reveals the connectivity between adjacent protons. We would expect to see a single, continuous spin system for the protons on the azepane ring.
Table 2: Key COSY Correlations
| Proton (δ ppm) | Correlates with Proton (δ ppm) | Assignment |
| 3.45 (H-2) | 1.75 (H-3) | H-2 is coupled to H-3 |
| 1.75 (H-3) | 3.45 (H-2), 1.65 (H-4) | H-3 is coupled to H-2 and H-4 |
| 1.65 (H-4) | 1.75 (H-3), 1.70 (H-5) | H-4 is coupled to H-3 and H-5 |
| 1.70 (H-5) | 1.65 (H-4), 2.50 (H-6) | H-5 is coupled to H-4 and H-6 |
| 2.50 (H-6) | 1.70 (H-5) | H-6 is coupled to H-5 |
Interpretation: The COSY data confirms the connectivity from H-2 through to H-6, establishing the backbone of the azepane ring. The hydroxymethyl protons (H-7) at 5.10 ppm show no correlations, as expected, since they are not coupled to any other protons.
Step 3: Attaching Protons to Carbons with HSQC
The HSQC spectrum directly links each proton to its corresponding carbon atom.
Table 3: HSQC Correlations
| Proton (δ ppm) | Correlated Carbon (δ ppm) | Assignment |
| 3.45 | 49.5 | H-2 is attached to C-2 |
| 1.75 | 29.8 | H-3 is attached to C-3 |
| 1.65 | 23.5 | H-4 is attached to C-4 |
| 1.70 | 30.2 | H-5 is attached to C-5 |
| 2.50 | 37.0 | H-6 is attached to C-6 |
| 5.10 | 70.1 | H-7 is attached to C-7 |
Interpretation: With the HSQC data, we can now confidently assign the chemical shifts of all the protonated carbons.
Step 4: Connecting the Pieces with HMBC
The HMBC spectrum provides the long-range correlations that are crucial for finalizing the structure.
Table 4: Key HMBC Correlations
| Proton (δ ppm) | Correlated Carbon (δ ppm) | Number of Bonds | Inference |
| 5.10 (H-7) | 49.5 (C-2) | 3 | Confirms the N-CH₂OH linkage |
| 5.10 (H-7) | 178.5 (C-1) | 3 | Confirms proximity to the carbonyl |
| 3.45 (H-2) | 178.5 (C-1) | 2 | Confirms H-2 is adjacent to the carbonyl |
| 2.50 (H-6) | 178.5 (C-1) | 2 | Confirms C-6 is adjacent to the carbonyl |
Interpretation: The HMBC correlations are the final pieces of the puzzle. The correlation between the hydroxymethyl protons (H-7) and both C-2 and the carbonyl carbon (C-1) unambiguously confirms that the hydroxymethyl group is attached to the nitrogen atom. The correlations from H-2 and H-6 to the carbonyl carbon further solidify the structure of the lactam ring.
Caption: Key COSY and HMBC correlations for structural confirmation.
Comparison with Alternative & Complementary Techniques
While 2D NMR is exceptionally powerful for complete structural elucidation, it's important to understand its place among other analytical techniques.
Table 5: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| 2D NMR | Detailed atomic connectivity, stereochemistry | Unambiguous structural determination in solution | Requires larger sample amounts, longer acquisition times |
| Mass Spectrometry (MS) | Molecular weight, elemental formula | High sensitivity, small sample requirement | Provides no information on atomic connectivity or isomerism |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive | Does not provide a complete structural picture |
| X-ray Crystallography | Precise 3D structure in the solid state | "Gold standard" for absolute structure | Requires a suitable single crystal, structure may differ in solution |
In practice, these techniques are often used in a complementary fashion. MS confirms the molecular formula, IR confirms the presence of key functional groups, and 2D NMR provides the definitive structural blueprint.
Conclusion: The Power of a Multi-faceted Approach
The structural elucidation of 1-(Hydroxymethyl)azepan-2-one serves as a clear example of the power and necessity of 2D NMR spectroscopy in modern chemical and pharmaceutical research. By systematically applying a suite of experiments—COSY, HSQC, and HMBC—we can move beyond the limitations of 1D NMR and other analytical techniques to build a complete, unambiguous, and self-validated picture of a molecule's structure. This multi-dimensional approach not only provides certainty in the characterization of a single compound but also represents a robust and broadly applicable methodology for tackling the structural challenges of novel molecules in drug discovery and development.
References
-
E. D. E. A. G. Williams, "Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data," Magnetic Resonance in Chemistry, 2010. [Link]
-
Nanalysis Corp., "HSQC – Revealing the direct-bonded proton-carbon instrument," Nanalysis, 2019. [Link]
-
Emery Pharma, "A Step-By-Step Guide to 1D and 2D NMR Interpretation," Emery Pharma, 2018. [Link]
-
Chemistry LibreTexts, "Interpreting 2-D NMR Spectra," Chemistry LibreTexts, 2023. [Link]
-
Columbia University, "HSQC and HMBC," NMR Core Facility, N.D. [Link]
-
Bruker, "Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer," Bruker, N.D. [Link]
-
Chemistry LibreTexts, "HMBC and HMQC Spectra," Chemistry LibreTexts, 2022. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ulethbridge.ca [ulethbridge.ca]
A Senior Application Scientist's Guide to the Comparative Analysis of 1-(Hydroxymethyl)azepan-2-one and ε-Caprolactam Reference Standards
For professionals in polymer chemistry, pharmaceutical development, and quality control, the precise identification and quantification of impurities are paramount. ε-Caprolactam, the monomer for Nylon-6, is a compound where purity directly impacts the final polymer's properties. One such critical process-related impurity is 1-(Hydroxymethyl)azepan-2-one, formed from the reaction of caprolactam with formaldehyde. This guide provides an in-depth comparison of the reference standards for 1-(Hydroxymethyl)azepan-2-one and its parent compound, ε-caprolactam, offering a practical framework for their analytical assessment.
Introduction to the Analytes
ε-Caprolactam (Azepan-2-one) is the foundational monomer for Nylon-6, a widely used polyamide in textiles and plastics.[1][2] Its purity is critical, as even trace impurities can terminate polymer chains or cause undesirable characteristics in the final product.[3]
1-(Hydroxymethyl)azepan-2-one (N-Methylolcaprolactam) is a derivative formed when caprolactam reacts with formaldehyde, which can be present as a contaminant or used in specific polymerization processes.[4][5] As a hydroxylated derivative, its presence can significantly alter polymerization kinetics and polymer properties, making its monitoring essential.
Below are the chemical structures of the two compounds.
Caption: Chemical Structures of ε-Caprolactam and 1-(Hydroxymethyl)azepan-2-one.
Physicochemical Properties: A Comparative Overview
Understanding the fundamental physicochemical differences between these two molecules is the first step in developing robust analytical methods. The addition of the hydroxymethyl group significantly alters polarity, which is a key factor in chromatographic separation.
| Property | ε-Caprolactam | 1-(Hydroxymethyl)azepan-2-one | Rationale for Analytical Significance |
| CAS Number | 105-60-2[2] | 13088-64-7[6] | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₆H₁₁NO[2] | C₇H₁₃NO₂[6] | Affects molecular weight and mass spectrometry analysis. |
| Molecular Weight | 113.16 g/mol [2] | 143.18 g/mol [6] | Crucial for accurate mass-based quantification and MS identification. |
| Melting Point | 69.2 °C[2] | 65-66 °C[7] | Influences sample handling, storage, and GC inlet temperature settings. |
| Boiling Point | 270.8 °C (at 1013.25 hPa)[2] | 120 °C (at 19 Torr)[7] | Determines volatility and suitability for Gas Chromatography (GC). |
| Solubility in Water | 866.89 g/L (22 °C)[2] | High (expected due to -OH group) | Critical for sample preparation and mobile phase selection in HPLC. |
| Polarity | Polar | More Polar | The increased polarity of the hydroxylated form is the primary handle for achieving chromatographic separation. |
A Guide to Available Reference Standards
The quality and certification of a reference standard are the bedrock of any quantitative analysis. A significant divergence exists between the availability of high-grade certified standards for ε-caprolactam versus its hydroxylated derivative.
| Feature | ε-Caprolactam Reference Material | 1-(Hydroxymethyl)azepan-2-one Material |
| Typical Grade | Certified Reference Material (CRM)[8][9] | Research Grade Chemical |
| Purity | ≥99.0%, often with detailed impurity profile | Typically ≥95% |
| Certification | Often produced under ISO 17034 and ISO/IEC 17025[9][10] | Generally lacks formal certification; sold for research use only[6] |
| Traceability | Traceable to primary standards (e.g., NIST) | Not typically traceable to a higher-order standard. |
| Suppliers (Examples) | Sigma-Aldrich (TraceCERT®), CPAchem | Santa Cruz Biotechnology, AK Scientific |
Expert Insight: For routine quality control and release testing under regulatory scrutiny, a Certified Reference Material (CRM) is non-negotiable for the primary analyte (ε-caprolactam). The 1-(Hydroxymethyl)azepan-2-one standard, while not a CRM, is indispensable for method development, peak identification, and as a semi-quantitative marker. If precise quantification of this impurity is required, its purity must be thoroughly assessed in-house via techniques like qNMR or mass balance.
Analytical Methodologies: A Head-to-Head Comparison
The choice between Gas and Liquid Chromatography hinges on the analyte's volatility, thermal stability, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for this pair of analytes due to the significant polarity difference and the non-volatile nature of potential oligomers.[11][12] A reversed-phase method provides an excellent basis for separation.
Workflow for HPLC-UV Analysis of Caprolactam and Impurities
Caption: A typical experimental workflow for HPLC-UV analysis.
Detailed HPLC Protocol:
-
Objective: To separate and quantify 1-(Hydroxymethyl)azepan-2-one from ε-caprolactam.
-
Instrumentation: Standard HPLC system with UV detector.
-
Step 1: Column Selection & Rationale
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Causality: A C18 stationary phase is non-polar. In a reversed-phase setup, more polar compounds elute earlier. Therefore, the highly polar 1-(Hydroxymethyl)azepan-2-one will have a shorter retention time than the less polar ε-caprolactam, enabling robust separation.
-
-
Step 2: Mobile Phase Preparation & Rationale
-
Mobile Phase: 95:5 (v/v) Water:Acetonitrile. For MS compatibility, use 0.1% formic acid in water and acetonitrile.[13]
-
Causality: A highly aqueous mobile phase is used to provide sufficient retention for the polar ε-caprolactam on the C18 column. The small amount of organic modifier (acetonitrile) helps to ensure good peak shape. This composition will ensure the more polar hydroxylated compound elutes quickly, followed by the parent lactam.
-
-
Step 3: System Parameters
-
Step 4: Standard and Sample Preparation
-
Prepare a stock solution of each reference standard (~1 mg/mL) in the mobile phase.
-
Create a mixed standard solution containing both analytes to confirm resolution.
-
Prepare unknown samples by dissolving a known weight in the mobile phase to a similar concentration.
-
-
Step 5: Validation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities in caprolactam.[3][17]
Comparative Suitability:
| Parameter | HPLC | GC-MS |
| Analyte Suitability | Excellent for both. Handles non-volatile impurities well. | Good for both, but requires thermal stability. |
| Separation Principle | Based on polarity differences. | Based on boiling point and column interaction. |
| Detection | UV (quantitative), MS (identification/quantification) | MS (excellent for identification and quantification). |
| Key Advantage | Robust for polar compounds without derivatization. | High resolving power of capillary columns and definitive identification by MS fragmentation.[11] |
| Potential Challenge | Lower chromatographic efficiency than capillary GC. | Potential for thermal degradation of 1-(Hydroxymethyl)azepan-2-one in the injector. |
Expert Insight: For a comprehensive impurity profile, employing both HPLC and GC-MS is often the most rigorous approach. HPLC excels at quantifying polar, non-volatile, or thermally sensitive impurities like 1-(Hydroxymethyl)azepan-2-one. GC-MS is superior for identifying a wide range of unknown volatile impurities due to its high separation efficiency and the availability of extensive mass spectral libraries.[18][19]
Conclusion and Recommendations
The choice of reference standard and analytical methodology must be tailored to the specific analytical objective.
-
For Peak Identification and Method Development: A research-grade standard of 1-(Hydroxymethyl)azepan-2-one is essential to determine its retention time and spectral characteristics, confirming its presence in samples.
-
For Quantifying ε-Caprolactam: An ε-caprolactam Certified Reference Material (CRM) is mandatory to ensure the accuracy and traceability of results, especially in a regulated environment.
-
Recommended Analytical Technique: Reversed-phase HPLC with UV detection is the most direct, robust, and reliable method for simultaneously separating and quantifying both compounds. For unambiguous identification of unknown impurities, GC-MS provides unparalleled specificity.
By understanding the distinct properties of these compounds and the materials available for their analysis, researchers and quality control professionals can develop self-validating analytical systems that ensure the integrity of their data and the quality of their products.
References
-
ResearchGate. (n.d.). The determination of impurities in caprolactam by capillary gas chromatography-mass spectrometry. Retrieved January 24, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). N-(Hydroxymethyl)caprolactam. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). An analysis of impurities affecting the volatile base content in caprolactam. Retrieved January 24, 2026, from [Link]
-
Oxford Academic. (2013, May 14). Determination of Caprolactam and Residual Vinyl Caprolactam Monomer in Soluplus by Mixed Mode Gel Permeation Chromatography. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Identification of caprolactam oligomers and related compounds in aqueous extracts of Nylon 6. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). US4720328A - Method for removing impurities from caprolactam.
-
CPAChem. (n.d.). Pesticides. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Caprolactam. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). CN111122720A - High performance liquid chromatography analysis method of caprolactam, 6-aminocaproamide and 6-aminocapronitrile.
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved January 24, 2026, from [Link]
-
Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Caprolactam. Retrieved January 24, 2026, from [Link]
-
Semantic Scholar. (n.d.). Determination of caprolactam and residual vinyl caprolactam monomer in soluplus by mixed mode gel permeation chromatography. Retrieved January 24, 2026, from [Link]
-
Angene Chemical. (n.d.). 1-[2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]azepan-2-one. Retrieved January 24, 2026, from [Link]
-
PubMed. (2019, April 8). [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy]. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Retrieved January 24, 2026, from [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved January 24, 2026, from [Link]
-
Drug Development and Delivery. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved January 24, 2026, from [Link]
-
MDPI. (2024, November 29). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Retrieved January 24, 2026, from [Link]
-
CPAChem. (n.d.). Miscellaneous. Retrieved January 24, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Caprolactam on Newcrom R1 HPLC column. Retrieved January 24, 2026, from [Link]
-
PubMed. (2002, October). Separation and characterisation of caprolactam-formaldehyde reaction products. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of Caprolactam and Residual Vinyl Caprolactam Monomer in Soluplus by Mixed Mode Gel Permeation Chromatography. Retrieved January 24, 2026, from [Link]
Sources
- 1. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caprolactam - Wikipedia [en.wikipedia.org]
- 3. [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation and characterisation of caprolactam-formaldehyde reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. CPAChem Products - Pesticides [cpachem.com]
- 9. CPAChem Products - Miscellaneous [cpachem.com]
- 10. 133220-30-1・Indanofan Reference Material[CRM]・094-06521[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Separation of Caprolactam on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. CN111122720A - High performance liquid chromatography analysis method of caprolactam, 6-aminocaproamide and 6-aminocapronitrile - Google Patents [patents.google.com]
- 15. academic.oup.com [academic.oup.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide to Functionalized Lactams: Profiling 1-(Hydroxymethyl)azepan-2-one
Introduction: The Evolving Role of Functionalized Lactams in Modern Drug Discovery
Lactams, cyclic amides of amino acids, represent a cornerstone scaffold in medicinal chemistry. Their prevalence in a vast array of biologically active compounds, most notably the β-lactam antibiotics, has cemented their importance in the pharmaceutical landscape.[1] Beyond their traditional role as antibacterial agents, functionalized lactams are increasingly recognized for their potential in diverse therapeutic areas, including as enzyme inhibitors and central nervous system agents. The strategic modification of the lactam ring, either on the nitrogen atom or the carbon backbone, allows for the fine-tuning of physicochemical properties, which in turn dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.
This guide provides a comprehensive benchmarking analysis of 1-(Hydroxymethyl)azepan-2-one , a functionalized ε-caprolactam, against other notable lactams. By presenting objective, side-by-side comparisons of key physicochemical and drug-like properties, we aim to equip researchers, medicinal chemists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their own research endeavors. We will delve into the synthesis, and key performance attributes such as solubility, lipophilicity, and metabolic stability, supported by detailed experimental protocols.
Featured Compound: 1-(Hydroxymethyl)azepan-2-one
1-(Hydroxymethyl)azepan-2-one (also known as N-hydroxymethyl caprolactam) is a derivative of caprolactam, a seven-membered cyclic amide. The introduction of a hydroxymethyl group at the nitrogen atom is a key functionalization that can significantly alter the parent molecule's properties. This modification is anticipated to enhance hydrophilicity, potentially improving aqueous solubility and altering its interaction with biological targets.
Synthesis of 1-(Hydroxymethyl)azepan-2-one: A Deliberate Functionalization
The synthesis of 1-(Hydroxymethyl)azepan-2-one is typically achieved through the N-hydroxymethylation of ε-caprolactam. This reaction involves the condensation of caprolactam with formaldehyde. The choice of an aqueous-alcoholic medium and slight heating facilitates the reaction, often proceeding without the need for strong catalysts. This straightforward and efficient synthesis makes it an attractive candidate for further derivatization and screening in drug discovery campaigns.
Caption: Synthesis of 1-(Hydroxymethyl)azepan-2-one.
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(Hydroxymethyl)azepan-2-one and selected comparator lactams. These parameters are fundamental in predicting a compound's behavior in biological systems.
| Property | 1-(Hydroxymethyl)azepan-2-one | ε-Caprolactam (Parent) | N-Methyl-2-pyrrolidone (NMP) | N-Vinyl-2-pyrrolidone (NVP) |
| CAS Number | 13088-64-7[2] | 105-60-2[1] | 872-50-4 | 88-12-0 |
| Molecular Formula | C₇H₁₃NO₂[2] | C₆H₁₁NO[1] | C₅H₉NO | C₆H₉NO |
| Molecular Weight ( g/mol ) | 143.18[2] | 113.16[1] | 99.13 | 111.14 |
| Melting Point (°C) | 65-66[2] | 69.2[1] | -24 | 13-14 |
| Boiling Point (°C) | 120 (@ 19 Torr)[2] | 270.8[1] | 202 | 92-95 (@ 11 mmHg) |
| LogP (Predicted) | -0.85 | 0.12 | -0.38 | 0.37 |
| Aqueous Solubility (LogS) (Predicted) | -0.21 | -0.77 | 0.99 | -0.15 |
| Polar Surface Area (Ų) | 49.65 | 29.1 | 20.31 | 20.31 |
Predicted values for 1-(Hydroxymethyl)azepan-2-one, ε-Caprolactam, N-Methyl-2-pyrrolidone, and N-Vinyl-2-pyrrolidone were obtained using SwissADME.
Experimental Benchmarking Protocols
To ensure the reproducibility and validity of our comparative analysis, we outline the following standardized protocols for determining key drug-like properties.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound. It measures the equilibrium concentration of a substance in a saturated solution, providing a fundamental parameter for assessing oral bioavailability.
Protocol:
-
Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, allow the samples to stand to let undissolved particles settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is reported in mg/mL or mol/L.
Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.
Discussion and Field-Proven Insights
The addition of the hydroxymethyl group to the caprolactam scaffold in 1-(Hydroxymethyl)azepan-2-one is a strategic chemical modification with predictable consequences for its physicochemical profile. As indicated by the predicted LogP and LogS values, this functionalization is expected to significantly increase the compound's hydrophilicity compared to its parent, ε-caprolactam. This enhanced aqueous solubility is a desirable trait in early drug discovery, as it can mitigate issues related to poor absorption and formulation challenges.
When compared to other common lactam-based solvents and monomers like NMP and NVP, 1-(Hydroxymethyl)azepan-2-one presents a unique profile. While NMP and NVP are highly polar and water-miscible, the presence of the larger caprolactam ring in 1-(Hydroxymethyl)azepan-2-one may confer a different conformational flexibility and steric profile, which could be advantageous for specific biological target interactions.
The experimental protocols provided herein are foundational for any laboratory engaged in the characterization of new chemical entities. The choice of the shake-flask method for solubility, while more time-consuming than high-throughput kinetic methods, provides a more accurate and thermodynamically relevant value, which is crucial for building robust structure-activity relationships. Similarly, the PAMPA and plasma stability assays are indispensable for early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, allowing for the rapid identification and deprioritization of compounds with unfavorable pharmacokinetic properties.
Conclusion
1-(Hydroxymethyl)azepan-2-one represents a promising, readily synthesizable scaffold for further exploration in drug discovery. Its predicted physicochemical properties, particularly its enhanced hydrophilicity, suggest that it may offer advantages over less functionalized lactams in certain applications. By employing the rigorous benchmarking protocols outlined in this guide, researchers can systematically evaluate this and other novel lactam derivatives, accelerating the identification of new therapeutic candidates with optimized drug-like properties.
References
-
CAS Common Chemistry. (n.d.). N-(Hydroxymethyl)caprolactam. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Caprolactam. Retrieved January 24, 2026, from [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). N-vinyl-2-pyrrolidone. Retrieved January 24, 2026, from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Hydroxymethyl)azepan-2-one
Understanding the Hazard: A Proactive Approach
The foundation of any laboratory safety protocol is a thorough understanding of the potential hazards. While we extrapolate from ε-Caprolactam data, the addition of a hydroxymethyl group to the lactam nitrogen warrants a cautious and comprehensive approach.
Known Hazards of the Parent Compound, ε-Caprolactam:
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5]
-
Sensitization: The broader class of lactams, particularly beta-lactams, are known sensitizing agents, meaning they can cause allergic reactions upon repeated exposure.[6][7]
Given these known risks, we must assume that 1-(Hydroxymethyl)azepan-2-one presents a similar, if not identical, hazard profile. Therefore, the selection of PPE must be comprehensive to mitigate these potential exposures.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory operations being performed. The following sections detail the minimum and task-specific PPE requirements for handling 1-(Hydroxymethyl)azepan-2-one.
Minimum PPE for Laboratory Entry
Before entering any laboratory space where 1-(Hydroxymethyl)azepan-2-one is handled, the following minimum PPE is mandatory:
-
Safety Glasses or Goggles: To protect against accidental splashes.[8][9]
-
Lab Coat: To protect skin and clothing from minor spills and contamination.[8][9]
-
Closed-Toe Shoes: To prevent injuries from dropped objects or spills.[8]
-
Long Pants: To provide an additional layer of skin protection.
This baseline level of PPE is crucial for creating a foundational culture of safety.
Task-Specific PPE Recommendations
The level of PPE must be escalated based on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory tasks involving 1-(Hydroxymethyl)azepan-2-one.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles | Nitrile or neoprene gloves (consider double gloving) | Lab coat | Recommended, especially if not in a fume hood |
| Conducting reactions and purifications | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Handling large quantities (>100g) | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coverall | Half-mask or full-face respirator with appropriate cartridges |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coverall | Half-mask or full-face respirator with appropriate cartridges |
In-Depth Guidance on PPE Selection and Use
Eye and Face Protection:
Standard safety glasses offer baseline protection. However, when handling liquids that may splash, chemical splash goggles are essential as they form a seal around the eyes.[8] For tasks with a higher risk of splashing, such as when transferring large volumes or working with reactions under pressure, a face shield worn over goggles provides an additional layer of protection for the entire face.[9]
Hand Protection:
Given that 1-(Hydroxymethyl)azepan-2-one is expected to be a skin irritant, appropriate glove selection is critical. Nitrile and neoprene gloves are generally resistant to a wide range of chemicals.[10] For prolonged work or when handling concentrated solutions, double gloving can provide an extra layer of safety.[11] Always inspect gloves for any signs of degradation or punctures before use and wash hands thoroughly after removing them.
Body Protection:
A standard lab coat is the minimum requirement.[8] When there is a significant risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended. For large-scale operations or in the event of a major spill, a chemical-resistant suit or coverall may be necessary to provide full-body protection.[12][13]
Respiratory Protection:
Due to the potential for respiratory irritation and the harmful effects of inhalation, it is crucial to control airborne exposure.[1][2][3] All work with 1-(Hydroxymethyl)azepan-2-one that could generate dust or aerosols should be conducted in a certified chemical fume hood . If a fume hood is not available or if engineering controls are insufficient, respiratory protection is required. A NIOSH-certified N95 respirator may be sufficient for low-level dust exposure, while a half-mask or full-face respirator with organic vapor cartridges would be necessary for higher concentrations or when handling volatile solutions.[12]
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1-(Hydroxymethyl)azepan-2-one.
Caption: PPE selection workflow for handling 1-(Hydroxymethyl)azepan-2-one.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of hazardous chemicals. All disposable PPE, including gloves, aprons, and respirator cartridges, that has come into contact with 1-(Hydroxymethyl)azepan-2-one should be considered contaminated waste.
Disposal Protocol:
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container. Do not mix with general laboratory trash.
-
Liquid Waste: Collect all liquid waste containing 1-(Hydroxymethyl)azepan-2-one in a compatible, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers that held 1-(Hydroxymethyl)azepan-2-one should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glassware or plastic waste after defacing the label.[14]
-
Consult Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.[14][15]
By adhering to these comprehensive PPE and disposal guidelines, researchers can significantly mitigate the risks associated with handling 1-(Hydroxymethyl)azepan-2-one, fostering a safer and more productive research environment.
References
- BASF SE. (2023, February 20). Safety data sheet: Caprolactam extract for storage.
-
National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem. Retrieved from [Link]
- DOMO Chemicals. (2022, December 16). SAFETY DATA SHEET Acc. to Regulation (EC) No.
- Fisher Scientific. (2025, December 18).
- TCI Chemicals. (2024, November 15). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006: N-Acetyl-ε-caprolactam.
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
- Sigma-Aldrich. (2025, April 28).
- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- U.S. Food and Drug Administration. (2013, April).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
- National Emerging Special Pathogens Training and Education Center (NETEC). (2024, October 30). Personal Protective Equipment and Biocontainment for Lassa Fever.
- Thermo Fisher Scientific. (2025, September 12).
- University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Northern Ireland Public Health Agency. (n.d.). Personal Protective Equipment. NI Infection Control Manual.
- ECA Academy. (2013, April 29).
- Laboratory Safety Institute. (2024, June 7). Personal Protective Equipment (PPE)
- Central Drug House (P) Ltd. (n.d.).
- VWR. (n.d.).
Sources
- 1. download.basf.com [download.basf.com]
- 2. domochemicals.com [domochemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics - ECA Academy [gmp-compliance.org]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. youtube.com [youtube.com]
- 10. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal Protective Equipment and Biocontainment for Lassa Fever | NETEC [netec.org]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
